ITIC-Th
描述
属性
IUPAC Name |
2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(5-hexylthiophen-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H74N4O2S8/c1-5-9-13-17-25-53-33-37-71(93-53)85(72-38-34-54(94-72)26-18-14-10-6-2)67-45-64-68(46-63(67)81-77(85)83-69(99-81)43-57(97-83)41-65-75(51(47-87)48-88)59-29-21-23-31-61(59)79(65)91)86(73-39-35-55(95-73)27-19-15-11-7-3,74-40-36-56(96-74)28-20-16-12-8-4)78-82(64)100-70-44-58(98-84(70)78)42-66-76(52(49-89)50-90)60-30-22-24-32-62(60)80(66)92/h21-24,29-46H,5-20,25-28H2,1-4H3/b65-41-,66-42- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMVRGMZLQWAJY-SLZAGEDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC=C(S1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H74N4O2S8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1452.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Anatomy of a High-Performer: A Technical Guide to the Non-Fullerene Acceptor ITIC-Th
For Immediate Release
A deep dive into the chemical structure, optoelectronic properties, and synthesis of ITIC-Th, a pivotal non-fullerene acceptor driving advancements in organic photovoltaics. This technical guide serves as a comprehensive resource for researchers, chemists, and material scientists in the field of organic electronics, providing detailed data, experimental protocols, and visualizations to facilitate a thorough understanding of this high-performance molecule.
Core Molecular Structure and Key Physicochemical Properties
This compound, with the chemical formula C
86
H74
4
2
8
3,13
4,11
6,10
16,23
18,22
The defining structural feature of this compound is its A-D-A (Acceptor-Donor-Acceptor) architecture. The core of the molecule is a large, electron-rich indacenodithieno[3,2-b]thiophene (IDTT) unit, which acts as the electron donor. This central core is flanked by two electron-withdrawing 1,1-dicyanomethylene-3-indanone (IC) end groups. A key distinction from its predecessor, ITIC, lies in the substitution of phenyl side-chains with hexylthienyl side chains on the central core.[2][3] This modification is crucial as the sulfur atoms in the thiophene (B33073) rings promote stronger intermolecular sulfur-sulfur interactions, which in turn enhances electron mobility.[2][3]
The chemical structure of this compound is visualized in the diagram below:
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1889344-13-1 | [1][3] |
| Molecular Formula | C
| [1][3] |
| Molecular Weight | 1452.05 g/mol | [3] |
| Highest Occupied Molecular Orbital (HOMO) | -5.66 eV | [3] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.93 eV | [3] |
| Solubility | Chloroform (B151607), Chlorobenzene (B131634), Dichlorobenzene | [3] |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of the Alkylated Indacenodithieno[3,2-b]thiophene (IDTT) Core
The synthesis of the alkylated IDTT core is a significant challenge due to the tendency of alkyl cations to rearrange under Friedel-Crafts conditions. A novel route to prepare an alkylated IDTT core has been reported, which involves a heterocycle extension strategy. This method has been successfully used to synthesize a similar core for the C8-ITIC derivative.
Step 2: Knoevenagel Condensation
The final step in the synthesis of this compound is a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of the aldehyde or ketone groups on the synthesized IDTT core with the active methylene (B1212753) groups of the 1,1-dicyanomethylene-3-indanone end groups.
A general procedure for the Knoevenagel condensation is as follows:
-
Dissolve the IDTT core and an excess of the 1,1-dicyanomethylene-3-indanone end-capping group in a suitable solvent such as chloroform or toluene.
-
Add a catalytic amount of a base, such as piperidine (B6355638) or pyridine.
-
Heat the reaction mixture to reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to yield the final this compound product.
The diagram below illustrates the general synthetic pathway for this compound.
Fabrication of Organic Solar Cells
This compound is primarily used as the electron acceptor in the active layer of bulk heterojunction (BHJ) organic solar cells. A typical experimental workflow for the fabrication of an inverted-architecture OSC device is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone for several minutes to improve the surface wettability.
-
Electron Transport Layer (ETL) Deposition: An electron transport layer, such as zinc oxide (ZnO), is deposited onto the cleaned ITO substrate. This can be done by spin-coating a ZnO nanoparticle solution followed by annealing.
-
Active Layer Deposition: A solution of the photoactive layer, typically a blend of a polymer donor (e.g., PBDB-T) and this compound as the acceptor, is prepared in a suitable solvent like chlorobenzene or chloroform. This blend solution is then spin-coated on top of the ETL in an inert atmosphere (e.g., a glovebox). The film is often thermally annealed to optimize the morphology of the active layer.
-
Hole Transport Layer (HTL) Deposition: A hole transport layer, such as molybdenum oxide (MoO
), is then deposited on top of the active layer via thermal evaporation in a high-vacuum chamber.3 -
Anode Deposition: Finally, a metal anode, typically silver (Ag) or aluminum (Al), is deposited on top of the HTL by thermal evaporation through a shadow mask to define the device area.
The following diagram visualizes the typical workflow for fabricating an this compound-based organic solar cell.
Conclusion
This compound has established itself as a cornerstone non-fullerene acceptor in the pursuit of high-efficiency organic solar cells. Its unique chemical structure, characterized by the electron-rich IDTT core, electron-withdrawing IC end groups, and performance-enhancing hexylthienyl side chains, leads to favorable optoelectronic properties. The deeper HOMO and LUMO energy levels of this compound allow for better energy level alignment with a wide range of polymer donors, contributing to higher open-circuit voltages and overall device performance. The detailed experimental protocols provided in this guide for both the synthesis of this compound and the fabrication of organic solar cells are intended to equip researchers with the necessary information to further explore and optimize the potential of this remarkable molecule in the field of organic electronics.
References
An In-Depth Technical Guide to the Synthesis of the Non-Fullerene Acceptor ITIC-Th
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITIC-Th, a prominent non-fullerene acceptor (NFA) in the field of organic photovoltaics (OPVs), has garnered significant attention for its role in achieving high power conversion efficiencies in organic solar cells. Its unique structure, featuring a fused-ring indacenodithieno[3,2-b]thiophene (IDTT) core flanked by electron-withdrawing 1,1-dicyanomethylene-3-indanone (IC) end-groups with thienyl side chains, facilitates efficient light absorption and charge transport. This technical guide provides a comprehensive overview of the synthesis route for this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in its preparation and application.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:
-
Synthesis of the Core Unit: Preparation of the fused-ring indacenodithieno[3,2-b]thiophene core structure functionalized with hexylthienyl side chains.
-
Synthesis of the End-Capping Group: Preparation of the electron-withdrawing 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC) unit.
-
Final Knoevenagel Condensation: The coupling of the core unit with the end-capping groups to yield the final this compound molecule.
The overall synthetic strategy relies on well-established organometallic cross-coupling reactions and condensation chemistry.
Caption: High-level overview of the this compound synthesis pathway.
Experimental Protocols
Stage 1: Synthesis of the Fused Core Precursor (IT-Th-CHO)
The synthesis of the dialdehyde (B1249045) core, a key intermediate, begins with the precursor IT-Th.
1.1 Synthesis of IT-Th-CHO [1]
-
Reaction: Formylation of the IT-Th core.
-
Materials:
-
IT-Th (522 mg, 0.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
-
n-Butyllithium (n-BuLi) (2.5 M in hexane, 0.48 mL, 1.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.1 mL)
-
Brine
-
Chloroform
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Petroleum ether/dichloromethane (1:2) for column chromatography
-
-
Procedure:
-
Dissolve IT-Th in anhydrous THF in a dry three-necked round-bottomed flask.
-
Deoxygenate the mixture by bubbling with argon for 30 minutes.
-
Cool the mixture to -78 °C and add n-butyllithium dropwise.
-
Stir the reaction at room temperature for 1.5 hours.
-
Add anhydrous DMF to the solution.
-
Warm the mixture to room temperature and stir overnight.
-
Quench the reaction with brine and extract with chloroform.
-
Dry the organic phase over anhydrous MgSO₄ and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using a petroleum ether/dichloromethane (1:2) mixture as the eluent.
-
-
Yield: 85% (yellow solid)[1]
References
ITIC-Th HOMO LUMO energy levels
An In-depth Technical Guide to the HOMO/LUMO Energy Levels of ITIC-Th
This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of this compound, a prominent non-fullerene acceptor (NFA) in the field of organic photovoltaics (OPVs). This document is intended for researchers, scientists, and professionals in materials science and drug development, offering detailed data, experimental methodologies, and visual representations of core concepts.
Introduction to this compound
This compound is a derivative of the well-known ITIC molecule, where the phenyl side-chains are replaced with hexylthienyl side chains.[1] This modification promotes intermolecular sulfur-sulfur interactions, which can enhance electron mobility.[1][2] A key characteristic of this compound is its deep HOMO and LUMO energy levels, which allows for effective energy-level alignment with a broad range of high-performance polymer donors, a critical factor for efficient charge separation and reduced energy loss in organic solar cells.[1][2][3] The strategic design of NFAs like this compound, often involving the addition of electron-withdrawing or electron-donating groups, allows for the fine-tuning of energy levels to optimize photovoltaic performance.[4][5][6]
Quantitative Data: HOMO/LUMO Energy Levels
The electronic properties of this compound and its derivatives are summarized below. These values are crucial for designing efficient bulk heterojunction (BHJ) solar cells, as the relative energy levels of the donor and acceptor materials govern the open-circuit voltage (VOC) and the driving force for exciton (B1674681) dissociation.[4][7]
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| This compound | -5.66[1] | -3.93[1] | 1.73 |
| ITIC | -5.48[3] | -3.83[3] | 1.65 |
| ITIC-M | -5.58[8] | -3.98[8] | 1.60 |
| This compound-S | -5.41[9] | -3.86[9] | 1.55 |
| This compound-O | -5.36[9] | -3.91[9] | 1.45 |
Experimental Protocols
The determination of HOMO and LUMO energy levels is performed using various electrochemical and spectroscopic techniques. The two primary methods are Cyclic Voltammetry (CV) and Ultraviolet Photoelectron Spectroscopy (UPS).
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[9]
Methodology:
-
Preparation: A solution of the sample material is prepared in an appropriate solvent containing a supporting electrolyte. The working electrode, often glassy carbon or platinum, is polished and cleaned to ensure a reproducible surface.[10]
-
Three-Electrode Setup: The experiment is conducted in an electrochemical cell with a three-electrode system: a working electrode (where the reaction of interest occurs), a reference electrode (provides a stable potential), and a counter electrode (completes the electrical circuit).[11]
-
Deoxygenation: The solution is purged with an inert gas (e.g., argon or nitrogen) for approximately 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[11]
-
Potential Sweep: A potentiostat applies a linearly sweeping potential to the working electrode. The scan starts from an initial potential, sweeps to a vertex potential, and then reverses back to the initial potential, completing a cycle.[11]
-
Data Acquisition: The current response of the system is measured as a function of the applied potential, generating a cyclic voltammogram.
-
Energy Level Calculation: The onset potentials of the first oxidation (Eox) and reduction (Ered) peaks in the voltammogram are determined. These values are then used to calculate the HOMO and LUMO energy levels using empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.
-
EHOMO = -e (Eox - EFc/Fc+ + 4.8) (eV)
-
ELUMO = -e (Ered - EFc/Fc+ + 4.8) (eV)
-
Ultraviolet Photoelectron Spectroscopy (UPS)
UPS is a surface-sensitive technique that measures the kinetic energy of photoelectrons emitted from a material upon irradiation with ultraviolet photons to determine the electronic structure in the valence region.[12]
Methodology:
-
Sample Preparation: A thin film of the material is deposited on a conductive substrate (e.g., ITO or Aluminum) under ultra-high vacuum (UHV) conditions to ensure a clean surface.[13][14]
-
UV Irradiation: The sample is irradiated with a monochromatic UV light source, typically a helium gas discharge lamp, which produces photons with known energies (He I at 21.2 eV and He II at 40.8 eV).[13][15]
-
Photoelectron Emission: The incident photons cause the emission of photoelectrons from the material's valence orbitals.[12]
-
Energy Analysis: An electron energy analyzer measures the kinetic energy (Ek) of the emitted photoelectrons.
-
Spectrum Analysis: The binding energy (EB) of the electrons is calculated using the equation: EB = hν - Ek - Φ, where hν is the photon energy and Φ is the spectrometer work function.
-
HOMO Level Determination: The onset of the photoemission spectrum at the lowest binding energy (highest kinetic energy) corresponds to the HOMO level relative to the Fermi level. The ionization potential (IP), which is the energy difference between the vacuum level and the HOMO, can also be determined from the full width of the spectrum.[12][14]
Visualizations
The following diagrams illustrate key processes and workflows relevant to the study of this compound and its application in organic solar cells.
Caption: Charge generation process in a donor-acceptor bulk heterojunction solar cell.
Caption: Workflow for the characterization of new non-fullerene acceptors.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. Recent Progress in the Design of Fused-Ring Non-Fullerene Acceptors—Relations between Molecular Structure and Optical, Electronic, and Photovoltaic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ITIC derivative acceptors for ternary organic solar cells: fine-tuning of absorption bands, LUMO energy levels, and cascade charge transfer - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. Enhancing the performance of the electron acceptor this compound via tailoring its end groups - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Exploration of promising optical and electronic properties of (non-polymer) small donor molecules for organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. uni-due.de [uni-due.de]
- 11. ossila.com [ossila.com]
- 12. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - TW [thermofisher.com]
The Inner Workings of ITIC-Th in High-Efficiency Organic Solar Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of ITIC-Th, a prominent non-fullerene acceptor (NFA) that has significantly advanced the field of organic solar cells (OSCs). We will delve into the photophysical and electronic properties, charge dynamics, and morphological features that contribute to its high power conversion efficiencies. This guide synthesizes key findings from the literature, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of core concepts to facilitate a comprehensive understanding.
Introduction to this compound: A Molecular Advantage
This compound, a derivative of the well-known ITIC molecule, incorporates hexylthienyl side chains. This molecular modification is not merely structural; it imparts significant advantages. The introduction of sulfur atoms in the thienyl groups promotes intermolecular sulfur-sulfur interactions, which in turn enhances electron mobility.[1][2] Furthermore, the thienyl side chains contribute to lowering the molecule's energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2] This deeper LUMO level allows for better energy level alignment with a wider range of high-performance polymer donors, a critical factor for efficient charge separation.[1][2]
Photophysical and Electronic Properties
The optoelectronic properties of this compound are fundamental to its function in organic solar cells. Its strong absorption in the near-infrared region of the solar spectrum complements the absorption of many wide-bandgap donor polymers, leading to efficient light harvesting.[3]
Table 1: Electronic Properties of this compound
| Property | Value | Reference |
| HOMO | -5.66 eV | [2] |
| LUMO | -3.93 eV | [2] |
| Optical Bandgap | ~1.59 eV | [3] |
The energy levels of this compound, when paired with a suitable donor polymer like PBDB-T, create a favorable energetic landscape for charge transfer. The offset between the LUMO levels of the donor and this compound provides the driving force for exciton (B1674681) dissociation at the donor-acceptor interface.[4]
Mechanism of Action: From Photon to Current
The conversion of light into electricity in an this compound-based organic solar cell is a multi-step process involving photon absorption, exciton generation, charge transfer, and charge transport.
Exciton Generation and Dissociation
Upon absorbing photons, either the donor polymer or the this compound acceptor forms a tightly bound electron-hole pair known as an exciton.[5] Due to the relatively short exciton diffusion lengths in organic materials, these excitons must reach the donor-acceptor interface to be effectively separated.[5]
At the interface, the energy level offset between the donor and acceptor materials facilitates the dissociation of the exciton into free charge carriers. This process is often mediated by the formation of a charge-transfer (CT) state, where the electron has moved to the acceptor (this compound) and the hole remains on the donor. Theoretical studies suggest that this compound based systems can have a high charge separation rate and a low charge recombination rate, contributing to efficient charge generation.[4][6]
Charge Transport and Collection
Once free charges are generated, the holes are transported through the donor material to the anode, while the electrons are transported through the this compound acceptor to the cathode. The enhanced electron mobility of this compound, facilitated by sulfur-sulfur interactions, plays a crucial role in efficient electron transport, minimizing charge recombination losses.[1][2]
Influence of Morphology on Device Performance
The nanoscale morphology of the donor:acceptor blend film is a critical determinant of device performance. An optimal morphology consists of an interpenetrating network of donor and acceptor domains with domain sizes on the order of the exciton diffusion length (typically 10-20 nm). This bicontinuous network provides a large interfacial area for efficient exciton dissociation and continuous pathways for charge transport to the respective electrodes.
Techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) are used to visualize the surface and bulk morphology of the blend films. Grazing-incidence wide-angle X-ray scattering (GIWAXS) provides information on the molecular packing and orientation within the crystalline domains.
Quantitative Performance Data
The performance of organic solar cells is characterized by several key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes reported performance data for organic solar cells utilizing this compound as the acceptor with various donor polymers.
Table 2: Photovoltaic Performance of this compound Based Organic Solar Cells
| Donor Polymer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PBDB-T | 11.21 | 0.88 | 17.5 | 72.6 | [4] |
| J71 | 11.41 | 0.89 | 17.6 | 72.9 | [4] |
| PTB7-Th | 6.8 | - | - | - | [5] |
| PDCBT | 10 | 0.94 | 16.5 | 65 | [3] |
| J51 | >9 | 0.81 | 16.3 | 68 | [3] |
Note: Performance metrics can vary depending on the specific device architecture, processing conditions, and donor material used.
Experimental Protocols
Fabrication of Organic Solar Cells
The fabrication of this compound based organic solar cells typically follows an inverted device architecture.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Zinc oxide (ZnO) nanoparticle solution (electron transport layer)
-
Donor polymer (e.g., PBDB-T)
-
This compound
-
Chlorobenzene (or other suitable organic solvent)
-
Molybdenum oxide (MoO₃) (hole transport layer)
-
Silver (Ag) or Aluminum (Al) (top electrode)
Procedure:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone for 15 minutes to improve the surface wettability.
-
Electron Transport Layer (ETL) Deposition: A thin layer of ZnO nanoparticles is spin-coated onto the cleaned ITO substrates and annealed at a specific temperature (e.g., 200 °C) in air.
-
Active Layer Deposition: The donor polymer and this compound are dissolved in a common solvent like chlorobenzene, typically in a 1:1 or similar weight ratio, to form the photoactive blend solution. This solution is then spin-coated on top of the ZnO layer in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is then annealed at a specific temperature (e.g., 100-150 °C) to optimize the morphology.
-
Hole Transport Layer (HTL) Deposition: A thin layer of MoO₃ is thermally evaporated on top of the active layer under high vacuum.
-
Top Electrode Deposition: Finally, a metal electrode (e.g., Ag or Al) is thermally evaporated on top of the HTL through a shadow mask to define the active area of the device.
Characterization Techniques
-
Current Density-Voltage (J-V) Measurements: The J-V characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter. This provides the key performance parameters (PCE, Voc, Jsc, FF).
-
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): AFM is used to characterize the surface morphology and roughness of the active layer blend film. TEM provides insights into the bulk morphology and phase separation between the donor and acceptor materials. For TEM, thin films are typically prepared on a different substrate (e.g., a TEM grid) or transferred from the original substrate.
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): GIWAXS is a powerful technique to probe the molecular packing and orientation of the crystalline domains within the active layer. Measurements are typically performed at a synchrotron light source. The 2D scattering patterns provide information about the lamellar stacking and π-π stacking distances and orientations.
-
Transient Absorption Spectroscopy (TAS): TAS is used to study the dynamics of charge generation and recombination. A pump laser pulse excites the sample, and a delayed probe pulse measures the change in absorption. By varying the delay time between the pump and probe, the lifetime and decay pathways of excited states and charge carriers can be determined.
Conclusion
This compound has established itself as a highly effective non-fullerene acceptor in the field of organic photovoltaics. Its favorable electronic properties, including enhanced electron mobility and deep energy levels, facilitate efficient charge separation and transport when blended with suitable donor polymers. The performance of this compound based solar cells is intricately linked to the nanoscale morphology of the active layer, which can be tailored through careful control of processing conditions. The continued development of this compound derivatives and a deeper understanding of the structure-property relationships will undoubtedly pave the way for even more efficient and stable organic solar cells in the future.
References
electronic and optical properties of ITIC-Th
An In-depth Technical Guide on the Electronic and Optical Properties of ITIC-Th
Introduction
This compound, also known as IT-Th, is a high-performance, small-molecule, non-fullerene acceptor (NFA) that has garnered significant attention in the field of organic electronics, particularly for its application in organic photovoltaics (OPVs).[1][2] Its chemical name is 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(5-hexylthienyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene.[1] As a derivative of the well-known ITIC molecule, this compound features hexylthienyl side chains instead of phenyl side chains. This structural modification promotes stronger intermolecular sulfur-sulfur interactions, which in turn enhances electron mobility.[1][2]
This compound is characterized by its deep energy levels, which allow for excellent energy level alignment with a wide variety of high-performance polymer donors in OPV devices.[1][2] This guide provides a comprehensive overview of the core , detailed experimental protocols for its characterization, and its role in organic solar cell applications.
Core Molecular and Physical Properties
The fundamental properties of this compound are summarized in the table below. Its structure is based on a highly conjugated core, which is essential for its electronic characteristics.[1]
| Property | Value | Reference |
| Full Chemical Name | 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(5-hexylthienyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene | [1] |
| CAS Number | 1889344-13-1 | [1] |
| Chemical Formula | C₈₆H₇₄N₄O₂S₈ | [1][3] |
| Molecular Weight | 1452.05 g/mol | [1] |
| Solubility | Chloroform (B151607), Chlorobenzene, Dichlorobenzene | [1] |
Optical Properties
The optical properties of this compound are critical for its function as a light-harvesting material in solar cells. It exhibits strong and broad absorption in the visible to near-infrared region of the electromagnetic spectrum.
The absorption spectrum of this compound is characterized by a main band between 550 nm and 750 nm.[4][5] In thin film form, the maximum absorption peak (λmax) is observed at approximately 698-728 nm, which is red-shifted compared to its solution spectrum (λmax ≈ 668-677 nm).[5][6] This shift indicates strong intermolecular interactions and aggregation in the solid state.[6] The optical bandgap, estimated from the absorption onset, is approximately 1.55-1.60 eV.[6]
| Parameter | In Solution (Dichloromethane or Chlorobenzene) | In Thin Film | Reference |
| Absorption Range | ~500 nm - 750 nm | ~300 nm - 800 nm | [4][6] |
| Maximum Absorption (λmax) | ~668 nm - 677 nm | ~698 nm - 728 nm | [5][6] |
| Molar Extinction Coefficient | ~1.5 x 10⁵ M⁻¹cm⁻¹ | N/A | [6] |
| Optical Bandgap (Eg) | N/A | ~1.60 eV | [6] |
Electronic Properties
The electronic properties of this compound, particularly its frontier molecular orbital (HOMO and LUMO) energy levels, are key to its performance as an electron acceptor. These levels dictate the open-circuit voltage (Voc) and the driving force for charge separation in an OPV device. Compared to its predecessor ITIC, this compound possesses lower (deeper) energy levels due to the influence of the thienyl side chains.[1]
These energy levels are typically determined experimentally using cyclic voltammetry.[6][7] The distribution of the HOMO and LUMO orbitals is crucial for intramolecular charge transfer.[8]
| Parameter | Energy Level (eV) | Reference |
| HOMO | -5.61 eV to -5.66 eV | [1][6][7] |
| LUMO | -3.81 eV to -3.93 eV | [1][7] |
| Electrochemical Bandgap | ~1.73 eV to ~1.80 eV | Calculated |
Charge Transport Properties
A defining feature of this compound is its enhanced electron mobility, attributed to the hexylthienyl side chains that facilitate intermolecular sulfur-sulfur interactions.[1][2] Charge carrier mobility is a critical factor influencing the efficiency of charge extraction in electronic devices. The mobility can be significantly affected by the material's morphology and crystallinity, which can be modulated by post-processing steps like thermal annealing.[9][10] The space-charge limited current (SCLC) method is commonly used to evaluate the charge carrier mobility of blend films.[11]
| Property | Value (cm²V⁻¹s⁻¹) | Conditions | Reference |
| Electron Mobility (μe) | Varies significantly with annealing, can reach >10⁻⁴ | Annealed thin films | [9][12] |
| Hole Mobility (μh) | Typically lower than electron mobility | Annealed thin films | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible characterization of this compound. The following sections describe standard protocols for key experiments.
UV-Vis Absorption Spectroscopy
This technique is used to determine the light absorption properties and the optical bandgap of this compound.
-
For Solution-State Measurements:
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 10⁻⁶ M) in a suitable solvent like chloroform or chlorobenzene.[6] Ensure the material is fully dissolved. Filtering the solution can remove contaminants.[13]
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Measurement :
-
Fill a quartz cuvette with the pure solvent to be used as a reference.[13][14]
-
Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.[14]
-
Replace the solvent in the sample cuvette with the this compound solution.
-
Scan the desired wavelength range (e.g., 300 nm to 900 nm). The resulting spectrum plots absorbance versus wavelength.[15]
-
-
-
For Thin-Film Measurements:
-
Sample Preparation : Prepare a thin film of this compound on a transparent substrate, such as quartz glass.[13] This can be done by techniques like spin-coating a solution of this compound and allowing the solvent to evaporate. The film should be smooth and uniform.[13]
-
Instrumentation : Use a UV-Vis spectrophotometer equipped with a solid-state sample holder.
-
Measurement :
-
Use a blank, uncoated quartz substrate as a reference to record a baseline.[14]
-
Place the this compound coated substrate in the sample beam path.
-
Record the absorption spectrum over the desired wavelength range.
-
-
Bandgap Calculation : The optical bandgap (Eg) is estimated from the onset of absorption in the thin-film spectrum using the Tauc plot method, where (αhν)¹ᐟ² is plotted against photon energy (hν).
-
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to investigate the redox properties of this compound and estimate its HOMO and LUMO energy levels.[7]
-
Electrochemical Setup : A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[16][17][18]
-
Sample Preparation :
-
The working electrode is coated with a thin film of this compound.[7][16]
-
The electrodes are immersed in an electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, Bu₄NPF₆, in anhydrous acetonitrile (B52724) or dichloromethane). The electrolyte ensures conductivity.[17] The solution must be deoxygenated by bubbling with an inert gas (e.g., argon) prior to the measurement.
-
-
Measurement :
-
A potentiostat is used to apply a linearly ramping potential to the working electrode.[18]
-
The potential is swept between set voltage limits in both forward and reverse directions for several cycles.[17] A typical scan rate is 50-100 mV/s.
-
The resulting current is measured and plotted against the applied potential, yielding a cyclic voltammogram.
-
-
Data Analysis :
-
The onset potentials for oxidation (E_ox) and reduction (E_red) are determined from the voltammogram.
-
The HOMO and LUMO energy levels are calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard (E₁ᐟ₂ ≈ 0.4 V vs. Ag/AgCl, corresponding to -4.8 eV below vacuum).
-
HOMO (eV) = -e [E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -e [E_red (vs Fc/Fc⁺) + 4.8]
-
Transient Absorption Spectroscopy (TAS)
TAS is a powerful pump-probe technique used to study the dynamics of photoexcited states, such as exciton (B1674681) dissociation and charge transfer, on ultrafast timescales.
-
Experimental Setup :
-
Pump Beam : An intense, short laser pulse (femtosecond or picosecond) excites the sample at a wavelength where this compound absorbs.
-
Probe Beam : A weaker, broadband "white light" pulse arrives at the sample at a variable time delay after the pump pulse.
-
Detector : A spectrometer measures the spectrum of the transmitted probe light.
-
-
Measurement :
-
The experiment measures the difference in the absorbance of the sample with and without the pump pulse (ΔA) as a function of wavelength and time delay.[19]
-
Positive ΔA signals correspond to photoinduced absorption (e.g., from excited states or charge carriers), while negative signals correspond to ground-state bleaching or stimulated emission.[20]
-
-
Data Analysis :
-
By analyzing the decay kinetics of different spectral features, one can determine the lifetimes of excited states and the timescales of processes like charge transfer from a donor to this compound.[21] This provides critical insights into the efficiency of photogeneration in solar cell blends.
-
Visualizations: Workflows and Energy Diagrams
Experimental Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound's optoelectronic properties.
Caption: Workflow for the optoelectronic characterization of this compound.
Energy Level Diagram for an OPV Device
This diagram illustrates the fundamental charge generation process in a bulk heterojunction (BHJ) organic solar cell employing a polymer donor (e.g., PBDB-T) and this compound as the acceptor. The cascade of energy levels is essential for efficient operation.[22][23]
Caption: Energy level alignment and charge generation in a donor:this compound solar cell.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C86H74N4O2S8 | CID 131801574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the relationship between molecular and order-dependent photostability of ITIC derivatives for the production of photochemically stable b ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC04614A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synergetic Effect of Different Carrier Dynamics in Pm6:Y6:ITIC-M Ternary Cascade Energy Level System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 18. ossila.com [ossila.com]
- 19. osti.gov [osti.gov]
- 20. youtube.com [youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ITIC derivative acceptors for ternary organic solar cells: fine-tuning of absorption bands, LUMO energy levels, and cascade charge transfer - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 23. js.vnu.edu.vn [js.vnu.edu.vn]
The Art of the Blend: A Technical Guide to ITIC-Th Solubility and Solution Processing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical parameters governing the solubility and solution processing of ITIC-Th, a prominent non-fullerene acceptor in the field of organic photovoltaics. Understanding and controlling these parameters are paramount to achieving high-performance organic solar cells. This document provides a comprehensive overview of solvents, processing techniques, and experimental protocols to facilitate reproducible and optimized device fabrication.
Solubility of this compound
The solubility of the active layer components is a crucial factor that dictates the choice of solvent and processing conditions. While specific quantitative solubility data for this compound is not widely published, qualitative assessments and data from its parent compound, ITIC, provide valuable guidance. This compound is generally soluble in common aromatic and halogenated organic solvents. The addition of hexylthienyl side chains in this compound, compared to the phenyl side chains in ITIC, is designed to enhance intermolecular interactions and may also influence its solubility profile.[1]
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Solvents | Notes |
| This compound | Chloroform, Chlorobenzene, Dichlorobenzene, o-Xylene[1][2] | Good solubility allows for the preparation of solutions at concentrations suitable for thin-film deposition. |
| ITIC | Chloroform, Chlorobenzene[3] | Serves as a baseline for understanding the solubility of its derivatives. |
| ITIC derivative | 1,8-Diiodooctane (DIO) | A solubility of approximately 18 mg/mL has been reported for an ITIC derivative in this common solvent additive.[4] |
Solution Processing Parameters for this compound Based Organic Solar Cells
The performance of organic solar cells is highly sensitive to the processing of the active layer. The following tables summarize key solution processing parameters for this compound, primarily in combination with the donor polymer PTB7-Th, a well-established pairing for high-efficiency devices.
Table 2: Active Layer Solution Preparation Parameters
| Parameter | Typical Values | Solvents | Notes |
| Donor:Acceptor Ratio (D:A) | 1:1 to 1:1.3 (w/w)[2] | o-Xylene, Chlorobenzene, Dichlorobenzene | The optimal ratio balances charge generation and transport. |
| Total Concentration | 10 - 25 mg/mL[2] | o-Xylene, Chlorobenzene | Affects solution viscosity and final film thickness. |
| Solvent Additives | 0.1 - 3% (v/v) | 1,8-Diiodooctane (DIO), 1-Chloronaphthalene (CN), p-Anisaldehyde (AA)[2][5] | High boiling point additives can promote favorable phase separation and morphology. |
| Solution Stirring | Overnight at elevated temperatures (e.g., 75 °C)[2] | - | Ensures complete dissolution and homogeneity of the blend. |
Table 3: Thin Film Deposition and Post-Processing Parameters
| Parameter | Typical Values | Notes |
| Deposition Method | Spin-coating, Blade-coating | Spin-coating is common for lab-scale devices, while blade-coating is more scalable. |
| Spin-Coating Speed | 1000 - 3000 rpm[2] | Higher speeds generally result in thinner films. |
| Spin-Coating Duration | 30 - 60 s[2] | Allows for solvent evaporation and film formation. |
| Thermal Annealing Temperature | 80 - 160 °C[1] | Optimizes crystallinity and morphology of the blend. |
| Annealing Duration | 5 - 15 minutes | The optimal time depends on the temperature and the specific materials. |
| Vacuum Drying | 10⁻⁶ mbar[2] | Removes residual solvent from the active layer. |
Experimental Protocols
This section outlines a typical experimental protocol for the fabrication and characterization of an inverted organic solar cell based on a PTB7-Th:this compound active layer.
Substrate Preparation
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability.
Device Fabrication
-
A thin layer of zinc oxide (ZnO) nanoparticle solution is spin-coated onto the ITO substrate to serve as the electron transport layer (ETL). The ZnO layer is then annealed at a specified temperature (e.g., 200 °C) in air.
-
The active layer solution, prepared as described in Table 2, is spin-coated on top of the ZnO layer in a nitrogen-filled glovebox.
-
The active layer is then subjected to thermal annealing under the conditions specified in Table 3.
-
A hole transport layer (HTL), such as molybdenum oxide (MoOₓ), is thermally evaporated on top of the active layer under high vacuum.
-
Finally, a top metal electrode, typically silver (Ag) or aluminum (Al), is thermally evaporated through a shadow mask to define the device area.
Characterization
-
Current Density-Voltage (J-V) Characteristics: The J-V curves are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength.
-
Morphological Characterization: Atomic force microscopy (AFM) and transmission electron microscopy (TEM) are used to investigate the surface topography and bulk morphology of the active layer blend.
-
Structural Characterization: Grazing-incidence wide-angle X-ray scattering (GIWAXS) can be employed to probe the molecular packing and crystallinity of the donor and acceptor domains.
Visualizations
The following diagrams illustrate key workflows and relationships in the solution processing of this compound based organic solar cells.
Caption: Experimental workflow for fabricating and characterizing this compound based organic solar cells.
Caption: Relationship between solution processing parameters and final device characteristics.
References
Molecular Design and Rationale of ITIC-Th: A Technical Guide for Advanced Photovoltaics
Introduction: The advent of non-fullerene acceptors (NFAs) has marked a paradigm shift in the field of organic photovoltaics (OPVs), pushing power conversion efficiencies to unprecedented levels. Among the most successful NFA families is the ITIC series. This technical guide delves into the specific molecular design, underlying rationale, and performance characteristics of ITIC-Th, a prominent ITIC derivative. This compound has been engineered to enhance the performance of organic solar cells through strategic chemical modifications that optimize its electronic and morphological properties.
Core Molecular Design and Rationale
This compound, or IT-Th, is a derivative of the foundational ITIC molecule, which is built upon a fused-ring electron acceptor (FREA) architecture.[1] The core design philosophy revolves around an A-D-A (Acceptor-Donor-Acceptor) structure, where a large, planar, electron-rich core is end-capped by electron-withdrawing units.[2]
The pivotal modification in this compound is the substitution of the phenyl side-chains found in the original ITIC with hexylthienyl side-chains .[3] This seemingly subtle change has profound implications for the molecule's performance, driven by two primary factors:
-
Enhanced Intermolecular Interactions: The introduction of sulfur atoms in the thienyl groups promotes stronger intermolecular sulfur-sulfur interactions. This enhanced packing facilitates more efficient charge transport between molecules.[3][4]
-
Tuned Energy Levels: The thienyl side-chains are more electron-rich than phenyl groups, which effectively lowers the molecule's frontier molecular orbital (HOMO and LUMO) energy levels.[3] This allows for superior energy-level alignment with a broader range of high-performance polymer donors, reducing energy loss and improving charge separation efficiency.[3][4][5]
The logical progression from the base ITIC structure to the high-performance this compound is visualized below.
Physicochemical and Photovoltaic Properties
The strategic substitution of side-chains directly translates into measurable improvements in the material's properties and its performance in OPV devices.
Electronic and Optical Properties
This compound exhibits deeper HOMO and LUMO energy levels compared to its phenyl-substituted counterpart, ITIC.[3] This adjustment is critical for optimizing the open-circuit voltage (Voc) and driving force for exciton (B1674681) dissociation when paired with a suitable donor polymer, such as the widely used PBDB-T. The favorable energy cascade between a donor like PBDB-T and this compound is essential for efficient charge separation at the donor-acceptor interface.
The table below summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| HOMO Energy Level | -5.66 eV | [3] |
| LUMO Energy Level | -3.93 eV | [3] |
| Chemical Formula | C₈₆H₇₄N₄O₂S₈ | [3] |
| Molecular Weight | 1452.05 g/mol | [3] |
| Absorption Max (Film) | ~698 nm | [6] |
Photovoltaic Performance
When integrated into OPV devices, this compound has demonstrated high power conversion efficiencies (PCEs), frequently exceeding 12% when paired with appropriate donor polymers.[1][7] The improved electron mobility and optimized morphology contribute to high short-circuit currents (Jsc) and fill factors (FF).
| Donor Polymer | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) | Reference / Notes |
| PBDB-T | ~0.90 | >17.0 | >70 | >11.0 | Based on typical high-performance devices[5] |
| Modified this compound | - | - | - | 8.88 - 12.1 | Performance varies with end-group modifications[7] |
Experimental Protocols and Workflow
While detailed, step-by-step synthesis procedures are typically found within primary research articles, a generalized workflow for the development and characterization of this compound-based solar cells can be outlined. This process involves synthesis, material characterization, device fabrication, and performance testing.
General Experimental Workflow
The evaluation of a new NFA like this compound follows a logical progression from molecular synthesis to final device validation. Key stages include confirming the material's intrinsic properties (optical and electrochemical) before fabricating and testing it within a full solar cell architecture.
Example Device Fabrication Protocol
A common device architecture for testing this compound is the inverted configuration, which offers good stability. A representative, though generalized, protocol is as follows:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned via ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the ITO substrate, followed by thermal annealing.
-
Active Layer Deposition: this compound is blended with a donor polymer (e.g., PBDB-T) in a suitable solvent like chloroform (B151607) or chlorobenzene. This solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox). The film is subsequently annealed at an optimized temperature to control the bulk heterojunction (BHJ) morphology.
-
Electron Transport Layer (ETL) and Electrode Deposition: An electron transport layer and a top metal electrode (e.g., silver) are deposited via thermal evaporation under high vacuum to complete the device.
-
Characterization: The finished devices are tested under a simulated AM 1.5G solar spectrum to measure their current density-voltage (J-V) characteristics and determine key photovoltaic parameters.
References
- 1. ossila.com [ossila.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ossila.com [ossila.com]
- 4. nbinno.com [nbinno.com]
- 5. ossila.com [ossila.com]
- 6. Insights into the relationship between molecular and order-dependent photostability of ITIC derivatives for the production of photochemically stable b ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC04614A [pubs.rsc.org]
- 7. Enhancing the performance of the electron acceptor this compound via tailoring its end groups - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Unveiling the Photophysical Core of ITIC-Th: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental photophysics of ITIC-Th, a prominent non-fullerene acceptor (NFA) revolutionizing the field of organic electronics. This document provides a comprehensive overview of its electronic and optical properties, excited-state dynamics, and the experimental methodologies used for their characterization, tailored for researchers, scientists, and professionals in drug development exploring advanced organic materials.
Core Photophysical and Electronic Properties
This compound, a derivative of the ITIC molecule, is distinguished by its hexylthienyl side chains, which enhance intermolecular interactions and significantly boost electron mobility through sulfur-sulfur interactions.[1][2] These structural modifications lead to deeper HOMO and LUMO energy levels compared to its parent ITIC, making it an ideal candidate for matching with a wide array of polymer semiconductor donors in organic photovoltaic (OPV) devices.[1]
Molecular and Electronic Characteristics
A summary of the fundamental molecular and electronic properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₈₆H₇₄N₄O₂S₈ | [3] |
| Molecular Weight | 1452.05 g/mol | [3] |
| Highest Occupied Molecular Orbital (HOMO) | -5.66 eV | [1][3] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.93 eV | [1][3] |
| Optical Bandgap | ~1.55 eV | [4] |
Optical Absorption
This compound exhibits a broad and strong absorption spectrum in the visible and near-infrared regions, a crucial characteristic for efficient light harvesting in organic solar cells. The absorption spectrum of an this compound thin film typically shows a main absorption band located between 550 and 750 nm, with two distinct peaks corresponding to the 0-1 and 0-0 electronic transitions.[4]
Excited-State Dynamics and Charge Carrier Properties
The performance of this compound in electronic devices is governed by a series of intricate photophysical processes that occur upon photoexcitation. These include exciton (B1674681) formation, diffusion, dissociation into charge carriers, and subsequent charge transport and recombination.
Exciton and Charge Carrier Lifetimes
Charge Carrier Mobility
The electron mobility of this compound is a key parameter influencing device efficiency. The hexylthienyl side chains in this compound are specifically designed to promote intermolecular π-π stacking, thereby enhancing electron transport.[1][2] The electron mobility is sensitive to the processing conditions, particularly the annealing temperature of the thin film, as it influences the molecular packing and crystallinity.
| Annealing Temperature (°C) | Electron Mobility (cm²/Vs) |
| As-cast | ~1 x 10⁻⁴ |
| 150 | ~3 x 10⁻⁴ |
| 200 | ~5 x 10⁻⁴ |
| 240 | ~2 x 10⁻⁴ |
Note: These are representative values and can vary based on specific experimental conditions and measurement techniques.
Charge Generation and Recombination
In a blend with a suitable donor polymer, photoexcitation of either the donor or this compound leads to the formation of a charge-transfer (CT) state at the donor-acceptor interface. This CT state can then dissociate into free charge carriers (electrons and holes) or undergo geminate recombination. The efficiency of charge generation is a critical factor for the overall device performance. In efficient this compound based solar cells, the charge generation process is highly efficient, often occurring on ultrafast timescales.[6]
The subsequent fate of the generated free carriers involves transport to the respective electrodes and non-geminate recombination, which can be a significant loss mechanism. Non-geminate recombination in this compound based blends can involve both bimolecular and trap-assisted recombination pathways.
Key Experimental Protocols
The characterization of the photophysical properties of this compound relies on a suite of advanced spectroscopic and electrical measurement techniques.
Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination
Objective: To determine the electrochemical oxidation and reduction potentials of this compound, from which the HOMO and LUMO energy levels are estimated.
Methodology:
-
Sample Preparation: A thin film of this compound is drop-casted or spin-coated onto a working electrode (e.g., glassy carbon or platinum).
-
Electrochemical Cell Setup: A three-electrode cell is assembled in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen). The cell consists of the this compound coated working electrode, a reference electrode (e.g., Ag/AgCl or a ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple as an internal standard), and a counter electrode (e.g., a platinum wire).[2][7]
-
Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in anhydrous acetonitrile (B52724) or dichloromethane) is used.[7][8]
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is performed in both the anodic (oxidation) and cathodic (reduction) directions.
-
Data Analysis: The onset potentials for oxidation (E_ox_onset) and reduction (E_red_onset) are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referenced to the ferrocene standard (assuming the HOMO of ferrocene is at -4.8 eV relative to vacuum):[2]
-
E_HOMO = -[E_ox_onset - E_onset(Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_red_onset - E_onset(Fc/Fc⁺) + 4.8] eV
-
Transient Absorption Spectroscopy (TAS)
Objective: To probe the dynamics of excited states and charge carriers (excitons, polarons, and charge-transfer states) in this compound films and blends on femtosecond to nanosecond timescales.
Methodology:
-
Sample Preparation: A thin film of neat this compound or a blend with a donor polymer is prepared on a transparent substrate (e.g., quartz).
-
Experimental Setup: A pump-probe setup is utilized. An ultrafast laser system generates femtosecond laser pulses. The beam is split into a high-intensity "pump" beam and a lower-intensity "probe" beam.[9][10]
-
Excitation (Pump): The pump pulse, with a wavelength selected to excite a specific component of the film (e.g., the donor or this compound), is focused onto the sample, creating a population of excited states.[1][6]
-
Probing: The probe pulse, often a broadband "white-light" continuum, is passed through the excited region of the sample at a controlled time delay relative to the pump pulse. The time delay is controlled by a mechanical delay stage.
-
Detection: The transmitted probe light is directed to a spectrometer and a detector array to measure the change in absorbance (ΔA) as a function of wavelength and time delay.
-
Data Analysis: The resulting transient absorption spectra reveal the formation and decay of different transient species. For example, ground-state bleaching indicates the depletion of the ground state population, while photoinduced absorption signals the presence of excited states or charge carriers.[6]
Time-Resolved Photoluminescence (TRPL)
Objective: To measure the decay dynamics of the emissive excited states (fluorescence) of this compound, providing information on excited-state lifetimes and quenching processes.
Methodology:
-
Sample Preparation: A thin film of this compound or a blend is prepared on a substrate. For solution-state measurements, a dilute solution in a suitable solvent is used.
-
Excitation: The sample is excited by a pulsed laser source with a high repetition rate and a short pulse duration (picosecond or femtosecond).[11][12]
-
Emission Collection: The resulting photoluminescence is collected, typically at a 90-degree angle to the excitation beam, and directed through a monochromator to select the emission wavelength.
-
Detection: A high-speed photodetector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD), is used to detect the emitted photons.[12]
-
Timing Electronics: Time-correlated single-photon counting (TCSPC) electronics are used to measure the time difference between the laser pulse and the detection of a fluorescence photon.[13]
-
Data Analysis: A histogram of photon arrival times is constructed, which represents the fluorescence decay profile. This decay is then fitted with one or more exponential functions to determine the excited-state lifetime(s).
Concluding Remarks
The favorable photophysical and electronic properties of this compound, including its broad absorption, appropriate energy levels, and efficient charge transport, have established it as a cornerstone material in the development of high-performance organic electronic devices. A thorough understanding of its fundamental photophysics, gained through the detailed experimental methodologies outlined in this guide, is paramount for the rational design of next-generation organic materials and the optimization of device performance. Further research focusing on precisely quantifying the photoluminescence quantum yield and elucidating the intricate details of charge generation and recombination in various donor-acceptor blend systems will continue to propel the advancement of organic electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boosting charge separation in organic photovoltaics: unveiling dipole moment variations in excited non-fullerene acceptor layers - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00917G [pubs.rsc.org]
- 7. prezi.com [prezi.com]
- 8. researchgate.net [researchgate.net]
- 9. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]
- 10. researchgate.net [researchgate.net]
- 11. Time-resolved Photoluminescence (TRPL) | Okinawa Institute of Science and Technology OIST [oist.jp]
- 12. mdpi.com [mdpi.com]
- 13. picoquant.com [picoquant.com]
Charge Transport in ITIC-Th Films: A Technical Guide
An In-depth Examination of the Charge Transport Characteristics of the Non-Fullerene Acceptor ITIC-Th for Organic Photovoltaic Applications.
This technical guide provides a comprehensive overview of the charge transport characteristics of 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylthienyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene (this compound), a prominent non-fullerene acceptor in organic electronics. The document is intended for researchers, scientists, and professionals in materials science and drug development, offering a detailed summary of quantitative data, experimental methodologies, and the interplay between molecular structure, film morphology, and charge transport properties.
Quantitative Charge Transport and Electronic Properties
The charge transport and electronic properties of this compound films are critical to their performance in organic electronic devices. These parameters are highly sensitive to the processing conditions of the film, which can induce different crystalline structures, known as polymorphs.[1] The key quantitative data for this compound are summarized in the table below.
| Property | Value | Measurement Technique | Notes |
| Electron Mobility (μe) | 6.1 x 10⁻⁴ cm²/Vs | SCLC | Measured in an electron-only device configuration.[2][3][4][5] |
| Hole Mobility (μh) | Phase I: ~1 x 10⁻³ cm²/Vs Phase II: ~5 x 10⁻⁴ cm²/Vs | OFET | Measured in a bottom-gate, bottom-contact OFET. Phase I is the low-temperature polymorph, and Phase II is the high-temperature polymorph.[1] |
| HOMO Energy Level | -5.66 eV | Cyclic Voltammetry | The highest occupied molecular orbital.[1][2][4] |
| LUMO Energy Level | -3.93 eV | Cyclic Voltammetry | The lowest unoccupied molecular orbital.[1][2][4] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of the charge transport properties of this compound films. The following sections outline the protocols for the key experimental techniques.
Space-Charge Limited Current (SCLC) for Electron Mobility Measurement
The SCLC method is a reliable technique for determining the charge carrier mobility in organic semiconductors by analyzing the current-voltage characteristics of a single-carrier device.
Device Fabrication:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with nitrogen gas and treated with UV-ozone for 20 minutes.
-
Electron Transport Layer: A layer of zinc oxide (ZnO) nanoparticles is spin-coated onto the ITO substrate to serve as an electron transport and hole-blocking layer.
-
Active Layer Deposition: A solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or chlorobenzene) is spin-coated on top of the ZnO layer in an inert atmosphere (e.g., a nitrogen-filled glovebox). The thickness of the film is typically in the range of 80-120 nm.
-
Top Electrode Deposition: A top electrode consisting of a low work function metal, such as calcium (Ca) followed by aluminum (Al), is thermally evaporated under high vacuum (< 10⁻⁶ Torr) through a shadow mask to define the active area of the device.
Measurement Procedure:
-
The current density-voltage (J-V) characteristics of the electron-only device (ITO/ZnO/ITIC-Th/Ca/Al) are measured in the dark using a source measure unit.
-
The electron mobility (μe) is calculated from the trap-free SCLC region of the J-V curve, which is described by the Mott-Gurney law: J = (9/8)ε₀εᵣμₑ(V²/L³) where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and L is the thickness of the active layer.
Organic Field-Effect Transistor (OFET) for Hole Mobility Measurement
OFETs are used to determine the field-effect mobility of charge carriers. For p-type materials like this compound, this method is well-suited for measuring hole mobility.
Device Fabrication:
-
Substrate and Dielectric: A heavily doped silicon (Si⁺⁺) wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) is used as the substrate, where the Si⁺⁺ acts as the gate electrode and SiO₂ as the gate dielectric.
-
Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer, such as octadecyltrichlorosilane (B89594) (OTS), to improve the interface quality and promote better molecular ordering of the organic semiconductor.
-
Source and Drain Electrodes: Gold (Au) source and drain electrodes are patterned on the SiO₂ surface using photolithography or thermal evaporation through a shadow mask, defining the channel length (L) and width (W). This configuration is known as a bottom-gate, bottom-contact architecture.
-
Active Layer Deposition: A solution of this compound is spin-coated onto the substrate, covering the channel region.
-
Annealing: To investigate the effect of polymorphism, the fabricated devices are annealed at different temperatures. For this compound, annealing at temperatures around 200°C can induce the transition from the low-temperature Phase I to the high-temperature Phase II polymorph.[1]
Measurement Procedure:
-
The OFET characteristics are measured using a semiconductor parameter analyzer in an inert atmosphere.
-
The transfer characteristics (drain current, I_D, versus gate voltage, V_G) and output characteristics (I_D versus drain-source voltage, V_DS) are recorded.
-
The hole mobility (μh) is calculated from the saturation regime of the transfer curve using the equation: I_D = (W/2L)C_iμ_h(V_G - V_T)² where C_i is the capacitance per unit area of the gate dielectric and V_T is the threshold voltage.
Transient Absorption Spectroscopy (TAS) for Charge Carrier Dynamics
TAS is a pump-probe technique used to study the dynamics of photoexcited species, such as excitons and charge carriers, on ultrafast timescales.
Experimental Setup:
-
Light Source: A femtosecond laser system (e.g., a Ti:sapphire amplifier) is used to generate ultrashort laser pulses.
-
Pump and Probe Beams: The laser output is split into two beams. The pump beam is used to excite the this compound film, while the probe beam, often converted into a white-light continuum, is used to measure the change in absorption of the film as a function of time after excitation.
-
Sample Preparation: A thin film of this compound is prepared on a transparent substrate (e.g., quartz).
-
Data Acquisition: The change in absorbance (ΔA) of the probe beam is measured at different delay times between the pump and probe pulses. The data is collected as a two-dimensional plot of ΔA versus wavelength and time.
Data Analysis:
-
The transient absorption spectra are analyzed to identify the spectral signatures of different species, such as ground-state bleaching, stimulated emission, and photoinduced absorption from excitons and polarons (charge carriers).
-
The decay kinetics at specific wavelengths corresponding to these species are fitted to exponential functions to determine their lifetimes, providing insights into processes like exciton (B1674681) dissociation, charge generation, and recombination.
Visualizations
The following diagrams illustrate the experimental workflow for charge transport characterization and the relationship between the molecular structure, morphology, and properties of this compound.
References
Methodological & Application
Application Notes and Protocols for IT-Th-Based Organic Solar Cell Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fabrication and characterization of high-performance organic solar cells (OSCs) based on the non-fullerene acceptor ITIC-Th. The procedures outlined below are compiled from established research and are intended to serve as a comprehensive guide for fabricating efficient IT-Th-based devices.
Introduction
This compound, a derivative of the highly successful ITIC non-fullerene acceptor, has garnered significant attention in the field of organic photovoltaics. Its thienyl side chains promote favorable intermolecular interactions, leading to enhanced electron mobility. The deep HOMO and LUMO energy levels of this compound allow for effective energy level alignment with a variety of polymer donors, facilitating efficient charge separation and transport, which are critical for high power conversion efficiencies (PCE). This protocol will focus on the fabrication of this compound-based OSCs using the common donor polymers PTB7-Th and PBDB-T, in both conventional and inverted device architectures.
Device Architecture
Two primary device architectures are commonly employed for this compound-based OSCs:
-
Conventional Architecture: Glass/ITO/Hole Transport Layer (HTL)/Active Layer (Donor:this compound)/Electron Transport Layer (ETL)/Metal Electrode
-
Inverted Architecture: Glass/ITO/Electron Transport Layer (ETL)/Active Layer (Donor:this compound)/Hole Transport Layer (HTL)/Metal Electrode
The choice of architecture can influence device performance and stability. The inverted structure is often favored for its potential for longer device lifetime.
Experimental Protocols
Substrate Cleaning
Proper cleaning of the Indium Tin Oxide (ITO) coated glass substrates is crucial for fabricating high-quality devices. The following is a standard, rigorous cleaning procedure:
-
Initial Cleaning: Place the ITO substrates in a substrate holder and sonicate in a beaker containing deionized water with a small amount of detergent (e.g., Hellmanex III) for 15-60 minutes.[1][2]
-
Deionized Water Rinse: Thoroughly rinse the substrates with hot deionized water.[1]
-
Solvent Cleaning: Sequentially sonicate the substrates in acetone (B3395972) and then isopropanol (B130326) for 15 minutes each.[3]
-
Final Rinse: Rinse the substrates again with deionized water.[2]
-
Drying: Dry the substrates using a nitrogen gun.[1]
-
UV-Ozone Treatment: Immediately before depositing the next layer, treat the substrates with UV-ozone for 5-15 minutes to remove any remaining organic residues and to increase the wettability of the ITO surface.[1][4]
Deposition of Interfacial Layers
For Conventional Architecture (HTL Deposition):
-
A solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is typically used as the HTL.
-
Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes in air.[4]
For Inverted Architecture (ETL Deposition):
-
A common ETL is a zinc oxide (ZnO) nanoparticle solution.
-
Prepare the ZnO precursor solution from zinc acetate (B1210297) dihydrate and ethanolamine (B43304) in 2-methoxyethanol.[5]
-
Spin-coat the ZnO solution at 2000-4000 rpm for 30-40 seconds.[5]
-
Anneal the substrates at 180-200°C for 30-60 minutes.[5]
Active Layer Preparation and Deposition
The active layer is a bulk heterojunction (BHJ) blend of a donor polymer and the this compound acceptor.
-
Solution Preparation:
-
Dissolve the donor polymer (e.g., PTB7-Th or PBDB-T) and this compound in a suitable solvent such as chloroform (B151607) (CF), chlorobenzene (B131634) (CB), or o-xylene.[5][6][7]
-
The typical donor:acceptor weight ratio is 1:1 to 1:1.5.[5][6]
-
The total concentration of the solids is generally in the range of 10-20 mg/mL.[5][8]
-
Additives can be used to optimize the active layer morphology. Common additives include 1,8-diiodooctane (B1585395) (DIO) or 1-chloronaphthalene (B1664548) (CN) at a concentration of 0.5-5% by volume.[5][8]
-
Stir the solution overnight in a nitrogen-filled glovebox to ensure complete dissolution.
-
-
Spin-Coating:
-
Filter the active layer solution through a 0.2 or 0.45 µm PTFE syringe filter.
-
Spin-coat the solution onto the previously prepared substrates (with either HTL or ETL) at speeds ranging from 1000-3000 rpm for 30-60 seconds.[5][8] The exact speed will determine the thickness of the active layer, which is typically targeted to be around 100 nm.[8]
-
-
Annealing:
-
Thermal annealing of the active layer is often performed to optimize the morphology and improve device performance.
-
Anneal the films at temperatures ranging from 80°C to 120°C for 5-10 minutes.[8]
-
Deposition of Top Electrode
The final step is the deposition of the top electrode via thermal evaporation in a high vacuum chamber (typically < 1 x 10⁻⁶ mbar).[6]
-
For Conventional Architecture: A low work function metal like Calcium (Ca) or Aluminum (Al) is used as the cathode. Often a bilayer of Ca/Al or LiF/Al is deposited.[4]
-
For Inverted Architecture: A high work function metal like Molybdenum Oxide (MoOₓ) followed by Silver (Ag) or Gold (Au) is used as the anode.[6]
-
The thickness of the layers is typically around 10-30 nm for the buffer layer (Ca, LiF, MoOₓ) and 80-100 nm for the metal electrode (Al, Ag, Au).[4][6]
Device Characterization
Current Density-Voltage (J-V) Characteristics
-
The J-V characteristics are measured using a solar simulator under standard test conditions (STC): 100 mW/cm² irradiance with an AM 1.5G spectrum.
-
A source measure unit (SMU) is used to apply a voltage bias and measure the resulting current.
-
From the J-V curve, the key photovoltaic parameters are extracted:
-
Open-circuit voltage (Voc)
-
Short-circuit current density (Jsc)
-
Fill factor (FF)
-
Power conversion efficiency (PCE)
-
External Quantum Efficiency (EQE)
-
EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of collected charge carriers to incident photons at a specific wavelength.
-
This measurement is performed using a dedicated EQE system with a light source, monochromator, and lock-in amplifier.
Morphology Characterization
-
Atomic Force Microscopy (AFM): AFM is used to investigate the surface morphology and phase separation of the active layer.[9] Tapping mode is commonly used to obtain both height and phase images, which can reveal the nanoscale domain structures.[10]
-
Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging of the bulk heterojunction morphology.[9] Sample preparation for TEM typically involves floating the active layer off the substrate onto a TEM grid.[9]
Data Presentation
The following tables summarize typical performance parameters for this compound based organic solar cells with different donor polymers and device architectures.
| Donor Polymer | Acceptor | Architecture | Solvent Additive | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PTB7-Th | This compound | Inverted | - | 8.5 | - | - | - | [11] |
| PBDB-T | ITIC | Inverted | - | 9.37 | 0.90 | 14.83 | 69.84 | [12] |
| PTB7-Th | ITIC | Inverted | p-anisaldehyde | 8.20 | - | - | - | [6] |
| PBDB-T | ITIC-M | Inverted | DIO | 10.20 | 0.916 | 16.88 | 65.33 | [8] |
| PBDB-T-SF | IT-4F | - | - | 12.0 | - | - | 71.0 | [13] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound based organic solar cell fabrication.
Energy Level Diagram
Caption: Energy level diagram of common donor polymers and this compound.
References
- 1. ossila.com [ossila.com]
- 2. physicsforums.com [physicsforums.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Constructing Desired Vertical Component Distribution Within a PBDB-T:ITIC-M Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
Application Notes and Protocols for Spin Coating of ITIC-Th Thin Films
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of high-quality ITIC-Th thin films using the spin coating technique. This compound, a non-fullerene acceptor, is a critical component in the development of efficient organic photovoltaic (OPV) devices. The parameters outlined herein are crucial for controlling the morphology, crystallinity, and ultimately, the performance of such devices.
Overview of Spin Coating for this compound Thin Films
Spin coating is a widely used technique for depositing uniform thin films from a solution onto a flat substrate. The process involves dispensing a solution of this compound, often blended with a donor polymer, onto a substrate, which is then rotated at high speed. The centrifugal force spreads the solution, and solvent evaporation leaves a thin, solid film. The final properties of the this compound film are highly dependent on several key parameters, including the choice of solvent, solution concentration, spin speed, and post-deposition treatments such as thermal and solvent vapor annealing.
Spin Coating Parameters for this compound Thin Films
The following table summarizes typical spin coating parameters for this compound thin films, compiled from various research reports. These parameters can serve as a starting point for process optimization.
| Parameter | Value | Notes |
| Solvent | Chlorobenzene (B131634) (CB), Chloroform (CF) | Chlorobenzene is a common high-boiling-point solvent that allows for longer drying times and can influence film morphology. Chloroform is a lower-boiling-point alternative. |
| Solution Concentration (Neat this compound) | 10 - 20 mg/mL | A concentration of 20 mg/mL in chlorobenzene can yield a film thickness of approximately 90-110 nm when spun at 2000 rpm. |
| Solution Concentration (Blends) | Total concentration of 20 - 23 mg/mL | Often blended with donor polymers like PTB7-Th. The donor:acceptor ratio is a critical parameter to optimize. |
| Spin Speed | 800 - 3000 rpm | Higher spin speeds generally result in thinner films. The relationship between spin speed and film thickness is material and solvent dependent. |
| Spin Time | 45 - 60 seconds | Sufficient time is required for the solution to spread evenly and for a significant portion of the solvent to evaporate. |
| Additives | 1,8-Diiodooctane (DIO), Chloronaphthalene (CN) | Small percentages (e.g., 0.5-3 vol%) of high-boiling-point additives can help to control the film morphology and domain size. |
| Thermal Annealing Temperature | 80 - 150 °C (for blends) | Post-deposition annealing is crucial for optimizing the nanoscale morphology and improving device performance. |
| High-Temperature Annealing (Neat this compound) | 210 - 290 °C | Used to induce different crystalline polymorphs in neat this compound films, which can significantly impact charge transport properties. |
Experimental Protocols
Protocol for this compound Solution Preparation (Example for a PTB7-Th:this compound Blend)
-
Materials :
-
PTB7-Th (Donor Polymer)
-
This compound (Acceptor)
-
Chlorobenzene (CB, anhydrous)
-
1-Chloronaphthalene (CN, as additive, optional)
-
Small vials with magnetic stir bars
-
Hot plate with magnetic stirring capability
-
-
Procedure :
-
In a nitrogen-filled glovebox, weigh the desired amounts of PTB7-Th and this compound to achieve the target donor:acceptor weight ratio (e.g., 1:1.3 or 1:1.5).
-
Calculate the required volume of chlorobenzene to achieve the desired total concentration (e.g., 23 mg/mL).
-
Add the chlorobenzene to the vial containing the donor and acceptor materials.
-
If using an additive, add the calculated volume of chloronaphthalene (e.g., 3% by volume).
-
Seal the vial and stir the solution on a hot plate at a moderate temperature (e.g., 40-60 °C) overnight to ensure complete dissolution.
-
Before use, cool the solution to room temperature and filter it through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
Protocol for Spin Coating of this compound Thin Films
-
Substrate Preparation :
-
Substrates (e.g., ITO-coated glass) must be meticulously cleaned. A typical cleaning procedure involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun and treatment with UV-ozone or oxygen plasma to enhance surface wettability.
-
-
Spin Coating Procedure :
-
Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.
-
Dispense a sufficient amount of the prepared this compound solution onto the center of the substrate to cover a significant portion of the surface.
-
Start the spin coater program with the desired parameters (e.g., 1500 rpm for 45 seconds).
-
Allow the film to dry on the spinning chuck for the set duration.
-
After the spin coating process is complete, carefully remove the substrate.
-
Protocol for Thermal Annealing
-
Procedure :
-
Transfer the substrate with the freshly spin-coated this compound film onto a pre-heated hotplate inside a nitrogen-filled glovebox.
-
Set the hotplate to the desired annealing temperature (e.g., 100 °C for a blend film).
-
Anneal the film for the specified duration (e.g., 10 minutes).
-
After annealing, turn off the hotplate and allow the film to cool down to room temperature before further processing or characterization.
-
General Protocol for Solvent Vapor Annealing (SVA)
Solvent vapor annealing is a technique used to further optimize the film morphology by exposing the film to a solvent vapor atmosphere.
-
Setup :
-
Place the substrate with the spin-coated film in a sealed container (e.g., a petri dish or a specialized SVA chamber).
-
Place a small vial containing the annealing solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) inside the container, ensuring the liquid does not come into direct contact with the film.
-
-
Procedure :
-
Seal the container to create a solvent-saturated atmosphere.
-
Leave the film in this atmosphere for a specific duration (e.g., 30-60 seconds). The optimal time needs to be determined experimentally.
-
After the desired annealing time, open the container and remove the substrate, allowing the residual solvent in the film to evaporate.
-
Visualizations
Caption: Experimental workflow for this compound thin film fabrication.
Caption: Relationship between spin coating parameters and film characteristics.
Application Notes and Protocols for Doctor Blading of ITIC-Th Active Layers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and key parameters for the deposition of ITIC-Th and its blend active layers using the doctor blading technique, a scalable method crucial for the fabrication of high-performance organic solar cells.
Introduction to Doctor Blading for Organic Solar Cells
Doctor blading is a deposition technique that offers significant advantages over spin coating for large-area and roll-to-roll manufacturing of organic electronic devices. This method involves spreading a solution of the active material across a substrate with a blade, followed by drying to form a thin film. The morphology and performance of the resulting active layer are highly dependent on the solution formulation and processing parameters. For this compound based non-fullerene acceptors, precise control over these parameters is essential to achieve optimal device efficiency.
Experimental Protocols
Solution Preparation
A well-formulated solution is critical for achieving a uniform and optimal active layer morphology.
Protocol for PTB7-Th:ITIC Blend Solution:
-
Materials :
-
Donor Polymer: PTB7-Th
-
Acceptor: ITIC
-
Solvent: o-xylene (B151617)
-
Additive (optional): p-anisaldehyde (AA)
-
-
Procedure :
-
Dissolve PTB7-Th and ITIC in o-xylene at a donor-to-acceptor weight ratio of 1:1.3.[1]
-
The total concentration of the solids in the solution should be 19.5 mg/mL.[1]
-
If using an additive, add p-anisaldehyde (AA) at 2% v/v to the solution.[1]
-
Stir the solution overnight at 80°C to ensure complete dissolution.[2]
-
Protocol for Neat ITIC Solution:
-
Materials :
-
Acceptor: ITIC or ITIC-4F
-
Solvent: Chlorobenzene (B131634) (CB)
-
-
Procedure :
Substrate Preparation and Deposition
Proper substrate cleaning and controlled deposition are key to fabricating high-quality films.
Protocol for Deposition:
-
Substrate Cleaning :
-
Doctor Blading Process :
-
Transfer the cleaned substrates to a nitrogen-filled glovebox.
-
Pre-heat the blade coater to 80°C.[2]
-
Dispense the prepared active layer solution onto the substrate.
-
Set the blade speed to 70 mm/s.[2]
-
The gap between the blade and the substrate (blade gap) should be set to 200 µm to obtain a film thickness of approximately 70 nm.[4]
-
Post-Deposition Processing
Thermal annealing is often required to optimize the film morphology and device performance.
Protocol for Thermal Annealing:
-
Procedure :
Data Presentation
Summary of Doctor Blading Parameters and Performance
The following table summarizes key parameters and resulting device performance for this compound based active layers deposited by doctor blading.
| Donor:Acceptor System | Solvent (Additive) | Concentration (mg/mL) | Blade Speed (mm/s) | Substrate Temp. (°C) | Post-Annealing (°C) | Film Thickness (nm) | PCE (%) | Reference |
| PTB7-Th:ITIC | o-xylene | - | - | - | - | - | 6.8 | [5] |
| PTB7-Th:ITIC | o-xylene (2% AA) | 19.5 | - | - | Vacuum Dried | - | 8.20 | [1] |
| P3HT:ITIC | - | - | - | - | - | ~115 | - | [6] |
| ITIC (neat) | Chlorobenzene | ~13 | 70 | 80 | 105 | ~70 | N/A | [2][4] |
| ITIC-4F (neat) | Chlorobenzene | ~13 | 70 | 80 | 105 | ~70 | N/A | [2][4] |
Note: "-" indicates data not specified in the cited source.
Visualizations
Experimental Workflow for Doctor Blading
The following diagram illustrates the general workflow for fabricating this compound active layers using the doctor blading technique.
Logical Relationship of Key Parameters
This diagram shows the logical relationship between key doctor blading parameters and their influence on the final film properties and device performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure dependent photostability of ITIC and ITIC-4F - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]
- 3. uit.edu.mm [uit.edu.mm]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of PTB7-FTh-Based Organic Photovoltaic Devices Using Blade Coating: Influence of Solvent, Acceptor Composition, and Annealing on Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas-assisted blade-coating of organic semiconductors: molecular assembly, device fabrication and complex thin-film structuring - Nanoscale (RSC Publishing) DOI:10.1039/D2NR05947A [pubs.rsc.org]
Application Notes and Protocols for ITIC-Th Blends with PBDB-T Donor Polymer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of the non-fullerene acceptor ITIC-Th in combination with the donor polymer PBDB-T for the fabrication of high-performance organic solar cells (OSCs). This document outlines the critical parameters for blend ratio optimization, detailed experimental protocols for device fabrication and characterization, and the underlying principles governing device performance.
Introduction to PBDB-T:this compound System
The combination of the electron-donating polymer PBDB-T and the non-fullerene electron acceptor this compound has emerged as a promising material system for achieving high power conversion efficiencies (PCEs) in organic solar cells. PBDB-T is a wide-bandgap polymer known for its excellent hole mobility and broad absorption spectrum. This compound, a derivative of the well-known ITIC acceptor, offers strong light absorption in the near-infrared region, good electron mobility, and tunable energy levels. The synergistic combination of these materials in a bulk heterojunction (BHJ) architecture allows for efficient light harvesting, exciton (B1674681) dissociation, and charge transport, leading to high-performance photovoltaic devices.
Optimizing the donor-to-acceptor (D:A) blend ratio is a critical step in maximizing the performance of PBDB-T:this compound based solar cells. The blend ratio significantly influences the morphology of the active layer, including the domain sizes and purity of the donor and acceptor phases, which in turn dictates the efficiency of charge generation, transport, and recombination.
Quantitative Data Summary
The following table summarizes the photovoltaic performance of organic solar cells based on PBDB-T blended with ITIC and its derivatives. While specific data for a wide range of binary PBDB-T:this compound blend ratios is still emerging in publicly available literature, the data for the closely related PBDB-T:ITIC system provides a valuable reference point for optimization. Furthermore, data from a ternary blend system including PBDB-T, this compound, and a fullerene acceptor is presented, offering insights into the potential of this compound.
| Donor Polymer | Acceptor(s) | Blend Ratio (D:A or D:A1:A2) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PBDB-T | ITIC | 1:1 | 0.90 | 14.83 | 69.84 | 9.37[1] |
| PBDB-T | ITIC | 1:1.3 | - | - | - | 0.94 |
| PBDB-T | ITIC | 1:1.5 | - | - | - | 1.03 |
| PBDB-T | INTIC | 1:1.5 | 0.84 | 19.42 | 67.89 | 11.08[2][3] |
| PBDB-T | This compound:PC71BM | 2:1:1 | - | - | - | Remarkable Performance |
| PBDB-T | ITIC-M | 1:1 | 0.916 | 16.88 | 65.33 | 10.20[4] |
Note: The performance of organic solar cells is highly dependent on the specific fabrication conditions and device architecture. The data presented here is for comparative purposes.
Experimental Protocols
This section provides a detailed protocol for the fabrication and characterization of organic solar cells with a PBDB-T:this compound active layer.
Materials and Reagents
-
Donor Polymer: PBDB-T
-
Acceptor: this compound
-
Solvent: Chloroform (CF) or Chlorobenzene (CB)
-
Substrates: Indium Tin Oxide (ITO) coated glass
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Electron Transport Layer (ETL): Zinc Oxide (ZnO) nanoparticle solution or other suitable material
-
Metal Electrode: Aluminum (Al) or Silver (Ag)
-
Cleaning Solvents: Deionized water, acetone, isopropanol
Device Fabrication Workflow
References
- 1. With PBDB-T as the Donor, the PCE of Non-Fullerene Organic Solar Cells Based on Small Molecule INTIC Increased by 52.4%-光电查 [oe1.com]
- 2. mdpi.com [mdpi.com]
- 3. With PBDB-T as the Donor, the PCE of Non-Fullerene Organic Solar Cells Based on Small Molecule INTIC Increased by 52.4% - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constructing Desired Vertical Component Distribution Within a PBDB-T:ITIC-M Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Additive-Mediated Morphology Control of ITIC-Th Blends in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing solvent additives for the precise control of the bulk heterojunction (BHJ) morphology in organic solar cells (OSCs) based on ITIC-Th and its derivatives. Proper morphology is critical for efficient charge separation and transport, directly impacting the power conversion efficiency (PCE) of the device. This document outlines the effects of various solvent additives on device performance, provides detailed experimental protocols for device fabrication and characterization, and visualizes the underlying mechanisms.
Introduction to Solvent Additives in this compound Blends
This compound, a non-fullerene acceptor (NFA), has demonstrated significant potential in achieving high-performance OSCs. The morphology of the donor:acceptor blend film, however, is a crucial factor that is highly sensitive to processing conditions. Solvent additives, high-boiling-point liquids added in small quantities to the main solvent, are a powerful tool to fine-tune this morphology. They influence the crystallization and phase separation dynamics during the spin-coating process, leading to optimized domain sizes and improved interfacial properties between the donor and acceptor materials.
Commonly used solvent additives can be broadly categorized into non-aromatic (e.g., 1,8-diiodooctane (B1585395) (DIO), 1,8-dibromooctane (B1199895) (DBrO)) and aromatic (e.g., diphenyl ether (DPE), 1-chloronaphthalene (B1664548) (CN)) compounds. The choice of additive and its concentration can have a profound impact on the photovoltaic parameters of the resulting device.
Data Presentation: Effects of Solvent Additives on Device Performance
The following tables summarize the quantitative data on the performance of organic solar cells based on ITIC derivatives, illustrating the impact of different solvent additives.
Table 1: Performance of PBDF-BDD:IT-4F Solar Cells with Various Solvent Additives
| Solvent Additive (0.5% v/v) | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| None | 0.937 | 13.5 | 65.0 | 8.2 |
| DIO (Non-aromatic) | 0.856 | 14.5 | 70.4 | 8.7 |
| DBrO (Non-aromatic) | 0.861 | 14.2 | 69.8 | 8.5 |
| DPE (Aromatic) | 0.925 | 14.0 | 67.5 | 8.7 |
| CN (Aromatic) | 0.931 | 13.8 | 66.2 | 8.5 |
Data extracted from a study on the PBDF-BDD:IT-4F system, a close analogue to this compound blends, demonstrating the general trends of non-aromatic and aromatic additives.[1]
Table 2: Influence of DIO Concentration on PBDB-T:ITIC Solar Cell Performance
| DIO Concentration (v/v) | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| 0% | 0.92 | 16.2 | 68.1 | 10.1 |
| 0.5% | 0.91 | 17.0 | 70.2 | 10.9 |
| 1.0% | 0.90 | 16.5 | 67.5 | 10.0 |
| 3.0% | 0.88 | 15.8 | 65.1 | 9.1 |
This table showcases the optimization of DIO concentration for a PBDB-T:ITIC blend, highlighting that an optimal concentration is crucial for maximizing performance.[2][3]
Experimental Protocols
Materials
-
Donor Polymer: PBDB-T (Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))])
-
Acceptor: this compound (3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylthienyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene)
-
Solvent: Chloroform (B151607) (CF) or Chlorobenzene (B131634) (CB)
-
Solvent Additives: 1,8-Diiodooctane (DIO), Diphenyl Ether (DPE), 1-Chloronaphthalene (CN)
-
Substrates: Indium Tin Oxide (ITO) coated glass
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Electron Transport Layer (ETL): Calcium (Ca) or PFN-Br
-
Cathode: Aluminum (Al)
Device Fabrication Protocol
A standard inverted device architecture (ITO/PEDOT:PSS/Active Layer/ETL/Al) is described below.
-
Substrate Cleaning:
-
Sequentially sonicate ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to enhance the wettability of the surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 3000 rpm for 40 seconds.
-
Anneal the substrates at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of PBDB-T:this compound (1:1 weight ratio) in chloroform or chlorobenzene at a total concentration of 20 mg/mL.
-
Add the desired solvent additive (e.g., 0.5% v/v DIO) to the blend solution.
-
Stir the solution overnight at 40°C in the glovebox.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at 1500-2000 rpm for 60 seconds.
-
Anneal the films at 100°C for 10 minutes.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Thermally evaporate the ETL (e.g., Ca, ~10 nm) and the Al cathode (~100 nm) onto the active layer under a high vacuum (< 5 x 10-5 Pa). The deposition rate for Ca is typically 0.1-0.2 Å/s and for Al is 1-2 Å/s.
-
Characterization Protocols
-
Measure the current density-voltage (J-V) characteristics using a Keithley 2400 source meter under simulated AM 1.5G illumination (100 mW/cm2) from a solar simulator.
-
Use a calibrated silicon reference cell to ensure the light intensity is accurate.
-
Define the active area of the device using a metal mask (e.g., 0.04 cm2).
-
Atomic Force Microscopy (AFM):
-
Acquire tapping-mode AFM images of the active layer films to analyze the surface topography and phase separation.
-
Calculate the root-mean-square (RMS) roughness and analyze the domain sizes from the height and phase images, respectively.
-
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) and Grazing-Incidence Small-Angle X-ray Scattering (GISAXS):
-
Perform GIWAXS and GISAXS measurements to investigate the molecular packing and phase separation of the blend films.
-
Analyze the scattering patterns to determine the crystallite coherence length, π-π stacking distance, and domain sizes.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of solvent additives for morphology control.
Caption: Mechanism of solvent additive action on blend morphology and device performance.
Caption: Experimental workflow for fabricating and characterizing this compound based organic solar cells.
Conclusion
The use of solvent additives is a highly effective and indispensable strategy for optimizing the morphology and performance of this compound based organic solar cells. As demonstrated, both non-aromatic and aromatic additives can significantly enhance device efficiency, with the optimal choice and concentration being dependent on the specific donor-acceptor combination. The provided protocols offer a comprehensive guide for researchers to systematically investigate and apply these additives to achieve high-performance non-fullerene organic solar cells. Careful control over the fabrication process and thorough morphological and electrical characterization are paramount to unlocking the full potential of these advanced photovoltaic materials.
References
- 1. Revealing the role of solvent additives in morphology and energy loss in benzodifuran polymer-based non-fullerene organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the Impact of 1,8-Diioodoctane on the Photostability of Organic Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thermal Annealing of ITIC-Th Films
Audience: Researchers, scientists, and professionals in organic electronics and materials science.
Objective: To provide a comprehensive guide on the thermal annealing process for ITIC-Th films, including detailed experimental protocols, data presentation on the effects of annealing, and visual workflows to elucidate the process and its impact on film properties and device performance.
Introduction
Thermal annealing is a critical post-deposition treatment for this compound and other non-fullerene acceptor (NFA) films used in organic solar cells (OSCs). This process involves heating the film to a specific temperature for a defined duration to improve its morphological and structural properties. Proper thermal annealing can lead to enhanced crystallinity, optimized phase separation in bulk heterojunction (BHJ) blends, and consequently, improved device performance and stability.[1] This document outlines the protocols for thermal annealing of this compound films and summarizes the key effects of this process on the film's characteristics and the performance of corresponding solar cell devices.
Experimental Protocols
General Precautions and Lab Setup
-
Environment: Thermal annealing should be conducted in a controlled environment, typically an inert atmosphere glovebox (e.g., filled with nitrogen or argon) to prevent degradation of the organic materials from oxygen and moisture.
-
Substrate Cleaning: Ensure substrates (e.g., ITO-coated glass) are thoroughly cleaned before film deposition. A typical cleaning procedure involves sequential sonication in a cleaning solution (like Pyroneg), deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen and UV/ozone treatment.[2]
-
Hotplate: Use a calibrated hotplate with uniform heat distribution. An aluminum block placed on the hotplate can help ensure temperature uniformity across the substrate.[3]
Protocol for Thermal Annealing of this compound Films
This protocol describes the thermal annealing of a spin-coated this compound blend film (e.g., with a polymer donor like PTB7-Th or PM6) for the fabrication of an organic solar cell.
Materials:
-
Substrate with spin-coated this compound blend active layer.
-
Calibrated hotplate inside an inert atmosphere glovebox.
-
Timer.
Procedure:
-
Preparation: Pre-heat the hotplate inside the glovebox to the desired annealing temperature. Common annealing temperatures for ITIC-based films range from 100 °C to over 200 °C, depending on the specific donor polymer and desired outcome.[1][4][5][6][7]
-
Transfer: Immediately after spin-coating the active layer, transfer the substrate onto the pre-heated hotplate.[3]
-
Annealing: Leave the substrate on the hotplate for the specified annealing time. Annealing durations can vary from a few minutes to over 15 minutes.[8][9]
-
Cooling: After the annealing time has elapsed, carefully remove the substrate from the hotplate and allow it to cool down to room temperature on a cool, flat surface within the glovebox.
-
Further Processing: Once cooled, proceed with the deposition of subsequent layers, such as the hole transport layer (e.g., MoO₃) and the metal electrode (e.g., Ag or Al).[2][10]
Data Presentation
The following tables summarize the quantitative effects of thermal annealing on this compound and similar ITIC-based films and devices as reported in various studies.
Table 1: Effect of Annealing Temperature on Photovoltaic Performance
| Acceptor | Donor | Annealing Temperature (°C) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| ITIC | PTB7-Th | As-cast | - | - | - | - | [2] |
| ITIC | PTB7-Th | 280 (10 min) | - | - | - | - | [2] |
| ITIC | P3HT | 100 | - | - | - | - | [6] |
| ITIC | P3HT | 140 | - | - | - | Improved | [6] |
| This compound | PCE12 | 100 | - | - | - | - | [1] |
| This compound | PCE12 | 150 | - | - | - | - | [1] |
| This compound | PCE12 | 200 | - | - | - | - | [1] |
| This compound | PCE12 | 240 | - | - | - | Improved Stability | [1] |
| ITIC | PBDB-T | 160 (10 min) | Slight drop | Loss | Increase | Stable | [8] |
Table 2: Effect of Annealing on Film Properties
| Film | Annealing Temperature (°C) | Key Morphological/Structural Changes | Characterization Technique | Reference |
| ITIC | 190 | Generally flat with highly textured domains | AFM | [11] |
| ITIC | 150 | Little change in film thickness | Neutron Reflectivity (NR) | [12] |
| ITIC-4F | 200 | Larger round aggregates, increased roughness | AFM | [13] |
| This compound | 200 | Improved stability of film structure | FTIR | [4] |
| ITIC | 210-230 | Formation of "phase 2" polymorph | - | [7][11] |
| PM6:Y6 | 150 | Almost no change in topography | AFM | [14] |
Visualizations
Experimental Workflow
The following diagram illustrates the typical experimental workflow for fabricating an organic solar cell incorporating a thermally annealed this compound active layer.
Caption: Workflow for OSC fabrication with thermal annealing.
Logical Relationship: Effect of Thermal Annealing
This diagram illustrates the cause-and-effect relationship between the thermal annealing process and the resulting film properties and device performance.
Caption: Impact of annealing on film properties and performance.
Conclusion
Thermal annealing is an indispensable step in optimizing the performance of organic solar cells based on this compound films. The choice of annealing temperature and time is crucial and must be optimized for the specific donor-acceptor system being used. As demonstrated, thermal treatment directly influences the morphology and crystallinity of the active layer, which in turn dictates the charge transport properties and overall power conversion efficiency and stability of the device. The protocols and data provided herein serve as a valuable resource for researchers working to enhance the performance of this compound based organic electronic devices.
References
- 1. Insights into the relationship between molecular and order-dependent photostability of ITIC derivatives for the production of photochemically stable b ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC04614A [pubs.rsc.org]
- 2. Modification of the Surface Composition of PTB7-Th: ITIC Blend Using an Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Thermal Stress on Morphology in High-Performance Organic Photovoltaic Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Visualizing morphological principles for efficient photocurrent generation in organic non-fullerene acceptor blends - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C9EE03535D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. nsrrc.org.tw [nsrrc.org.tw]
- 13. researchgate.net [researchgate.net]
- 14. Thermal-Induced Performance Decay of the State-of-the-Art Polymer: Non-Fullerene Solar Cells and the Method of Suppression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of ITIC-Th:Polymer Blend Morphology
Introduction
The morphology of the active layer in organic solar cells (OSCs) is a critical factor in determining device performance.[1] For bulk heterojunction (BHJ) OSCs based on blends of a polymer donor and a non-fullerene acceptor (NFA) like ITIC-Th, the nanoscale phase separation, molecular packing, and domain purity directly influence exciton (B1674681) dissociation, charge transport, and recombination.[2][3] this compound, a derivative of the high-performance ITIC acceptor, is noted for its unique electronic properties and its tendency to form favorable morphologies with various polymer donors.[4][5] A comprehensive characterization of the blend morphology is therefore essential for optimizing device efficiency and stability.
These application notes provide detailed protocols for key experimental techniques used to characterize the morphology of this compound:polymer blends, aimed at researchers and scientists in the field of organic electronics. The techniques covered include Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS), and Resonant Soft X-ray Scattering (RSoXS).
Morphological Characterization Techniques: An Overview
A multi-technique approach is necessary to gain a complete understanding of the complex, multi-length scale morphology of this compound:polymer blends.[1] Each technique provides unique and complementary information, from surface topography to bulk crystallinity and domain composition.
Atomic Force Microscopy (AFM)
AFM is a powerful tool for investigating the surface topography and phase separation of the active layer.[6] In tapping mode, the cantilever's oscillation changes in response to surface features, providing both a height map and a phase map. The phase image is particularly useful as it can differentiate between the donor and acceptor domains based on their different mechanical properties.[7]
Quantitative Data from AFM
The root-mean-square (RMS) roughness and feature size are key quantitative parameters obtained from AFM height images. These values can be correlated with processing conditions and device performance.[8]
| Polymer Donor | Acceptor | Solvent/Additive | RMS Roughness (nm) | Reference |
| P(fTh-BDT)-C6 | This compound | CB/DIO | 4.23 | [9] |
| P(fTh-2DBDT)-C6 | This compound | CB/DIO | 1.59 | [9] |
| PTB7-Th | ITIC | 0% AA | - | [6] |
| PTB7-Th | ITIC | 2% AA | Increased roughness | [6][8] |
Experimental Protocol for AFM
-
Sample Preparation:
-
Prepare a blend solution of the polymer donor and this compound in a suitable solvent (e.g., chlorobenzene, o-xylene) at a specific weight ratio (e.g., 1:1.3).[8] Additives like 1,8-diiodooctane (B1585395) (DIO) or p-anisaldehyde (AA) may be included to influence morphology.[6][9]
-
Spin-coat the solution onto a clean substrate (e.g., glass/ITO/ZnO) to create a thin film (~100 nm).
-
If the protocol requires it, anneal the sample, for instance, by thermal annealing or solvent vapor annealing, as this can significantly impact morphology.[2]
-
-
AFM Imaging:
-
Use an AFM operating in tapping mode (also known as intermittent-contact mode) to minimize sample damage.
-
Select a cantilever with an appropriate spring constant and resonant frequency for polymer films.
-
Engage the tip with the sample surface. The drive amplitude should be set to induce cantilever oscillation.
-
Adjust the setpoint ratio (typically 0.6-0.9) to maintain a light, stable tapping force.
-
Optimize the scan rate (e.g., 0.5-1.5 Hz) and feedback gains to ensure accurate tracking of the surface topography.
-
Simultaneously capture both height and phase data over a representative area (e.g., 5 µm x 5 µm).[6]
-
-
Data Analysis:
-
Use instrument software to perform image processing, such as first or second-order flattening, to remove tilt and bow artifacts.
-
Calculate the RMS roughness from the height image to quantify the surface roughness.
-
Analyze the phase image to identify distinct domains corresponding to the polymer donor and this compound.
-
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the bulk heterojunction morphology in real space.[9] It is used to assess the domain size, connectivity, and distribution of the donor and acceptor phases within the film. A key challenge in TEM for polymer blends is the low intrinsic electron density contrast between the constituent organic materials.[10] Staining with agents like ferric chloride or using energy-filtered TEM (EFTEM) can enhance contrast.[10]
Experimental Protocol for TEM
-
Sample Preparation:
-
Prepare the this compound:polymer blend film as described for AFM, but on a substrate from which it can be easily lifted (e.g., spin-coat on a PEDOT:PSS-coated glass slide).
-
Immerse the substrate in deionized water to float the active layer film onto the water's surface.
-
Carefully pick up the floating film from below with a TEM grid (e.g., 200-mesh copper grid).
-
Allow the grid to dry completely, typically in a vacuum desiccator, before analysis.
-
-
Staining (Optional):
-
To enhance contrast, the grid may be exposed to a staining agent. For example, exposing the grid to RuO₄ vapor can selectively stain one of the phases.
-
Alternatively, scanning transmission electron microscopy (STEM) with a high-angle annular dark-field (HAADF) detector can generate contrast based on molecular density differences without staining.[11]
-
-
TEM Imaging:
-
Operate the TEM at a suitable accelerating voltage (e.g., 80-200 kV). Use a low-dose mode to minimize electron beam damage to the organic materials.
-
Acquire bright-field images. Darker regions in the images typically correspond to areas of higher electron density or thickness.[12]
-
Analyze the images to determine the length scales of phase separation and the interconnectivity of the donor and acceptor domains.
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)
GIWAXS is an indispensable technique for probing the crystallinity, molecular packing, and orientation of the polymer and this compound components within the blend film.[13][14] By directing an X-ray beam at a very shallow angle to the film surface, diffraction patterns are collected that reveal information about the molecular arrangement relative to the substrate. The positions of diffraction peaks, such as the (100) lamellar stacking and (010) π-π stacking peaks, provide quantitative structural information.[13][15]
Quantitative Data from GIWAXS
GIWAXS analysis provides key parameters like π-π stacking distance and crystallite coherence length (CCL), which are crucial for understanding charge transport pathways.
| Blend System | Peak Direction | q (Å⁻¹) | d-spacing (Å) | CCL (Å) | Reference |
| D18:IT-4Cl | OOP (010) | 1.719 | 3.68 | 18.60 | [16] |
| D18:IMC6–4Cl | OOP (010) | 1.670 | 3.71 | 19.30 | [16] |
| D18:IMC8–4Cl | OOP (010) | 1.618 | 3.73 | 20.34 | [16] |
Note: IT-4Cl, IMC6-4Cl, and IMC8-4Cl are ITIC derivatives. Data for this compound specifically was not available in the provided search results, but the methodology is identical.
Experimental Protocol for GIWAXS
-
Sample Preparation:
-
Prepare the this compound:polymer blend film on a flat, smooth substrate such as a silicon wafer or the actual device substrate (e.g., ITO).
-
-
GIWAXS Measurement:
-
Mount the sample in the experimental chamber, which is often under vacuum or in a helium environment to reduce air scattering.
-
Align the sample with respect to the incident X-ray beam (typically from a synchrotron source).
-
Set the grazing incidence angle (αi) to be between the critical angles of the film and the substrate (typically 0.1°-0.2°). This maximizes the scattering signal from the film while minimizing substrate diffraction.
-
Expose the film to the X-ray beam for a sufficient time to obtain a good signal-to-noise ratio.
-
A 2D detector placed downstream from the sample collects the scattered X-rays.
-
-
Data Analysis:
-
The resulting 2D diffraction pattern is corrected for background scattering and detector geometry.
-
1D line-cut profiles are extracted along the in-plane (qxy) and out-of-plane (qz) directions.
-
Analyze the peak positions in the line-cuts to determine d-spacings using Bragg's law (d = 2π/q). A (010) peak in the out-of-plane direction indicates a "face-on" orientation, which is generally favorable for charge transport to the electrodes.[13]
-
The crystallite coherence length (CCL) can be calculated from the full width at half maximum (FWHM) of the diffraction peaks using the Scherrer equation, providing an estimate of the size of the crystalline domains.
-
Resonant Soft X-ray Scattering (RSoXS)
RSoXS has emerged as a particularly powerful technique for characterizing BHJ morphology.[17] By tuning the energy of the incident soft X-rays to the carbon K-edge (~284 eV), RSoXS exploits the differences in X-ray absorption spectra between the polymer donor and this compound to generate high chemical contrast.[18] This allows for the quantification of domain size, phase purity, and compositional variations with high sensitivity, overcoming limitations of techniques that rely on electron density differences alone.[1]
Experimental Protocol for RSoXS
-
Sample Preparation:
-
Prepare a thin film (~100-200 nm) of the this compound:polymer blend on an X-ray transparent substrate, such as a 100 nm thick silicon nitride (Si₃N₄) window.
-
-
RSoXS Measurement:
-
The experiment must be conducted at a synchrotron beamline capable of providing tunable soft X-rays in a high-vacuum environment.
-
Mount the sample normal to the incident X-ray beam.
-
Acquire scattering patterns at several photon energies across the carbon K-edge (approx. 280-300 eV). The energies should be chosen to maximize the scattering contrast between the donor and acceptor materials, which can be predetermined from their near-edge X-ray absorption fine structure (NEXAFS) spectra.[18]
-
A 2D soft X-ray compatible detector (e.g., a CCD) records the scattering patterns.
-
-
Data Analysis:
-
The 2D scattering patterns are azimuthally integrated to produce 1D plots of intensity (I) versus the scattering vector (q).
-
The position of the peak in the I(q) profile corresponds to the average domain spacing (d ≈ 2π/q_peak).
-
The integrated scattering intensity (ISI) is a measure of the overall phase separation and domain purity.[19]
-
By analyzing the energy-dependent scattering profiles, one can deconvolve contributions from compositional heterogeneity, molecular orientation, and interfacial roughness.[17] This provides a detailed, quantitative picture of the nanoscale morphology.[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hole‐Transfer Dependence on Blend Morphology and Energy Level Alignment in Polymer: ITIC Photovoltaic Materials (Journal Article) | OSTI.GOV [osti.gov]
- 4. Enhancing the performance of the electron acceptor this compound via tailoring its end groups - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Modification of the Surface Composition of PTB7-Th: ITIC Blend Using an Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Staining (p-type) Polymers for TEM - Clean Energy Institute [cei.washington.edu]
- 11. journals.aijr.org [journals.aijr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Resonant Soft X-ray Scattering for Organic Photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resonant Soft X-ray Scattering for Organic Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring Power Conversion Efficiency of ITIC-Th Based Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the accurate measurement of power conversion efficiency (PCE) in non-fullerene organic solar cells (OSCs) based on the ITIC-Th acceptor. The protocols outlined below are essential for standardized characterization, enabling reliable comparison of device performance.
Introduction to Power Conversion Efficiency in Organic Solar Cells
The power conversion efficiency (PCE) is the primary metric for evaluating the performance of a solar cell. It represents the percentage of power from incident sunlight that is converted into usable electrical power. The PCE is determined from the current density-voltage (J-V) characteristics of the device under simulated solar illumination. The key parameters derived from the J-V curve are the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF).
The PCE is calculated using the following equation:
PCE (%) = (Voc x Jsc x FF) / Pin x 100
Where Pin is the power density of the incident light (e.g., 100 mW/cm² for standard AM1.5G illumination).
Device Architecture and Materials
A common device architecture for this compound based organic solar cells is the inverted structure, which typically offers improved stability.[1] The active layer consists of a bulk heterojunction (BHJ) blend of a polymer donor and the this compound non-fullerene acceptor.
Typical Inverted Device Structure:
-
Substrate: Glass/ITO (Indium Tin Oxide)
-
Electron Transport Layer (ETL): Zinc Oxide (ZnO) or a titanium chelate.
-
Active Layer: Polymer Donor:this compound blend (e.g., PBDB-T:this compound).
-
Hole Transport Layer (HTL): Molybdenum Oxide (MoOx) or PEDOT:PSS.
-
Anode: Silver (Ag) or Gold (Au).
Experimental Protocols
Device Fabrication Protocol (Illustrative Example)
-
Substrate Cleaning: Sequentially clean pre-patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a ZnO precursor solution or a titanium chelate onto the ITO substrate and anneal at the required temperature (e.g., 90°C for a TOPD layer).[2]
-
Active Layer Deposition: Prepare a solution of the polymer donor (e.g., PBDB-T) and this compound in a suitable solvent like chloroform (B151607) or chlorobenzene. Spin-coat the active layer solution onto the ETL in a nitrogen-filled glovebox. The thickness of the active layer is a critical parameter influencing device performance.
-
Hole Transport Layer (HTL) Deposition: Thermally evaporate a thin layer of MoOx onto the active layer.
-
Anode Deposition: Thermally evaporate the metal anode (e.g., Ag) through a shadow mask to define the active area of the device.
Protocol for Current Density-Voltage (J-V) Measurement
This protocol details the steps to measure the J-V characteristics of an this compound based solar cell to determine its PCE.
Equipment:
-
Solar simulator (Class AAA recommended) with an AM1.5G spectrum, calibrated to 100 mW/cm² (1 sun).
-
Source measure unit (SMU), such as a Keithley 2400.
-
Device holder and probing station.
-
Calibrated reference solar cell (e.g., silicon photodiode).
-
Aperture mask to precisely define the device active area.[3]
Procedure:
-
System Calibration: Calibrate the intensity of the solar simulator to 100 mW/cm² using the calibrated reference solar cell. Ensure the spectral mismatch factor is considered for accurate measurements.[4]
-
Device Mounting: Place the fabricated this compound device in the device holder. Place a black aperture mask over the device to accurately define the illuminated area.[3][5]
-
Electrical Connection: Connect the ITO electrode (cathode in an inverted device) and the top metal electrode (anode) to the SMU.
-
Measurement Software Setup: Configure the measurement software with the device's active area and the desired voltage sweep parameters (e.g., from -0.2 V to 1.2 V with a step of 0.02 V).
-
J-V Sweep: Under illumination from the solar simulator, perform the voltage sweep and record the corresponding current density. It is also crucial to measure the J-V curve in the dark to assess the diode characteristics of the device.
-
Data Extraction: From the light J-V curve, extract the key photovoltaic parameters: Voc, Jsc, and the maximum power point (Vmpp, Jmpp).
-
Calculation: Calculate the Fill Factor (FF = (Vmpp x Jmpp) / (Voc x Jsc)) and the Power Conversion Efficiency (PCE).
Protocol for External Quantum Efficiency (EQE) Measurement
EQE, also known as Incident Photon-to-Current Efficiency (IPCE), measures the ratio of collected charge carriers to the number of incident photons at a specific wavelength.[6][7]
Equipment:
-
Light source (e.g., Xenon lamp).
-
Monochromator to select specific wavelengths of light.
-
Chopper and lock-in amplifier for improved signal-to-noise ratio.
-
Calibrated reference photodiode.
-
Source measure unit (SMU).
Procedure:
-
System Calibration: Measure the incident photon flux for each wavelength using the calibrated reference photodiode.
-
Device Measurement: Place the this compound device in the measurement setup.
-
Wavelength Scan: Illuminate the device with monochromatic light, scanning through the desired wavelength range (e.g., 300 nm to 900 nm).
-
Current Measurement: At each wavelength, measure the short-circuit current generated by the device using the lock-in amplifier and SMU.
-
EQE Calculation: Calculate the EQE at each wavelength using the formula: EQE(λ) = (Isc(λ) / (q x Φ(λ) x A)) Where Isc(λ) is the short-circuit current at wavelength λ, q is the elementary charge, Φ(λ) is the incident photon flux at wavelength λ, and A is the active area of the device.
-
Jsc Integration: The Jsc can be calculated by integrating the EQE spectrum with the AM1.5G solar spectrum. This integrated Jsc should be in good agreement with the value obtained from the J-V measurement.
Data Presentation
The following table summarizes typical performance parameters for organic solar cells utilizing ITIC derivatives.
| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDB-T | ITIC | 0.913 | 14.76 | 66.78 | 9.00 | [2] |
| PBDB-T | ITIC-M | 0.916 | 16.88 | 65.33 | 10.20 | [2] |
| PTB7-Th | INTIC | 0.80 | 15.32 | 60.08 | 7.27 | [8] |
| PBDB-T | INTIC | 0.84 | 19.42 | 67.89 | 11.08 | [8] |
| P(fTh-2DBDT)-C6 | This compound | - | 16.9 | 67.8 | 10.1 | [9] |
Visualizations
Device Architecture
Caption: Inverted device architecture for an this compound organic solar cell.
PCE Measurement Workflow
Caption: Experimental workflow for PCE and EQE measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Constructing Desired Vertical Component Distribution Within a PBDB-T:ITIC-M Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer [frontiersin.org]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pv-manufacturing.org [pv-manufacturing.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. With PBDB-T as the Donor, the PCE of Non-Fullerene Organic Solar Cells Based on Small Molecule INTIC Increased by 52.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for External Quantum Efficiency Measurement of ITIC-Th Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to External Quantum Efficiency (EQE)
External Quantum Efficiency (EQE), also known as Incident Photon-to-Collected Electron (IPCE) efficiency, is a critical parameter for characterizing the performance of solar cells. It represents the ratio of the number of charge carriers collected at the electrodes to the number of incident photons at a specific wavelength. A high EQE value over a broad spectral range is essential for achieving high power conversion efficiency (PCE) in solar cells. For novel non-fullerene acceptors like ITIC-Th, precise and reliable EQE measurements are fundamental for understanding device physics, optimizing material properties, and improving overall solar cell performance.
Core Principles of EQE Measurement
The EQE of a solar cell is determined by measuring the short-circuit current density (Jsc) generated in response to monochromatic light of a known power density. The fundamental equation governing EQE is:
EQE(λ) = [Jsc(λ) / (q * Φ(λ))] * 100%
where:
-
EQE(λ) is the External Quantum Efficiency at a specific wavelength (λ).
-
Jsc(λ) is the short-circuit current density generated by the monochromatic light at that wavelength.
-
q is the elementary charge (1.602 x 10⁻¹⁹ C).
-
Φ(λ) is the incident photon flux (photons per unit area per unit time) at that wavelength.
The measurement involves systematically illuminating the solar cell with light of varying wavelengths and recording the corresponding short-circuit current.
Experimental Protocol for EQE Measurement of this compound Solar Cells
This protocol outlines the detailed methodology for measuring the EQE of organic solar cells based on the non-fullerene acceptor this compound.
Materials and Equipment
-
This compound based organic solar cell: Fabricated on a suitable substrate (e.g., ITO-coated glass).
-
Light Source: A stable, high-intensity lamp, typically a Xenon arc lamp or a tungsten-halogen lamp, to cover the visible and near-infrared spectrum.
-
Monochromator: To select and output a narrow band of wavelengths from the light source.
-
Optical Chopper: To modulate the monochromatic light at a specific frequency.
-
Lock-in Amplifier: To selectively measure the photocurrent signal at the chopping frequency, significantly improving the signal-to-noise ratio.[1][2]
-
Calibrated Reference Photodiode: A silicon or germanium photodiode with a known spectral responsivity, traceable to a standards organization (e.g., NIST).[3][4]
-
Source Measure Unit (SMU) or Potentiostat: To maintain the solar cell at short-circuit conditions (0 V bias) and measure the current.
-
Optical Components: Lenses, mirrors, and filters to guide and focus the light onto the device and the reference photodiode.
-
Device Holder with a Mask: To precisely define the active area of the solar cell being illuminated.[3]
-
Computer with Control Software: To automate the measurement process, control the instruments, and record data.
Experimental Setup
The experimental setup for EQE measurement is depicted in the workflow diagram below. Light from the source is directed into the monochromator. The monochromatic light is then chopped at a specific frequency before being focused onto the solar cell under test or the reference photodiode. The resulting current is measured using the SMU and fed into the lock-in amplifier, which is synchronized with the optical chopper's frequency.
Calibration Procedure
Accurate calibration is crucial for obtaining reliable EQE data.
-
Reference Photodiode Measurement:
-
Place the calibrated reference photodiode at the same position as the solar cell will be.
-
Measure the current generated by the reference photodiode across the desired wavelength range.
-
Using the known spectral responsivity of the reference photodiode, calculate the incident photon flux (Φ(λ)) for each wavelength.[3]
-
Sample Preparation and Measurement
-
Device Preparation:
-
Ensure the this compound solar cell is properly encapsulated or measured in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from air and moisture.
-
Mount the solar cell in the device holder and use a mask to accurately define the active area.
-
-
Measurement Parameters:
-
Wavelength Range: Typically from 300 nm to 1000 nm for this compound based solar cells to cover their absorption spectrum.
-
Chopping Frequency: A common frequency is around 100-300 Hz. This should be a frequency that is not a multiple of the local power line frequency (50/60 Hz) to minimize noise.[1]
-
Lock-in Amplifier Settings:
-
Sensitivity: Adjust the sensitivity to avoid overloading the input while maximizing the signal.
-
Time Constant: A time constant of 100-300 ms (B15284909) is typically sufficient to achieve a good signal-to-noise ratio.
-
Filter Slope: A 12 or 24 dB/octave filter slope is commonly used.
-
-
Bias Voltage: The measurement is performed at a 0 V bias to ensure short-circuit conditions.
-
Data Acquisition
-
With the calibrated photon flux data, replace the reference photodiode with the this compound solar cell.
-
Initiate the automated measurement sequence. The software will scan through the specified wavelength range, and for each wavelength, it will record the short-circuit current from the solar cell.
Data Analysis
-
Calculate EQE: Using the measured short-circuit current of the this compound solar cell (I_cell(λ)) and the previously determined photon flux (Φ(λ)), calculate the EQE at each wavelength using the formula: EQE(λ) = [ (I_cell(λ) / Area) / (q * Φ(λ)) ] * 100% where 'Area' is the active area of the solar cell defined by the mask.
-
Calculate Integrated Short-Circuit Current Density (Jsc): The Jsc under standard AM1.5G solar illumination can be calculated by integrating the EQE spectrum with the AM1.5G solar photon flux spectrum (Φ_AM1.5G(λ)):[5][6][7] Jsc = q * ∫ EQE(λ) * Φ_AM1.5G(λ) dλ This calculated Jsc should be in good agreement with the Jsc value obtained from current-voltage (J-V) measurements under a solar simulator.
Data Presentation: EQE Performance of this compound Based Solar Cells
The following table summarizes typical EQE performance parameters for this compound based organic solar cells, compiled from various studies. These values can vary depending on the specific donor polymer, device architecture, and fabrication conditions.
| Donor Polymer | Peak EQE (%) | Wavelength at Peak EQE (nm) | Integrated Jsc (mA/cm²) | Reference |
| P(fTh-2DBDT)-C6 | ~65 | ~700 | 10.9 | [8] |
| PBDB-T | ~70 | ~680 | >15 | Hypothetical Example |
| PTB7-Th | ~68 | ~710 | >14 | Hypothetical Example |
Mandatory Visualizations
Signaling Pathway of Photocurrent Generation in this compound Solar Cells
References
- 1. delftxdownloads.tudelft.nl [delftxdownloads.tudelft.nl]
- 2. d-nb.info [d-nb.info]
- 3. youtube.com [youtube.com]
- 4. Description and verification of the silicon photodiode self-calibrating procedure. Final report (Technical Report) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. enlitechnology.com [enlitechnology.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for ITIC-Th in Ternary Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of ITIC-Th as a third component in ternary organic solar cells (OSCs). The inclusion of this compound, a non-fullerene acceptor (NFA), has been demonstrated as an effective strategy to enhance the power conversion efficiency (PCE) and stability of organic solar cells. These notes, supported by experimental protocols and data, are intended to guide researchers in the fabrication and characterization of high-performance ternary OSCs.
Introduction to this compound in Ternary Solar Cells
Ternary organic solar cells, which incorporate a third component into the standard binary donor-acceptor active layer, have emerged as a promising approach to overcome the limitations of binary devices.[1] The introduction of a third component can broaden the absorption spectrum, optimize the active layer morphology, and improve charge transport properties.[2][3]
This compound, a derivative of the well-known NFA ITIC, is characterized by hexylthienyl side chains which enhance intermolecular interactions and electron mobility.[4][5] Its distinct optoelectronic properties make it an excellent candidate as a third component in ternary blends. When incorporated into a host binary system, this compound can function in several ways:
-
Complementary Absorption: this compound can absorb light in a spectral region that is different from the host donor and acceptor, leading to enhanced photon harvesting and a higher short-circuit current density (Jsc).[6]
-
Morphology Regulation: this compound can act as a morphology regulator, influencing the molecular packing and phase separation of the active layer to create a more favorable nanostructure for exciton (B1674681) dissociation and charge transport.[7][8] This can lead to an improved fill factor (FF).
-
Energy Level Tuning: The energy levels of this compound can facilitate a cascade energy alignment, which can improve the open-circuit voltage (Voc) and minimize energy loss.[6][9]
-
Alloy Model: In some systems, this compound can form an alloy-like mixed phase with the host acceptor, leading to continuously tunable energy levels and improved device performance.[6][10]
Performance of this compound Based Ternary Organic Solar Cells
The inclusion of this compound as a third component has led to significant improvements in the performance of organic solar cells. The tables below summarize the key photovoltaic parameters from recent studies, demonstrating the impact of this compound on device efficiency.
Table 1: Performance of PM6:BTP-eC9:this compound Ternary Solar Cells [6]
| This compound wt% in Acceptor | Voc (V) | Jsc (mA cm⁻²) | FF (%) | PCE (%) |
| 0 | 0.85 | 27.8 | 76.5 | 18.1 |
| 5 | 0.86 | 27.9 | 76.7 | 18.4 |
| 10 | 0.86 | 28.1 | 76.8 | 18.6 |
| 15 | 0.87 | 28.0 | 77.0 | 18.7 |
| 20 | 0.88 | 27.5 | 76.3 | 18.4 |
Table 2: Performance of PM6Ir1:N3:this compound Ternary Solar Cells [7][8]
| This compound wt% in Acceptor | Voc (V) | Jsc (mA cm⁻²) | FF (%) | PCE (%) |
| 0 (Binary PM6Ir1:N3) | 0.84 | 26.13 | 74.11 | 16.27 |
| 10 | 0.86 | 26.53 | 75.47 | 17.22 |
| 100 (Binary PM6Ir1:this compound) | 0.93 | 15.31 | 72.88 | 10.39 |
Table 3: Performance of PTB7-Th:ITIC:PDI Ternary Solar Cells (ITIC as a major component) [11]
| PDI/ITIC Ratio (w/w) | Voc (V) | Jsc (mA cm⁻²) | FF (%) | PCE (%) |
| 10:0 (Binary PTB7-Th:PDI) | 0.72 | 10.21 | 45.3 | 3.33 |
| 7:3 | 0.73 | 14.12 | 59.1 | 6.09 |
| 5:5 | 0.74 | 15.34 | 65.2 | 7.41 |
| 3:7 | 0.75 | 16.03 | 71.9 | 8.64 |
| 0:10 (Binary PTB7-Th:ITIC) | 0.76 | 14.89 | 68.3 | 7.72 |
Experimental Protocols
The following protocols provide a general framework for the fabrication and characterization of this compound based ternary organic solar cells. These should be adapted and optimized for specific material systems and laboratory conditions.
Materials
-
Acceptor 2 (Third Component): this compound
-
Solvents: Chloroform (CF), Chlorobenzene (CB), 1,8-diiodooctane (B1585395) (DIO), 1-chloronaphthalene (B1664548) (CN) (as solvent additives)
-
Substrates: Indium tin oxide (ITO)-coated glass
-
Interfacial Layers: Zinc oxide (ZnO) or other electron transport layers (ETL), Molybdenum oxide (MoO₃) or other hole transport layers (HTL)
-
Electrodes: Silver (Ag), Aluminum (Al)
Device Fabrication Protocol
-
Substrate Cleaning:
-
Sequentially sonicate ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates in an oven and then treat with UV-ozone for 15-20 minutes immediately before use.
-
-
Interfacial Layer Deposition:
-
HTL Deposition: Spin-coat a solution of MoO₃ in deionized water (or other suitable HTL material) onto the cleaned ITO substrates. Anneal the substrates at a specified temperature (e.g., 150 °C for 10 minutes).
-
ETL Deposition: Alternatively, for an inverted device structure, deposit an ETL such as ZnO onto the ITO substrate.
-
-
Active Layer Preparation and Deposition:
-
Prepare a stock solution of the donor polymer and the primary acceptor in a suitable solvent (e.g., chloroform).
-
Prepare a separate stock solution of this compound in the same solvent.
-
Blend the solutions to achieve the desired weight ratios of donor:acceptor1:this compound. The total concentration is typically in the range of 10-20 mg/mL.
-
Add a small percentage of a solvent additive (e.g., 0.5% v/v DIO or CN) to the final blend solution to optimize morphology.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Spin-coat the active layer solution onto the HTL (or ETL) in a nitrogen-filled glovebox. The spin-coating speed and time should be optimized to achieve the desired film thickness (typically 90-120 nm).
-
Anneal the active layer at an optimized temperature (e.g., 100-150 °C) for a specific duration (e.g., 5-10 minutes) to promote favorable morphology.
-
-
Electrode Deposition:
-
Transfer the substrates to a vacuum thermal evaporator.
-
Deposit the top electrode (e.g., 100 nm of Ag or Al) through a shadow mask at a high vacuum (e.g., < 1 x 10⁻⁶ Torr). The device area is defined by the overlap of the ITO and the top electrode.
-
Device Characterization
-
Current Density-Voltage (J-V) Characteristics:
-
Measure the J-V curves using a solar simulator under AM 1.5G illumination at 100 mW/cm².
-
Use a calibrated silicon solar cell to ensure accurate light intensity.
-
Extract the key photovoltaic parameters: Voc, Jsc, FF, and PCE.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum using a dedicated EQE system.
-
The integrated Jsc from the EQE spectrum should be compared with the Jsc from the J-V measurement to verify accuracy.
-
-
Morphology Characterization:
-
Atomic Force Microscopy (AFM): To study the surface topography and phase separation of the active layer.
-
Transmission Electron Microscopy (TEM): To visualize the bulk heterojunction morphology at the nanoscale.
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To investigate the molecular packing and orientation within the blend film.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for fabricating and characterizing this compound based ternary organic solar cells.
Caption: General workflow for ternary OSC fabrication and characterization.
Energy Level Diagram and Charge Transfer Mechanism
The energy level alignment of the components in a ternary solar cell is crucial for efficient charge separation and transport. The diagram below shows a representative energy level diagram for a ternary system with this compound, illustrating the cascade mechanism.
Caption: Cascade energy level alignment in a ternary OSC with this compound.
Conclusion
The use of this compound as a third component in ternary organic solar cells presents a highly effective strategy for achieving power conversion efficiencies exceeding 18%.[6] Its ability to enhance photon harvesting, optimize morphology, and facilitate efficient charge transfer makes it a versatile tool for advancing the performance of organic photovoltaics. The protocols and data presented in these notes provide a solid foundation for researchers to explore and optimize this compound based ternary systems for various applications. Further research into novel donor and acceptor combinations with this compound is expected to push the boundaries of organic solar cell performance even further.
References
- 1. Ternary Blend Organic Solar Cells: Understanding the Morphology from Recent Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [repository.kaust.edu.sa]
- 3. Organic ternary solar cells: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. ossila.com [ossila.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 8. Ternary polymer solar cells with iridium-based polymer PM6Ir1 as a donor and N3:this compound as an acceptor exhibiting over 17.2% efficiency - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 9. ITIC derivative acceptors for ternary organic solar cells: fine-tuning of absorption bands, LUMO energy levels, and cascade charge transfer - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient and Stable Ternary Organic Solar Cells Based on Two Planar Nonfullerene Acceptors with Tunable Crystallinity and Phase Miscibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Morphology Control Enables Efficient Ternary Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ITIC-Th Photostability and Degradation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the photostability of the non-fullerene acceptor ITIC-Th. This resource offers frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photodegradation?
A1: The primary photodegradation mechanism for this compound, similar to other ITIC derivatives, is believed to involve a series of photochemical reactions initiated by light exposure.[1][2] The proposed pathway includes a cis-trans isomerization of the terminal groups, followed by an electrocyclic reaction between the indanone (INCN) moiety and the adjacent thiophene (B33073) ring.[1][2] This is concluded by a 1,5-sigmatropic hydride shift that restores conjugation through the molecular backbone, leading to the formation of isomeric photoproducts, often denoted as P1 and P2.[1][2]
Q2: What are the observable signs of this compound degradation in experiments?
A2: During experiments, the photodegradation of this compound can be observed through several key changes in its optical properties. A common indicator is a continuous decrease in the main absorption band of this compound, located between 550 and 750 nm, upon light exposure.[1][3] Concurrently, a new absorption band may appear between 450 and 550 nm, which is attributed to the formation of photoproducts.[1][2][3] Changes in the Fourier-transform infrared (FTIR) spectra, particularly variations in the carbonyl (C=O) stretching vibrations of the indanone units around 1702 cm⁻¹, also signify molecular structural modifications due to degradation.[3]
Q3: How does the photostability of this compound compare to other ITIC derivatives like ITIC and ITIC-4F?
A3: In solution, this compound has demonstrated different degradation rates compared to ITIC and ITIC-4F.[1] However, in thin films, this compound has shown the highest degradation rate among the three.[1] It is crucial to note that the photostability is not solely dependent on the molecular structure but is also significantly influenced by the crystalline order of the material in the solid state.[1]
Q4: What role do oxygen and light play in the degradation process?
A4: Both oxygen and light are critical factors that trigger the degradation of this compound. The degradation process is often initiated by the presence of oxygen and light, which can lead to the formation of free radicals.[4][5] This can initiate a radical cation chain reaction, where the electron-rich donor sites of the molecule react with oxygen, leading to the formation of highly reactive species like peroxy radicals and hydroperoxides that further accelerate the degradation.[5]
Q5: Can the photostability of this compound be improved?
A5: Yes, the photostability of this compound can be significantly enhanced. One of the most effective methods is thermal annealing at elevated temperatures (e.g., 200°C).[2][3] This process improves the crystalline order of the this compound films, which has been shown to substantially increase their resistance to photodegradation.[1] For instance, thermally annealed this compound layers can retain a much higher percentage of their initial absorption after prolonged illumination compared to films annealed at lower temperatures.[2][3] Additionally, incorporating antioxidants into the active layer of organic solar cells has been explored as a strategy to suppress oxidative degradation.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of absorption in the 550-750 nm range during illumination. | Photodegradation of the this compound molecule. | 1. Control the environment: Minimize exposure to oxygen and moisture during experiments by working in an inert atmosphere (e.g., a glovebox). 2. Apply thermal annealing: Anneal the this compound thin film at an optimized high temperature (e.g., 200°C) to improve crystallinity and photostability.[2][3] 3. Use light filters: Employ UV filters to cut off high-energy photons that can accelerate degradation. |
| Appearance of a new absorption peak between 450-550 nm. | Formation of isomeric photoproducts (P1 and P2) due to degradation. | This is a direct indicator of the primary degradation pathway. To mitigate this: 1. Follow the steps to reduce photodegradation mentioned above. 2. Characterize the photoproducts: Use techniques like mass spectrometry to identify the specific structures of the degradation products for a deeper understanding. |
| Inconsistent photostability results between different batches of this compound. | Variations in material purity or morphology of the thin films. | 1. Ensure material purity: Use high-purity this compound for all experiments. 2. Standardize film preparation: Carefully control spin coating parameters, solvent, and annealing conditions to ensure consistent film morphology and crystallinity. 3. Characterize morphology: Use techniques like Atomic Force Microscopy (AFM) to assess the surface morphology and ensure uniformity across samples. |
| Faster degradation in solution compared to thin films. | Different degradation kinetics and molecular interactions in solution versus the solid state. | This is an expected phenomenon. The troubleshooting should focus on the stability of the intended application (typically thin films for devices). For solution-based studies, ensure consistent solvent purity and deoxygenation. |
| Device performance (e.g., in an organic solar cell) degrades quickly under illumination. | Photodegradation of the this compound acceptor in the active layer is a likely contributor. | 1. Optimize the active layer morphology: Co-anneal the donor:acceptor blend to enhance the crystallinity of this compound. 2. Incorporate stabilizers: Consider adding antioxidants to the active layer to scavenge reactive oxygen species.[6] 3. Encapsulate the device: Proper encapsulation is crucial to prevent the ingress of oxygen and moisture, which accelerate degradation. |
Quantitative Data Summary
Table 1: Photostability of this compound and other ITIC Derivatives under Illumination
| Material | Condition | Illumination Time (hours) | Initial Absorbance Retention (%) | Reference |
| This compound (100°C annealed layer) | Constant UV filtered SUN Test | 500 | Complete photo-transformation | [3] |
| This compound (200°C annealed layer) | Constant UV filtered SUN Test | 590 | 90 | [2][3] |
| ITIC (100°C annealed layer) | Constant UV filtered SUN Test | 500 | Completely converted to P2 | [3] |
| ITIC (240°C annealed layer) | Constant UV filtered SUN Test | 590 | 74 | [3] |
| ITIC-4F (100°C annealed layer) | Constant UV filtered SUN Test | 500 | Total degradation | [3] |
| ITIC-4F (200°C annealed layer) | Constant UV filtered SUN Test | >700 | ~70 (30% loss of A₀₋₀ peak) | [3] |
Experimental Protocols
1. Photostability Measurement of this compound Thin Films
-
Substrate Preparation: Clean substrates (e.g., quartz or glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Thin Film Deposition: Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene) at a specific concentration. Deposit the thin film onto the substrate using spin-coating under an inert atmosphere.
-
Thermal Annealing: Transfer the coated substrates to a hotplate within the inert atmosphere and anneal at the desired temperature (e.g., 100°C or 200°C) for a specified duration (e.g., 10 minutes).
-
Light Soaking: Place the annealed films under a light source that mimics the solar spectrum (e.g., AM1.5G solar simulator with a UV filter) at a controlled intensity (e.g., 100 mW/cm²).
-
Spectroscopic Analysis: At regular time intervals, measure the UV-Vis absorption spectra of the films using a spectrophotometer to monitor the change in absorbance over time.
-
FTIR Analysis: For structural change analysis, measure the FTIR spectra of the initial and illuminated films.
2. Characterization of Degradation Products
-
Sample Preparation: Expose a solution or thin film of this compound to prolonged illumination until significant degradation is observed through UV-Vis spectroscopy.
-
Mass Spectrometry (MS): For solutions, directly analyze the degraded sample using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) to identify the mass of the degradation products. For thin films, the material may need to be redissolved in a suitable solvent first.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If sufficient quantities of the degradation products can be isolated (e.g., through chromatography), ¹H and ¹³C NMR can be used to elucidate their detailed molecular structures.
Visualizing Degradation Pathways and Workflows
Caption: Proposed photodegradation pathway of this compound.
Caption: Workflow for assessing this compound photostability.
References
- 1. Insights into the relationship between molecular and order-dependent photostability of ITIC derivatives for the production of photochemically stable b ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC04614A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure dependent photostability of ITIC and ITIC-4F - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]
- 6. sdu.dk [sdu.dk]
improving the stability of ITIC-Th based solar cells
Technical Support Center: ITIC-Th Based Solar Cells
This technical support center provides researchers and scientists with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the stability of this compound based organic solar cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms affecting this compound based solar cells?
A1: The stability of this compound based solar cells is influenced by several factors. Key degradation pathways include:
-
Photochemical Degradation: The ITIC molecule can be vulnerable to photocatalytic reactions, especially when in contact with certain metal-oxide electron transport layers (ETLs) like Zinc Oxide (ZnO).[1][2] UV light can generate radicals that break the double bonds in the ITIC structure, disrupting its conjugated system and impairing electron transport.[3][4]
-
Morphological Instability: The bulk heterojunction (BHJ) active layer has a metastable morphology. Thermal stress can lead to phase separation and aggregation of the donor or acceptor materials, reducing the interfacial area required for efficient exciton (B1674681) dissociation and charge transport.[5][6]
-
Interfacial Reactions: Detrimental chemical reactions can occur at the interface between the active layer and the charge transport layers. For instance, basic interfacial layers like PEIE can react with the ITIC molecule, reducing electron extraction and overall performance.[3][4]
-
Environmental Factors: Exposure to oxygen and moisture, even with encapsulation, can lead to degradation. These elements can cause oxidation of the active layer materials and corrosion of the electrodes, leading to a decline in device performance.[6][7]
Q2: How does the stability of this compound compare to traditional fullerene acceptors (e.g., PC₇₁BM)?
A2: While non-fullerene acceptors (NFAs) like ITIC were developed to overcome some of the absorption and energy level limitations of fullerenes, their stability can be complex. Studies have shown that under illumination, ITIC-based devices can exhibit poorer photostability compared to those based on PC₇₁BM.[8][9] For example, in one study, PBDB-T:ITIC cells showed a 22% power conversion efficiency (PCE) decay, whereas PBDB-T:[10]PCBM cells only decayed by 12% under similar conditions.[9][11] However, ITIC derivatives, including this compound, have shown superior thermal stability due to different crystallization behavior compared to fullerenes.[5][12] The specific donor polymer and device architecture also play a crucial role in the overall stability comparison.
Q3: What is the specific role of the thienyl side-chain in this compound's performance and stability?
A3: The introduction of the hexylthienyl side-chain in this compound, replacing the phenyl side-chain in ITIC, is a key molecular engineering strategy. This modification enhances intermolecular sulfur-sulfur interactions, which promotes better π-π stacking.[12][13] This improved molecular packing leads to higher electron mobility.[12] The deeper HOMO and LUMO energy levels of this compound also allow for better energy level alignment with a wider range of polymer donors, which can reduce voltage loss and improve overall device efficiency.[13] While direct comparisons of stability are multifaceted, the more ordered morphology induced by the thienyl side-chains can contribute positively to morphological stability.
Q4: What are the most effective general strategies to improve the operational lifetime of this compound solar cells?
A4: A multi-pronged approach is necessary to enhance the stability of this compound based devices:
-
Additive Engineering: Incorporating small molecule additives into the active layer solution can optimize the blend morphology, improve domain purity, and create a more stable nanostructure that is resistant to phase separation.[6][14]
-
Interfacial Layer Modification: Choosing appropriate electron and hole transport layers that are chemically compatible with this compound is critical. Avoiding reactive layers like PEIE and passivating the surface of layers like ZnO can prevent detrimental interfacial reactions.[3][4]
-
Molecular Design: Synthesizing new derivatives of ITIC by modifying end-groups or the central core can enhance the intrinsic chemical and photochemical stability of the acceptor molecule itself.[12][15]
-
Encapsulation: High-quality encapsulation is crucial to protect the device from oxygen and water ingress, which are major external degradation factors.[16][17] Multi-layer barrier films or glass-to-glass encapsulation provide the most robust protection.[18]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Rapid initial "burn-in" PCE decay under illumination. | 1. Photocatalytic reaction between this compound and the ZnO ETL.[1] 2. Presence of processing additive residues (e.g., DIO) that form radicals under UV light.[4] 3. Traps at the interface or within the bulk heterojunction. | 1. Insert a thin passivation layer (e.g., Al₂O₃) between ZnO and the active layer. 2. Use alternative ETLs that are less photocatalytically active. 3. Optimize thermal annealing to remove residual solvents and additives.[4] |
| Significant PCE drop after thermal annealing or during operation at elevated temperatures. | 1. Morphological instability leading to excessive phase separation and crystallization of this compound.[5] 2. Glass transition temperature (Tg) of the polymer donor is too low, allowing for molecular motion.[19] 3. Degradation of interfacial layers. | 1. Introduce a polymer additive to "lock in" the optimal morphology.[6] 2. Reduce the annealing temperature or time to avoid inducing large-scale crystallization.[5] 3. Select a polymer donor with a higher Tg.[19] |
| Progressive decrease in Fill Factor (FF) and Jsc over time. | 1. Increased charge recombination due to morphological changes.[9] 2. Decomposition of the this compound acceptor, creating charge traps.[1] 3. Delamination or degradation at the electrode interface. | 1. Use solvent additives (e.g., alkylthiols) to improve the crystalline order and reduce charge recombination.[14] 2. Ensure high purity of materials to minimize initial trap states. 3. Improve encapsulation to prevent moisture ingress that can corrode the top electrode. |
| Poor device performance and stability when using basic ETLs (e.g., PEI, PEIE). | Nucleophilic attack by the amine groups in the ETL on the this compound molecule, disrupting its electronic structure.[3][4] | 1. Replace PEI/PEIE with other electron transport materials like PDINN or modified ZnO. 2. Use a non-basic, alcohol-soluble conjugated polymer as the ETL. |
| Inconsistent stability results between different device batches. | 1. Variations in ambient conditions (humidity, oxygen) during fabrication and storage. 2. Inconsistent purity of this compound or the donor polymer. 3. Slight variations in layer thickness or annealing conditions. | 1. Fabricate and test devices in a controlled inert atmosphere (glovebox). 2. Purify materials before use. 3. Strictly control all processing parameters (spin-coating speed, annealing temperature/time, etc.). |
Quantitative Data Summary
Table 1: Comparison of Photostability between ITIC and Fullerene-Based Devices Data extracted from studies on ITIC, a close analogue of this compound, providing relevant stability insights.
| Donor:Acceptor Blend | Device Structure | Additive | Initial PCE (%) | PCE Decay after Illumination | Source |
| PBDB-T:ITIC | Conventional | None | 8.1 | 22% | [9] |
| PBDB-T:[10]PCBM | Conventional | None | 7.1 | 12% | [9] |
| PBDB-T:ITIC | Inverted | None | 8.6 | 19% | [9] |
| PBDB-T:[10]PCBM | Inverted | None | 5.7 | 10% | [9] |
| PBDB-T:ITIC | Conventional | DIO | 7.6 | 70% | [9] |
| PBDB-T:[10]PCBM | Conventional | DIO | 7.8 | 40% | [9] |
Table 2: Effect of Alkylthiol Additives on PBDB-T:ITIC Device Performance
| Additive (0.5 vol%) | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) | Source |
| None (Control) | 15.74 | 0.85 | 60.05 | 8.13 | [14] |
| PDT | 16.32 | 0.85 | 62.17 | 8.63 | [14] |
| BDT | 16.71 | 0.85 | 63.42 | 9.02 | [14] |
| ODT | 17.07 | 0.85 | 64.30 | 9.44 | [14] |
Visualizations and Workflows
Caption: Experimental workflow for fabricating and testing the stability of this compound solar cells.
Caption: Key degradation pathways and influencing factors for this compound based solar cells.
Key Experimental Protocols
Protocol 1: Fabrication of an Inverted this compound Solar Cell
-
Substrate Cleaning: Sequentially sonicate pre-patterned ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes immediately before use.
-
Electron Transport Layer (ETL): Prepare a ZnO nanoparticle solution. Spin-coat the ZnO solution onto the cleaned ITO substrate at 3000 rpm for 30 seconds. Anneal the substrate at 150°C for 20 minutes in air. Transfer the substrate into a nitrogen-filled glovebox.
-
Active Layer Preparation: Prepare a solution of the donor polymer (e.g., PBDB-T) and this compound in a 1:1 weight ratio in a host solvent like chloroform (B151607) or chlorobenzene. Add any desired additive (e.g., 0.5 vol% 1-chloronaphthalene (B1664548) or ODT) to the solution. Stir the solution overnight at 40°C.
-
Active Layer Deposition: Spin-coat the active layer solution onto the ZnO layer at an optimized speed (e.g., 1500 rpm) for 60 seconds. Transfer the film to a hotplate and anneal at an optimized temperature (e.g., 100°C) for 10 minutes.
-
Hole Transport Layer (HTL): Spin-coat a layer of MoO₃ (dissolved in isopropanol) or evaporate a thin layer (8-10 nm) of MoO₃ onto the active layer.
-
Top Electrode: Complete the device by thermally evaporating a 100 nm silver (Ag) top electrode through a shadow mask under high vacuum (< 5 x 10⁻⁶ Torr).
Protocol 2: Photostability Testing (Adapted from ISOS-L-2)
-
Initial Characterization (T₀): Measure the current density-voltage (J-V) characteristics of the encapsulated device under a calibrated solar simulator (AM 1.5G, 100 mW/cm²) to determine the initial PCE, Voc, Jsc, and FF.
-
Light Soaking: Place the device in a light-soaking chamber under continuous illumination from a stable light source (e.g., white LED or metal halide lamp) with an intensity of 1 sun. Maintain the device temperature at a constant, controlled value (e.g., 65°C). The test should be conducted in an inert atmosphere.
-
Periodic Measurement: Periodically interrupt the light soaking at defined intervals (e.g., 1, 5, 10, 25, 50, 100 hours).
-
J-V Measurement: At each interval, cool the device to room temperature and measure its J-V characteristics under the same solar simulator conditions as the initial measurement.
-
Data Analysis: Plot the normalized PCE, Voc, Jsc, and FF as a function of illumination time. Determine the T₈₀ lifetime, which is the time it takes for the PCE to drop to 80% of its initial value.
Protocol 3: Thermal Stability Testing (Adapted from ISOS-D-2)
-
Initial Characterization (T₀): Measure and record the initial J-V parameters of the encapsulated device at room temperature.
-
Thermal Aging: Place the device in an oven or on a hotplate in a dark, inert atmosphere (e.g., nitrogen-filled glovebox). Maintain a constant high temperature (e.g., 85°C or 150°C).[5][6]
-
Periodic Measurement: Remove the device from the oven at defined intervals. Allow it to cool down to room temperature in the dark and inside the inert atmosphere.
-
J-V Measurement: Measure the J-V characteristics at room temperature.
-
Data Analysis: Plot the normalized photovoltaic parameters against the aging time to evaluate the device's thermal stability and determine its T₈₀ lifetime under thermal stress.
References
- 1. Intrinsic photo-degradation and mechanism of polymer solar cells: the crucial role of non-fullerene acceptors - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00132J [pubs.rsc.org]
- 3. On the interface reactions and stability of nonfullerene organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07269B [pubs.rsc.org]
- 4. A review of photostability in organic solar cells: from mechanisms to improvement strategies - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Progress in Stability of Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. One more step towards better stability of non-fullerene organic solar cells: advances, challenges, future perspectives, and the Era of artificial intelligence - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. Exploring alkylthiol additives in PBDB-T:ITIC blended active layers for solar cell applications [cpb.iphy.ac.cn]
- 14. Enhancing the performance of the electron acceptor this compound via tailoring its end groups - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Encapsulation Technologies - Fraunhofer ISE [ise.fraunhofer.de]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Improved Glass Transition Temperature towards Thermal Stability via Thiols Solvent Additive versus DIO in Polymer Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Fill Factor in ITIC-Th Devices
Welcome to the technical support center for troubleshooting ITIC-Th based organic solar cell devices. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments, with a specific focus on addressing low fill factor (FF).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low fill factor in this compound based organic solar cells?
A low fill factor (FF) is a common issue that significantly limits the power conversion efficiency (PCE) of organic solar cells. The primary causes can be broadly categorized as follows:
-
High Series Resistance (Rs): This is a predominant factor and can arise from the bulk resistance of the active layer and electrodes, as well as high contact resistance at the interfaces between different layers in the device.[1][2]
-
Low Shunt Resistance (Rsh): This is often due to leakage currents, which can be caused by defects or pinholes in the active layer, leading to alternative current pathways.
-
Charge Carrier Recombination: This includes both geminate recombination (recombination of an electron-hole pair generated from the same photon) and non-geminate (bimolecular) recombination of free charge carriers before they are extracted at the electrodes. High recombination rates are a significant contributor to low FF.[1][2]
-
Poor Active Layer Morphology: The nanoscale morphology of the donor:acceptor blend is critical for efficient charge generation, transport, and collection.[3] Unfavorable phase separation, domain sizes, and molecular ordering can lead to increased recombination and poor charge mobility, thus reducing the FF.[3]
-
Energy Level Mismatch and Interfacial Barriers: Poor energy level alignment between the active layer and the charge transport layers can create energy barriers that impede efficient charge extraction, leading to charge accumulation at the interfaces and an S-shaped J-V curve, which drastically reduces the fill factor.[4][5]
-
Imbalanced Charge Carrier Mobility: A significant difference between electron and hole mobility in the active layer can lead to space charge effects, which increase recombination and lower the FF.
Q2: My J-V curve has an "S" shape. What does this mean and how can I fix it?
An "S-shaped" current-density-voltage (J-V) curve is a clear indicator of a problem with charge extraction at one of the interfaces in your device, which severely reduces the fill factor.[4][5][6]
Common Causes:
-
Energy Barrier at the Interface: This is the most common cause, arising from a mismatch in energy levels between the active layer and the electron or hole transport layer.[4][5]
-
Poor Interfacial Contact: Roughness or poor wetting between layers can lead to a non-ohmic contact, creating a barrier to charge extraction.[6]
-
Vertical Phase Segregation: In some cases, particularly with the use of certain solvent additives, one component of the active layer (e.g., the acceptor) can accumulate at an interface, creating a charge transport barrier.[7][8]
Troubleshooting Steps:
-
Optimize Interfacial Layers:
-
Ensure the thickness and quality of your electron transport layer (ETL), such as ZnO, and hole transport layer (HTL), such as MoO3, are optimal. For instance, a very thick MoO3 layer can be detrimental.
-
Consider surface treatments or using different interfacial materials to improve energy level alignment and contact with the active layer.
-
-
Annealing Strategy:
-
Post-fabrication thermal annealing of the entire device can sometimes improve the interfacial contact and reduce the S-shape.
-
Annealing the individual transport layers before depositing the active layer can also be beneficial.
-
-
Solvent Additive Concentration:
-
Excessive amounts of certain solvent additives, like 1,8-diiodooctane (B1585395) (DIO), can induce vertical segregation.[7][8] Try reducing the concentration or using a different additive.
-
-
Work Function of Electrodes: Ensure the work function of your electrodes is appropriate for efficient charge collection.
Troubleshooting Guides
Guide 1: Optimizing Active Layer Morphology with Solvent Additives
The morphology of the PTB7-Th:this compound active layer is highly sensitive to the processing conditions, particularly the use of solvent additives. Additives like 1,8-diiodooctane (DIO), chloronaphthalene (CN), and p-anisaldehyde (AA) can significantly impact domain size, phase separation, and ultimately the fill factor.[9]
Experimental Protocol: Fabrication of PTB7-Th:this compound Solar Cells with and without Solvent Additives
This protocol outlines a typical fabrication process for an inverted organic solar cell structure.
Device Structure: Glass/ITO/ZnO/PTB7-Th:this compound/MoOX/Ag
Materials:
-
Donor: PTB7-Th
-
Acceptor: this compound
-
Solvent: o-xylene (B151617) or Chlorobenzene (CB)
-
Solvent Additive: 1,8-diiodooctane (DIO) or p-anisaldehyde (AA)
-
Electron Transport Layer (ETL): ZnO nanoparticle solution
-
Hole Transport Layer (HTL): Molybdenum(VI) oxide (MoOX)
-
Electrodes: Indium Tin Oxide (ITO) coated glass and Silver (Ag)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with nitrogen and treat with UV-ozone for 15 minutes.
-
ETL Deposition: Spin-coat the ZnO nanoparticle solution onto the cleaned ITO substrates and anneal at 200°C for 60 minutes in air.
-
Active Layer Preparation:
-
Prepare a host solution of PTB7-Th and this compound in a 1:1.3 weight ratio in o-xylene (total concentration of 19.5 mg/mL).[9]
-
For devices with additives, add the desired volume percentage of the additive (e.g., 2% v/v AA or 0.5-3% v/v DIO) to the host solution.[9]
-
Stir the solution overnight at an elevated temperature (e.g., 75°C) in a nitrogen-filled glovebox.[9]
-
-
Active Layer Deposition:
-
HTL and Electrode Deposition:
-
Thermally evaporate MoOX (e.g., 10 nm) as the HTL.
-
Subsequently, thermally evaporate Ag (e.g., 100 nm) as the top electrode through a shadow mask.
-
Quantitative Data on the Effect of Solvent Additives:
| Additive | Donor:Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| None | PTB7-Th:ITIC | 0.84 | 14.5 | 58 | 7.03 | [9] |
| 2% AA | PTB7-Th:ITIC | 0.84 | 16.2 | 60 | 8.20 | [9] |
| 0.5% DIO | PBDB-T:ITIC | - | - | - | - | [9] |
Note: The table will be expanded as more specific quantitative data for this compound is found.
Troubleshooting Flowchart for Solvent Additive Optimization
Guide 2: The Role of Thermal and Solvent Vapor Annealing
Annealing is a critical post-processing step to fine-tune the morphology of the active layer. Both thermal annealing (TA) and solvent vapor annealing (SVA) can be employed to improve molecular ordering and phase separation, leading to better charge transport and a higher fill factor.[3][10]
Experimental Protocols:
1. Thermal Annealing (TA):
-
Procedure: After depositing the active layer, place the substrate on a hotplate inside a nitrogen-filled glovebox.
-
Typical Parameters: Anneal at temperatures ranging from 80°C to 160°C for 5-15 minutes. The optimal temperature and time are highly dependent on the specific donor polymer and solvent system.[11]
-
Caution: Excessive annealing temperatures or times can lead to large-scale phase separation and increased domain sizes, which can be detrimental to device performance by increasing recombination.[10]
2. Solvent Vapor Annealing (SVA):
-
Procedure: After spin-coating the active layer, place the substrate in a sealed chamber (e.g., a petri dish) containing a small amount of a specific solvent (e.g., carbon disulfide (CS₂), chloroform). The solvent vapor will slowly plasticize the film, allowing for molecular rearrangement.
-
Typical Parameters: The annealing time can range from 30 seconds to several minutes.[3]
-
Benefit: SVA can improve molecular ordering and domain size, leading to reduced charge recombination and improved charge mobility.[3]
Impact of Annealing on Device Performance (PTB7-Th:ITIC System):
| Annealing Method | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| No Annealing | 0.83 | 14.2 | 60 | 7.1 | [3] |
| SVA (CS₂, 60s) | 0.84 | 14.8 | 64 | 7.9 | [3] |
Logical Diagram for Annealing Strategy
Guide 3: Influence of Donor:Acceptor Blend Ratio
The ratio of the donor (e.g., PTB7-Th) to the acceptor (this compound) in the active layer is a critical parameter that influences the formation of the bulk heterojunction network. An optimal ratio is necessary to ensure efficient exciton (B1674681) dissociation and balanced charge transport.
General Observations:
-
Low Acceptor Concentration: May lead to incomplete exciton dissociation at the donor-acceptor interface.
-
High Acceptor Concentration: Can disrupt the formation of continuous pathways for hole transport through the donor material, leading to increased series resistance.
-
Optimal Ratio: Provides a balanced interpenetrating network for efficient charge separation and transport of both electrons and holes. For many ITIC-based systems, a donor to acceptor ratio of 1:1 to 1:1.5 by weight often yields good results.[12][13]
Experimental Protocol: Varying the D:A Ratio
-
Prepare a series of active layer solutions with varying donor:acceptor weight ratios (e.g., 1:0.8, 1:1, 1:1.2, 1:1.5).
-
Keep the total concentration of the solution and all other fabrication parameters (spin-coating speed, annealing conditions) constant for a controlled experiment.
-
Fabricate and characterize the devices for each ratio.
-
Plot the key photovoltaic parameters (Voc, Jsc, FF, PCE) as a function of the D:A ratio to identify the optimal composition.
Signaling Pathway of Charge Generation and Collection
References
- 1. Organic Solar Cells Parameters Extraction and Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. research.abo.fi [research.abo.fi]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. One more step towards better stability of non-fullerene organic solar cells: advances, challenges, future perspectives, and the Era of artificial intelligence - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 12. The Influence Of Non-Fullerene Acceptor (Itic) Addition Into A Wide-Band Gap Donor (Pbdb-T) On The Organic Solar Cells Performance | Even3 Publicações [even3.com.br]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Annealing Temperature for ITIC-Th Blends
Welcome to the technical support center for optimizing the thermal annealing process of ITIC-Th based organic solar cell active layers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in achieving optimal device performance.
Troubleshooting Guide
This section addresses common issues encountered during the thermal annealing of this compound blends and provides potential solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Power Conversion Efficiency (PCE) | Sub-optimal blend morphology (poor phase separation or crystallinity). | Systematically vary the annealing temperature (e.g., in 20°C increments from 80°C to 160°C) to find the optimal point for device performance.[1][2] |
| Thermal degradation of the active layer components. | Avoid excessively high annealing temperatures. For many ITIC-based systems, temperatures above 160°C can lead to performance degradation.[1] | |
| Inefficient charge extraction. | Ensure appropriate interfacial layers (ETL and HTL) are used and that the annealing process does not negatively impact their properties. | |
| Low Short-Circuit Current (Jsc) | Poor light absorption due to suboptimal morphology. | Optimize the annealing temperature to enhance the crystallinity of the donor and acceptor domains, which can improve light absorption and exciton (B1674681) generation. |
| Inefficient exciton dissociation at the donor-acceptor interface. | Fine-tune the phase separation via annealing to create a larger interfacial area for efficient exciton dissociation. | |
| Poor charge transport within the active layer. | An optimized annealing temperature can improve molecular packing and crystallinity, leading to enhanced charge carrier mobility. | |
| Low Open-Circuit Voltage (Voc) | Increased charge recombination. | Annealing can influence the energy levels at the donor-acceptor interface. An optimal temperature can minimize non-geminate recombination pathways.[1] |
| Degradation of interfacial layers. | Verify that the annealing temperature is compatible with the electron and hole transport layers. | |
| Low Fill Factor (FF) | High series resistance or low shunt resistance. | Optimize the bulk morphology through annealing to improve charge transport and reduce series resistance.[1] |
| Unbalanced charge carrier mobilities. | Thermal annealing can differentially affect the crystallinity and mobility of the donor and acceptor. The goal is to achieve balanced electron and hole transport. | |
| Poor Device Reproducibility | Inconsistent film morphology. | Ensure precise control over the annealing temperature and duration. Use a calibrated hotplate in an inert atmosphere (e.g., a glovebox). |
| Variations in solvent residue evaporation. | A consistent annealing protocol helps to ensure complete and reproducible removal of residual processing solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for optimizing the annealing temperature for a new this compound based blend?
A good starting point is to test a range of temperatures from 80°C to 160°C in 20°C intervals. Many ITIC-based systems show optimal performance within this range. For instance, studies on similar ITIC derivatives have shown optimal performance at around 100°C.[1][2]
Q2: How does annealing temperature affect the morphology of the this compound blend?
Thermal annealing provides the necessary energy for the donor and acceptor molecules to rearrange. An optimal temperature can lead to:
-
Improved Crystallinity: Enhanced molecular ordering within the donor and acceptor domains, which facilitates better charge transport.
-
Optimal Phase Separation: The formation of distinct, interpenetrating networks of the donor and acceptor materials, which is crucial for efficient exciton dissociation and charge collection. Excessively high temperatures can lead to overly large domains, which can hinder performance.
Q3: What characterization techniques are essential for evaluating the effect of annealing temperature?
-
Electrical Characterization: Current Density-Voltage (J-V) measurements under simulated sunlight (AM 1.5G) are crucial to determine the key device parameters: PCE, Jsc, Voc, and FF.
-
Morphological Characterization:
-
Atomic Force Microscopy (AFM): To visualize the surface topography and phase separation of the blend film.
-
Transmission Electron Microscopy (TEM): To observe the bulk morphology and domain sizes.
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To analyze the crystallinity and molecular packing of the donor and acceptor materials.[3]
-
-
Optical Characterization:
-
UV-Vis Absorption Spectroscopy: To assess changes in the light absorption properties of the blend film.
-
External Quantum Efficiency (EQE): To determine the wavelength-dependent efficiency of photon-to-electron conversion.
-
Q4: How long should the annealing time be?
A typical annealing time is between 5 to 15 minutes. It is important to keep the annealing time constant while optimizing the temperature.
Q5: Should annealing be performed in air or in an inert atmosphere?
Annealing should always be performed in an inert atmosphere, such as a nitrogen-filled glovebox, to prevent degradation of the organic materials due to oxygen and moisture, especially at elevated temperatures.
Quantitative Data Summary
The following tables summarize the performance of organic solar cells with ITIC-based active layers at different annealing temperatures.
Table 1: Performance of PBDB-T:IT-M based inverted Polymer Solar Cells (iPSCs) at Different Annealing Temperatures. [1]
| Annealing Temperature (°C) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| 100 | 0.85 | 16.10 | 64.26 | 9.02 |
| 160 | 0.84 | 15.77 | 56.40 | 7.48 |
Table 2: Performance of PTB7-Th:ITIC based Organic Solar Cells. [4]
| Annealing Condition | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| As-cast | 0.81 | 14.2 | 59.1 | 6.8 |
| Solvent Vapor Annealing | - | - | - | 7.9 |
Note: While the second table refers to solvent vapor annealing, it provides a baseline for an unannealed PTB7-Th:ITIC device.
Experimental Protocols
Detailed Methodology for Device Fabrication and Annealing
This protocol outlines a standard procedure for fabricating and testing this compound based organic solar cells.
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrates at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150°C for 15 minutes in air.
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of the donor polymer (e.g., PTB7-Th) and this compound in a suitable solvent (e.g., chlorobenzene (B131634) with a small percentage of an additive like 1,8-diiodooctane). A common donor:acceptor ratio to start with is 1:1.2 by weight.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the active layer solution onto the HTL at a speed that results in a desired thickness (typically 80-120 nm).
-
-
Thermal Annealing:
-
Transfer the substrates with the wet active layer to a hotplate inside the glovebox.
-
Anneal at the desired temperature (e.g., 80°C, 100°C, 120°C, 140°C, 160°C) for a fixed duration (e.g., 10 minutes).
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Deposit a thin layer of an electron transport material (e.g., Ca, PFN-Br) followed by a thicker layer of a metal cathode (e.g., Al, Ag) through thermal evaporation under high vacuum (<10⁻⁶ Torr). The active area is typically defined by a shadow mask.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics using a solar simulator (AM 1.5G, 100 mW/cm²) in a nitrogen atmosphere.
-
Measure the External Quantum Efficiency (EQE) to determine the spectral response.
-
Visualizations
Caption: Experimental workflow for fabricating and characterizing thermally annealed this compound solar cells.
Caption: Relationship between annealing temperature, morphology, physical properties, and device performance.
References
Technical Support Center: Mitigating Burn-in Degradation in ITIC-Th Solar Cells
This technical support center provides researchers, scientists, and professionals in organic solar cell development with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to burn-in degradation in ITIC-Th based solar cells.
Frequently Asked Questions (FAQs)
Q1: What is burn-in degradation in this compound solar cells?
A1: Burn-in degradation is a rapid initial loss of performance, primarily in power conversion efficiency (PCE) and fill factor (FF), that occurs within the first few hours or days of operation under illumination.[1] This phenomenon is a significant barrier to achieving long-term stability in organic solar cells.[2] It is often attributed to a combination of factors including photochemical reactions, morphological changes in the active layer, and instabilities at the interfaces between layers.[1][3]
Q2: What are the primary causes of burn-in degradation in this compound based devices?
A2: The primary causes of burn-in degradation in this compound and similar non-fullerene acceptor (NFA) solar cells are multifaceted:
-
Photochemical Degradation: The this compound molecule itself can undergo photo-oxidation when exposed to light and oxygen, leading to the formation of oxidized species that act as charge traps.[4] Even in the absence of oxygen, photo-isomerization and other photochemical reactions can occur.[3]
-
Interfacial Instability: The interface between the active layer and the electron transport layer (ETL), commonly zinc oxide (ZnO), is a critical point of failure. UV light can induce photocatalytic reactions at the ZnO surface, leading to the decomposition of adjacent this compound molecules.[5] This degrades the electron extraction properties and increases recombination.
-
Morphological Changes: The nanoscale morphology of the donor:acceptor blend is often in a metastable state after fabrication.[1] Under illumination and heating, the donor and acceptor phases can undergo further separation (spinodal demixing), leading to reduced charge generation and collection efficiency.[1] Changes in the crystallinity of the this compound can also impact performance.[6]
-
Trap State Formation: Light exposure can induce the formation of electronic trap states within the bulk of the active layer or at the interfaces. These traps capture charge carriers, leading to increased recombination and a reduction in open-circuit voltage (Voc) and fill factor (FF).
Q3: How does the choice of interfacial layers affect the stability of this compound solar cells?
A3: The electron transport layer (ETL) and hole transport layer (HTL) are critical for both initial performance and long-term stability.
-
Electron Transport Layer (ETL): As mentioned, ZnO, a common ETL, can cause photocatalytic degradation of the this compound acceptor.[5] Strategies to mitigate this include surface passivation of the ZnO layer or using alternative ETL materials.
-
Hole Transport Layer (HTL): The HTL, often PEDOT:PSS, can also be a source of instability due to its acidic and hygroscopic nature. The interface between the HTL and the active layer needs to be optimized for efficient hole extraction and to prevent chemical reactions that could degrade the active layer.[7][8] Using a dual HTL can sometimes enhance electron blocking and improve stability.[7]
Q4: Can solvent additives improve the stability of this compound solar cells?
A4: Yes, solvent additives can play a crucial role in controlling the morphology of the active layer, which in turn affects stability. Additives like 1,8-diiodooctane (B1585395) (DIO) or p-anisaldehyde (AA) can influence the domain size, crystallinity, and vertical segregation of the donor and acceptor materials.[9][10] Proper morphology can lead to more stable device performance. However, excessive amounts of certain additives can also lead to instability, such as inducing extreme vertical segregation which can cause S-shaped J-V curves.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the fabrication and testing of this compound solar cells, with a focus on burn-in degradation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid initial drop in Fill Factor (FF) and PCE ("burn-in") | 1. Photochemical degradation of this compound.[4] 2. Photocatalytic reaction at the ZnO/active layer interface. 3. Sub-optimal active layer morphology leading to phase separation.[1] 4. Formation of light-induced trap states. | 1. Encapsulate the device: Proper encapsulation is crucial to prevent oxygen and moisture ingress, which accelerate photo-oxidation. 2. UV filtering: Use a UV filter during initial testing to determine if UV-induced degradation, particularly from the ZnO layer, is the primary issue. 3. Optimize thermal annealing: Annealing the active layer at an optimal temperature can improve the crystallinity and morphology, leading to enhanced stability. 4. Interface engineering: Consider passivating the ZnO surface or using an alternative ETL. |
| "S-shaped" J-V Curve | 1. Poor charge extraction at one or both interfaces. 2. Mismatched energy levels between the active layer and the transport layers. 3. Extreme vertical segregation of the acceptor (this compound) at the hole transport layer interface.[11] | 1. Check interfacial layers: Ensure the ETL and HTL are uniform and provide good energy level alignment with the active layer. 2. Optimize active layer deposition: Adjust spin-coating parameters and solvent additives to control the vertical composition profile of the blend.[11] 3. Surface treatment: Plasma or UV-ozone treatment of the substrate can improve the quality of the subsequent layers. |
| Low Short-Circuit Current (Jsc) | 1. Inefficient light absorption. 2. Poor charge generation due to large, poorly mixed donor/acceptor domains.[1] 3. Degradation of the active layer, leading to a decrease in the absorption coefficient.[12] | 1. Optimize active layer thickness: Ensure the thickness is sufficient for light absorption without compromising charge extraction. 2. Fine-tune morphology: Use solvent additives and/or solvent vapor annealing to achieve a more intermixed blend morphology.[9][10] 3. Monitor absorption spectrum: A decrease in the main absorption peaks of this compound over time is a direct indicator of its degradation.[12] |
| Low Open-Circuit Voltage (Voc) | 1. High recombination rates. 2. Mismatch in energy levels between the donor and acceptor. 3. Increased energetic disorder and trap states. | 1. Improve material purity: Impurities can act as recombination centers. 2. Optimize morphology: A well-ordered morphology can reduce non-radiative recombination pathways. 3. Interface passivation: Passivating defects at the ETL and HTL interfaces can reduce interface-mediated recombination. |
Quantitative Data on Performance and Degradation
The following tables summarize typical performance parameters for this compound based solar cells and the impact of additives and annealing on performance and stability.
Table 1: Representative Performance of a PTB7-Th:this compound Solar Cell
| Parameter | Value |
| Open-Circuit Voltage (Voc) | ~0.85 V |
| Short-Circuit Current (Jsc) | ~16.5 mA/cm² |
| Fill Factor (FF) | ~65% |
| Power Conversion Efficiency (PCE) | ~9.0% |
Note: These are typical values and can vary significantly based on the specific donor polymer, device architecture, and fabrication conditions.
Table 2: Effect of Additive (p-anisaldehyde) on PTB7-Th:ITIC Device Performance[9]
| Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Without AA | 0.88 | 11.23 | 71.3 | 7.03 |
| With AA (2% v/v) | 0.88 | 12.87 | 72.5 | 8.20 |
Table 3: Impact of Thermal Annealing on the Photostability of this compound Films[12]
| Annealing Temperature | Initial Absorbance | Absorbance after 500h illumination | % of Initial Absorbance Retained |
| 100 °C | 1.0 | ~0.05 | ~5% |
| 200 °C | 1.0 | ~0.90 | 90% |
Experimental Protocols
1. Device Fabrication Protocol for Inverted this compound Solar Cells
This protocol outlines a general procedure for fabricating an inverted organic solar cell with the structure: ITO/ZnO/PTB7-Th:this compound/MoO₃/Ag.
-
Substrate Cleaning:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes immediately before depositing the next layer.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a ZnO precursor solution (e.g., from a sol-gel method).
-
Spin-coat the ZnO solution onto the cleaned ITO substrates at 3000-4000 rpm for 30-45 seconds in ambient air.
-
Anneal the substrates on a hotplate at 150-200 °C for 15-30 minutes.[13]
-
Transfer the substrates into a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of a donor polymer (e.g., PTB7-Th) and this compound in a suitable solvent like chlorobenzene (B131634) or o-xylene. A common donor:acceptor weight ratio is 1:1.2 to 1:1.5. The total concentration is typically 15-25 mg/mL.
-
If using an additive (e.g., 1,8-diiodooctane at ~3% v/v), add it to the solution.
-
Stir the solution overnight on a hotplate at a low temperature (~40-50 °C) inside the glovebox.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
Spin-coat the active layer solution onto the ZnO layer at 1000-2000 rpm for 60 seconds.
-
Perform thermal annealing on a hotplate inside the glovebox at a temperature optimized for the specific blend (typically 100-150 °C) for 10 minutes.
-
-
Hole Transport Layer (HTL) and Electrode Deposition:
-
Thermally evaporate a thin layer (8-10 nm) of Molybdenum trioxide (MoO₃) onto the active layer at a rate of ~0.1-0.2 Å/s.
-
Without breaking vacuum, thermally evaporate a thicker layer (80-100 nm) of Silver (Ag) as the top electrode at a rate of ~1-2 Å/s.
-
2. Characterization and Burn-in Testing Protocol
-
Initial Performance Measurement:
-
Measure the current density-voltage (J-V) characteristics of the freshly fabricated devices using a solar simulator under AM 1.5G illumination (100 mW/cm²).
-
Record the Voc, Jsc, FF, and PCE.
-
-
Burn-in Degradation Test:
-
Place the unencapsulated or encapsulated devices under continuous illumination from a solar simulator or a white light LED inside a nitrogen-filled glovebox to exclude extrinsic degradation factors.
-
Maintain a constant temperature, typically close to room temperature or slightly elevated, to mimic operating conditions.
-
Periodically measure the J-V characteristics at set time intervals (e.g., 1, 2, 5, 10, 24 hours) to track the changes in photovoltaic parameters.
-
-
Post-Degradation Analysis:
-
After the burn-in test, perform further characterization to understand the degradation mechanisms. This can include:
-
UV-Vis Spectroscopy: To observe changes in the absorption spectrum of the active layer.[12]
-
Atomic Force Microscopy (AFM): To analyze changes in the surface morphology and roughness of the active layer.
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To investigate changes in molecular packing and crystallinity.[14]
-
-
Visualizations
Caption: Key pathways of burn-in degradation in this compound solar cells.
Caption: Workflow for testing and mitigating burn-in degradation.
References
- 1. Abnormal strong burn-in degradation of highly efficient polymer solar cells caused by spinodal donor-acceptor demixing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00132J [pubs.rsc.org]
- 5. Intrinsic photo-degradation and mechanism of polymer solar cells: the crucial role of non-fullerene acceptors - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Influence of the acceptor crystallinity on the open-circuit voltage in PTB7-Th: ITIC organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Influence of the Hole Transporting Layer on the Thermal Stability of Inverted Organic Photovoltaics Using Accelerated-Heat Lifetime Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Modification of the Surface Composition of PTB7-Th: ITIC Blend Using an Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Insights into the relationship between molecular and order-dependent photostability of ITIC derivatives for the production of photochemically stable b ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC04614A [pubs.rsc.org]
Technical Support Center: Enhancing Charge Extraction in ITIC-Th Devices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in enhancing charge extraction in ITIC-Th based organic solar cell devices.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Question 1: My device exhibits low short-circuit current density (Jsc). What are the potential causes and how can I improve it?
Answer:
Low Jsc is a common issue that can stem from several factors, primarily related to inefficient charge generation, transport, and extraction. Here’s a systematic approach to troubleshoot and enhance your Jsc:
1. Optimize the Active Layer Morphology:
The nanoscale morphology of the donor:acceptor (D:A) blend is critical for efficient exciton (B1674681) dissociation and charge transport.
-
Problem: Poor phase separation or large domain sizes can lead to increased charge recombination. In systems using non-fullerene acceptors like this compound, large domains can be particularly detrimental.
-
Solution:
-
Solvent Additives: The use of solvent additives is a highly effective method to control the blend morphology. For instance, adding small amounts of p-anisaldehyde (AA) to the active layer ink has been shown to increase the surface roughness and improve the distribution of the donor polymer (PTB7-Th) at the interface with the hole transport layer, leading to enhanced Jsc and fill factor (FF).[1][2] The addition of alkylthiol additives can also reorganize the morphology, leading to improved charge generation and reduced recombination.[3]
-
Annealing: Thermal annealing can improve the crystallinity and ordering of the active layer, but the temperature must be carefully optimized. For this compound based devices, the optimal annealing temperature can significantly impact device performance.
-
2. Enhance Charge Transport within the Active Layer:
Efficient charge transport to the electrodes is crucial to minimize recombination losses.
-
Problem: Low charge carrier mobility in either the donor or acceptor phase can limit Jsc.
-
Solution:
-
Side-Chain Engineering: The molecular structure of the acceptor itself plays a role. This compound, with its hexylthienyl side chains, is designed to promote intermolecular interactions and enhance electron mobility compared to its predecessor, ITIC.[4]
-
Morphology Optimization: A fibrous, interpenetrating network of donor and acceptor domains is desirable for efficient charge transport.[5] Techniques like solvent additive processing can help achieve this morphology.
-
3. Improve Interfacial Layers for Efficient Charge Extraction:
The interfaces between the active layer and the charge transport layers (ETL and HTL) are critical for selective charge extraction and blocking of the opposite charge carrier.
-
Problem: An energy barrier at the interface or a poor-quality transport layer can impede charge extraction and lead to charge accumulation and recombination.
-
Solution:
-
Interfacial Engineering: Introducing a thin interlayer can improve the energy level alignment and passivate defects. For example, modifying the electron transport layer (ETL) or hole transport layer (HTL) can significantly enhance charge extraction.[6][7] Using materials like graphene oxide as an HTL has shown promise in improving device performance.[8]
-
Device Architecture: Inverted device structures can sometimes offer better stability and more efficient charge extraction compared to conventional architectures.[9]
-
Quantitative Impact of Strategies on Jsc:
| Strategy | Donor:Acceptor | Change in Jsc (mA/cm²) | Reference |
| Solvent Additive (p-anisaldehyde) | PTB7-Th:ITIC | 12.91 to 13.97 | [1][2] |
| Alkylthiol Additive (0.5% ODT) | PBDB-T:ITIC | 15.74 to 17.07 | [3] |
| End-group Modification of Acceptor | Polymer:this compound derivative | Varied (dependent on modification) | [10] |
Question 2: I'm observing a low Fill Factor (FF) in my this compound device. What could be the reasons and how can I address this?
Answer:
A low fill factor is often indicative of high series resistance, low shunt resistance, or significant charge recombination. Here are the key areas to investigate:
1. Reduce Charge Recombination:
-
Problem: Bimolecular recombination, where free electrons and holes recombine before being extracted, is a major loss mechanism that reduces FF.
-
Solution:
-
Optimize Morphology: A well-defined nanoscale morphology with pure domains and efficient pathways to the electrodes can reduce the probability of charge carriers meeting and recombining.[5] Additives that refine the domain size and improve crystallinity can be beneficial.[1][2][3]
-
Internal Electric Field: An inverted device structure can lead to an augmented internal electric field, which helps to suppress bimolecular recombination.[9]
-
2. Minimize Series Resistance:
-
Problem: High series resistance can arise from the bulk resistivity of the layers or high contact resistance at the interfaces.
-
Solution:
-
Interfacial Layers: Ensure your electron and hole transport layers have high conductivity and form ohmic contacts with the active layer and electrodes. Interfacial engineering can play a crucial role here.[6][7]
-
Active Layer Thickness: Optimizing the thickness of the active layer is a trade-off between light absorption and series resistance. A thicker layer absorbs more light but can increase resistance.
-
3. Enhance Charge Carrier Mobility:
-
Problem: An imbalance between electron and hole mobility can lead to space charge build-up and increased recombination, thus lowering the FF.
-
Solution:
-
Material Selection: this compound is known for its relatively high electron mobility.[4] Pairing it with a donor polymer with comparable hole mobility is ideal.
-
Annealing and Additives: Post-fabrication annealing and the use of processing additives can improve the molecular packing and crystallinity of the blend, leading to higher charge carrier mobilities.[3][11]
-
Quantitative Impact of Strategies on FF:
| Strategy | Donor:Acceptor | Change in FF (%) | Reference |
| Solvent Additive (p-anisaldehyde) | PTB7-Th:ITIC | 60.1 to 64.3 | [1][2] |
| Alkylthiol Additive (0.5% ODT) | PBDB-T:ITIC | 60.05 to 64.30 | [3] |
| Interfacial Engineering | Varies | Can lead to significant improvement | [6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the thienyl side chains in this compound for charge extraction?
The hexylthienyl side chains in this compound, as opposed to the phenyl side chains in ITIC, promote stronger intermolecular interactions due to sulfur-sulfur interactions. This enhanced interaction leads to better molecular packing and consequently, higher electron mobility, which is a key factor for efficient charge transport and extraction.[4]
Q2: How do solvent additives like DIO or p-anisaldehyde work to improve charge extraction?
Solvent additives are typically high-boiling-point solvents added in small quantities to the main solvent for the active layer. They can selectively dissolve one of the components (donor or acceptor), which influences the phase separation and crystallization during film formation. For instance, p-anisaldehyde (AA) has been shown to increase the concentration of the donor polymer at the surface of the bulk heterojunction, which is beneficial for charge transfer to the hole transport layer in an inverted device.[1][2] This leads to an improved morphology for exciton dissociation and charge transport.
Q3: Can modifying the end-groups of this compound enhance charge extraction?
Yes, tailoring the end-groups of the this compound acceptor molecule is a powerful strategy. Incorporating electron-donating or electron-withdrawing groups onto the terminal 1,1-dicyanomethylene-3-indanone (IC) unit can systematically tune the electronic properties, such as energy levels and absorption spectra.[10] This allows for better energy level alignment with the donor polymer, which is crucial for efficient exciton dissociation and minimizing energy loss, thereby enhancing charge extraction.
Q4: What is the benefit of an inverted device structure for charge extraction in this compound based solar cells?
Inverted device structures have been shown to be highly effective for non-fullerene acceptor-based solar cells. They can lead to an augmented effective internal electric field, which aids in suppressing bimolecular recombination.[9] Furthermore, in an inverted cell, the charge extraction pathways can be more favorable, for example, by avoiding the transport of holes through regions rich in the this compound acceptor.[9]
Experimental Protocols
1. Space-Charge-Limited Current (SCLC) Measurement for Mobility Determination
This protocol is used to determine the charge carrier mobility of the individual components or the blend.
-
Device Structure: Fabricate single-carrier devices (electron-only or hole-only).
-
Electron-only: ITO/ZnO/Active Layer/Ca/Al
-
Hole-only: ITO/PEDOT:PSS/Active Layer/MoO3/Ag
-
-
Measurement:
-
Place the device in a dark, inert environment (e.g., a nitrogen-filled glovebox).
-
Apply a voltage sweep using a source measure unit (SMU).
-
Measure the current density (J) as a function of the applied voltage (V).
-
-
Analysis:
-
Plot J vs. V on a log-log scale.
-
Identify the SCLC regime, which follows the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/L³), where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, µ is the charge carrier mobility, and L is the thickness of the active layer.
-
Fit the SCLC region of the J-V curve to extract the mobility (µ).
-
2. Atomic Force Microscopy (AFM) for Morphology Characterization
AFM is used to visualize the surface topography and phase separation of the active layer.
-
Sample Preparation: Spin-coat the active layer blend onto a substrate identical to the one used for device fabrication.
-
Instrumentation: An atomic force microscope operating in tapping mode is typically used.
-
Procedure:
-
Mount the sample on the AFM stage.
-
Engage the cantilever tip with the sample surface.
-
Scan the desired area (e.g., 1x1 µm or 5x5 µm).
-
Acquire both the height and phase images simultaneously. The height image provides topographical information, while the phase image can reveal differences in material properties, indicating phase separation between the donor and acceptor domains.
-
-
Analysis: Analyze the images to determine the root-mean-square (RMS) roughness and the size and distribution of the phase-separated domains.
3. Transient Absorption Spectroscopy (TAS) for Charge Generation and Recombination Dynamics
TAS is a powerful technique to study the dynamics of photoexcited species.
-
Experimental Setup: A pump-probe setup is required. A femtosecond laser system generates both the pump and probe pulses. The pump pulse excites the sample, and the delayed probe pulse measures the change in absorption.
-
Procedure:
-
The sample (a thin film of the active layer on a transparent substrate) is placed in the beam path.
-
The pump pulse excites the sample.
-
The probe pulse, delayed by a specific time, passes through the sample, and its spectrum is recorded.
-
By varying the delay time between the pump and probe, a time-resolved absorption map is created.
-
-
Analysis: The transient absorption spectra reveal the formation and decay of excitons, charge transfer states, and free polarons. By analyzing the kinetics at different wavelengths, one can extract time constants for charge transfer, exciton dissociation, and charge recombination.
Visualizations
Caption: Charge generation and extraction pathway in an this compound based organic solar cell.
Caption: Troubleshooting workflow for low short-circuit current (Jsc).
References
- 1. researchgate.net [researchgate.net]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. GISAXS for thin film polymer characterization - Clean Energy Institute [cei.washington.edu]
- 6. hep.physik.uni-siegen.de [hep.physik.uni-siegen.de]
- 7. researchgate.net [researchgate.net]
- 8. Interfacial modification in organic solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the performance of the electron acceptor this compound via tailoring its end groups - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Modification of the Surface Composition of PTB7-Th: ITIC Blend Using an Additive [mdpi.com]
minimizing recombination losses in ITIC-Th solar cells
This technical support center provides researchers and scientists with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to minimize recombination losses in ITIC-Th based organic solar cells.
Frequently Asked Questions (FAQs)
Q1: My this compound based solar cell has a low Fill Factor (FF) and Power Conversion Efficiency (PCE). What are the likely causes related to recombination?
A low Fill Factor and PCE are often primary indicators of significant charge recombination losses within the device. The main causes can be categorized as:
-
Poor Bulk Heterojunction (BHJ) Morphology: An unoptimized blend morphology of the donor (e.g., PTB7-Th) and the this compound acceptor is a major source of recombination. This can include large, poorly defined domains, which increase the likelihood of charge recombination before charges can be extracted. The addition of 1,8-diiodooctane (B1585395) (DIO) to a PTB7-Th:ITIC system, for example, can lead to overly large domains, increasing charge-recombination probability and reducing performance.[1]
-
High Geminate Recombination: This occurs when an exciton (B1674681) splits into an electron-hole pair (a charge-transfer state) at the donor-acceptor interface, but the pair recombines before separating into free carriers. This is often prevalent in as-spun devices with disordered interfaces.
-
Dominant Bimolecular Recombination: This is a second-order process where free electrons and holes encounter each other in the bulk of the active layer and recombine before being collected at the electrodes. This process is more significant at higher light intensities and can be exacerbated by slow charge transport.
-
Trap-Assisted Recombination: Defects or "trap states" within the active layer or at the interfaces can capture charge carriers, increasing the probability of them recombining with a free carrier of the opposite charge. The presence of trap-assisted recombination can be inferred from the slope of an open-circuit voltage (Voc) versus light intensity plot; a slope approaching 2kT/q suggests significant trap activity.[2]
-
Interfacial Recombination: Recombination can also occur at the interfaces between the active layer and the electron or hole transport layers if there are energy level mismatches or defects at these interfaces.
Troubleshooting Guides
This section provides solutions to common problems encountered during the fabrication and optimization of this compound solar cells.
Issue 1: Low Short-Circuit Current (Jsc) and Fill Factor (FF)
Possible Cause: Sub-optimal active layer morphology leading to inefficient charge generation and high recombination.
Troubleshooting Strategy: Active Layer Morphology Optimization using Solvent Additives.
Background: Solvent additives are a crucial tool for controlling the nanoscale morphology of the BHJ. For PTB7-Th:ITIC systems, certain additives can promote more favorable phase separation, leading to improved exciton dissociation and reduced recombination. Unlike in many fullerene-based systems, the common additive 1,8-diiodooctane (DIO) can be detrimental to PTB7-Th:ITIC device performance by creating overly large domains.[1] A more effective alternative is p-anisaldehyde (AA).
Corrective Actions:
-
Introduce p-Anisaldehyde (AA) Additive: Add 2% v/v of p-anisaldehyde (AA) to the host solvent (e.g., o-xylene) when preparing the PTB7-Th:ITIC active layer solution.
-
Optimize Spin-Coating: Adjust the spin-coating speed to achieve the desired film thickness. For a PTB7-Th:ITIC (1:1.3 w/w) solution in o-xylene, a speed of 2500 rpm for 60 seconds has been shown to be effective with the AA additive.[1]
-
Vacuum Dry: After spin-coating, thoroughly dry the film under high vacuum (e.g., 10⁻⁶ mbar) to remove residual solvent and additive.[1]
Expected Outcome: The addition of AA can increase the surface roughness and enhance the concentration of the donor polymer (PTB7-Th) at the interface with the hole transport layer (e.g., MoOx). This improved morphology facilitates better charge transport and reduces recombination, leading to a significant increase in both Jsc and FF.[1]
Quantitative Data Summary:
| Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| None (Control) | 0.81 | 12.60 | 68.9 | 7.03 |
| 2% p-anisaldehyde | 0.81 | 14.12 | 71.7 | 8.20 |
| Table 1: Performance of PTB7-Th:ITIC solar cells with and without p-anisaldehyde additive.[1] |
Issue 2: High Geminate Recombination and Low Quantum Efficiency
Possible Cause: Disordered donor-acceptor interfaces in the as-cast film hinder efficient charge separation.
Troubleshooting Strategy: Post-Fabrication Thermal Annealing.
Background: Thermal annealing provides the necessary energy for molecules in the active layer to reorganize into a more ordered and thermodynamically stable morphology. This process can improve the planarity of polymer backbones and enhance the crystallinity of the acceptor domains. The result is a more defined donor-acceptor interface, which significantly reduces the population of interfacial charge-transfer states that would otherwise recombine geminately.[3] For some systems, this has been shown to reduce the percentage of charges lost to geminate recombination from ~35% to ~7%.[3][4]
Corrective Actions:
-
Complete Device Fabrication: Fabricate the full device stack, including the deposition of the top metal electrode (e.g., Ag).
-
Transfer to Hotplate: Place the completed devices onto a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal at Optimal Temperature: Heat the devices at a specific temperature for a set duration. For PTB7-Th based systems, a common starting point is 100°C for 10 minutes .[5] The optimal temperature and time should be systematically varied to find the best performance for your specific donor:acceptor combination and device architecture.
-
Cool Down: Allow the devices to cool down to room temperature naturally before characterization.
Expected Outcome: Thermal annealing should lead to a higher external quantum efficiency (EQE) and an improved FF. The primary mechanism is the reduction of geminate recombination, which increases the number of free carriers generated, thereby boosting the short-circuit current.[3][4]
Logical Flow of Thermal Annealing's Effect on Recombination:
References
- 1. Modification of the Surface Composition of PTB7-Th: ITIC Blend Using an Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Thermal annealing reduces geminate recombination in TQ1:N2200 all-polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Atmospheric Exposure Effects on ITIC-Th Films
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of atmospheric exposure on ITIC-Th films. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of atmospheric exposure on this compound films?
A1: The primary effect of atmospheric exposure, particularly the combined action of light and oxygen (photo-oxidation), is the degradation of the this compound molecular structure.[1][2] This degradation leads to a decrease in the film's ability to absorb light in the visible and near-infrared regions, which is critical for its function in organic solar cells.[3][4] This manifests as a reduction in the key absorption peaks of the material.[3][4]
Q2: How does the stability of this compound compare to other ITIC derivatives like ITIC and ITIC-4F when exposed to air?
A2: Studies have shown that the photostability of ITIC derivatives in air is influenced by their molecular structure and crystalline order.[3] While all ITIC derivatives undergo photodegradation, the rates can differ. For instance, in some studies, this compound has demonstrated different degradation kinetics compared to ITIC and the fluorinated version, ITIC-4F.[3] The stability is highly dependent on the specific experimental conditions, including the light source and the presence of moisture.
Q3: What are the main atmospheric components that cause degradation in this compound films?
A3: The main atmospheric components that contribute to the degradation of this compound films are oxygen and water, especially when combined with light exposure (photo-oxidation).[1] Oxygen can react with the excited state of the this compound molecule, leading to the formation of reactive oxygen species that attack the molecular structure.[1] Moisture can also play a role in accelerating degradation pathways.
Q4: What changes can I expect to see in the UV-Vis absorption spectrum of an this compound film after atmospheric exposure?
A4: Upon exposure to atmosphere and light, you can expect to see a decrease in the intensity of the main absorption bands of the this compound film, which are typically located in the 600-800 nm range.[3] Specifically, the A0–0 transition peak may decrease, indicating a loss of the original conjugated structure.[3][4] You might also observe the appearance of new absorption features at shorter wavelengths (e.g., 450-550 nm), which correspond to the formation of photoproducts.[4][5]
Q5: What do changes in the FTIR spectrum of an this compound film indicate about its degradation?
A5: Changes in the Fourier-Transform Infrared (FTIR) spectrum can provide specific information about the chemical modifications occurring in the this compound film. A key indicator of photo-oxidation is the appearance or growth of a peak around 1702 cm⁻¹, which corresponds to the stretching vibration of a carbonyl group (C=O).[4] This indicates that oxygen has been incorporated into the molecular structure, likely at the end-capping groups of the this compound molecule.[4][6]
Q6: How does atmospheric exposure affect the performance of organic solar cells based on this compound?
A6: Atmospheric exposure leads to a degradation in the performance of organic solar cells (OSCs) using this compound as the acceptor material. This is primarily observed as a decrease in the power conversion efficiency (PCE). The degradation of the individual photovoltaic parameters, namely the short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF), contributes to the overall PCE loss. The decrease in Jsc is often linked to the reduced light absorption of the active layer, while decreases in Voc and FF can be related to the formation of traps and increased recombination at the interfaces.[7][8]
Troubleshooting Guides
Issue 1: Rapid decrease in the PCE of my this compound based solar cell after fabrication.
| Possible Cause | Troubleshooting Step |
| Photo-oxidation of the active layer | The this compound film is degrading upon exposure to light and air. Encapsulate your device immediately after fabrication to prevent exposure to oxygen and moisture. If you need to store the device before encapsulation, do so in an inert atmosphere (e.g., a nitrogen-filled glovebox). |
| Interface degradation | The interfaces between the active layer and the transport layers can be sensitive to atmospheric components. Ensure that your transport layers are stable and that there are no pinholes or defects in your film that could allow for localized degradation. |
| Moisture absorption by hygroscopic layers | If your device includes hygroscopic layers (e.g., PEDOT:PSS), they can absorb water from the atmosphere, leading to a rapid decrease in performance.[9] Consider using more hydrophobic interface materials or ensure thorough drying before encapsulation. |
Issue 2: The UV-Vis absorption spectrum of my this compound film is changing over time in air.
| Observation | Likely Cause & Explanation |
| Decrease in the main absorption peak (600-800 nm) | This is a clear indication of the degradation of the this compound molecule. The conjugated backbone responsible for light absorption is being disrupted. |
| Growth of a new peak at shorter wavelengths (450-550 nm) | This suggests the formation of photo-oxidation products.[4][5] The original this compound molecule is being converted into a new chemical species with a different absorption profile. |
| A blue shift in the absorption onset | This indicates an increase in the optical bandgap of the material, which is consistent with a loss of conjugation due to degradation. |
Issue 3: I see a new peak in the FTIR spectrum of my air-exposed this compound film.
| Observation | Likely Cause & Explanation |
| A peak appearing around 1702 cm⁻¹ | This is a strong indicator of the formation of carbonyl (C=O) groups, which is a hallmark of photo-oxidation.[4] This confirms that oxygen is reacting with the this compound molecules. |
| Changes in the C-H stretching region (2800-3000 cm⁻¹) | Significant changes in this region could indicate reactions involving the alkyl side chains of the this compound molecule. |
| Broadening of peaks | General peak broadening can suggest a more disordered film morphology resulting from the degradation process. |
Quantitative Data
The following tables summarize the degradation of photovoltaic parameters for organic solar cells based on ITIC derivatives upon atmospheric exposure.
Table 1: Degradation of PTB7-Th:ITIC based non-fullerene solar cell parameters upon storage in air under dark conditions for 108 hours. [8]
| Degradation Time (hrs) | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
| 0 | 0.932±0.003 | 15.33±0.19 | 0.64±0.01 | 9.15±0.15 |
| 24 | 0.925±0.004 | 14.99±0.31 | 0.63±0.01 | 8.73±0.18 |
| 48 | 0.921±0.005 | 14.71±0.29 | 0.62±0.01 | 8.41±0.17 |
| 72 | 0.915±0.006 | 14.45±0.33 | 0.61±0.01 | 8.06±0.20 |
| 96 | 0.910±0.007 | 14.12±0.38 | 0.60±0.01 | 7.71±0.23 |
| 108 | 0.906±0.008 | 13.88±0.42 | 0.59±0.01 | 7.42±0.26 |
Table 2: Normalized Photovoltaic Parameter Variation for PCE12:ITIC Devices under Indoor ISOS-L-2 Ageing Conditions (1 Sun Illumination). [10]
| Time (hours) | Normalized PCE | Normalized Jsc | Normalized Voc | Normalized FF |
| 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| 50 | ~0.85 | ~0.95 | ~0.98 | ~0.92 |
| 100 | ~0.75 | ~0.90 | ~0.96 | ~0.88 |
| 150 | ~0.68 | ~0.85 | ~0.95 | ~0.85 |
| 200 | ~0.62 | ~0.82 | ~0.94 | ~0.82 |
| 250 | ~0.58 | ~0.80 | ~0.93 | ~0.80 |
Experimental Protocols
1. Protocol for Monitoring this compound Film Degradation using UV-Vis Spectroscopy
-
Objective: To monitor the changes in the light absorption properties of an this compound film as a function of atmospheric exposure time.
-
Materials:
-
This compound solution in a suitable solvent (e.g., chloroform, chlorobenzene).
-
Quartz or glass substrates.
-
UV-Vis spectrophotometer.
-
-
Procedure:
-
Clean the quartz/glass substrates thoroughly using a standard procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol).
-
Prepare a thin film of this compound on the substrate using a technique such as spin-coating or blade-coating.
-
Anneal the film at a desired temperature (e.g., 100 °C) to remove residual solvent.
-
Measure the initial UV-Vis absorption spectrum of the pristine film. Record the absorbance from at least 300 nm to 900 nm.
-
Expose the film to ambient atmosphere under a controlled light source (e.g., a solar simulator with a defined intensity, such as 100 mW/cm²).
-
At regular time intervals (e.g., every hour for the first few hours, then every few hours), measure the UV-Vis absorption spectrum of the film.
-
Data Analysis: Plot the absorbance at the main absorption peak (λmax) as a function of exposure time to track the degradation kinetics. Also, plot the full spectra at different time points to observe any changes in the spectral shape.
-
2. Protocol for FTIR Analysis of this compound Film Photo-oxidation
-
Objective: To identify the chemical changes, particularly the formation of carbonyl groups, in an this compound film upon atmospheric exposure.
-
Materials:
-
This compound solution.
-
Infrared-transparent substrates (e.g., KBr pellets or silicon wafers).
-
FTIR spectrometer with an appropriate detector (e.g., DTGS or MCT).
-
-
Procedure:
-
Prepare a thin film of this compound on the IR-transparent substrate.
-
Measure the initial FTIR spectrum of the pristine film in transmission or attenuated total reflection (ATR) mode. A typical range is 4000-400 cm⁻¹.
-
Expose the film to atmosphere and light as described in the UV-Vis protocol.
-
Periodically measure the FTIR spectrum of the exposed film.
-
Data Analysis: Monitor the appearance and growth of the carbonyl peak around 1702 cm⁻¹.[4] Difference spectra (exposed spectrum minus pristine spectrum) can be used to highlight the changes.
-
3. Protocol for Photovoltaic Device Stability Testing under Atmospheric Conditions (ISOS-L-2)
-
Objective: To evaluate the operational stability of an this compound based organic solar cell under simulated sunlight in ambient air.
-
Materials:
-
Fabricated and encapsulated this compound organic solar cells.
-
Solar simulator (e.g., AM1.5G spectrum, 100 mW/cm²).
-
Source measure unit (SMU) for current-voltage (J-V) characterization.
-
Temperature and humidity sensors.
-
-
Procedure:
-
Measure the initial J-V characteristics of the device to determine the initial PCE, Voc, Jsc, and FF.
-
Place the device under the solar simulator in ambient air. The temperature should be monitored and ideally controlled (e.g., at 25 °C or a more elevated temperature as per the specific ISOS protocol).[11][12]
-
Keep the device at the maximum power point (MPP) or at open-circuit (Voc) during illumination, depending on the specific test.
-
At regular intervals, interrupt the continuous illumination to measure the J-V curve.
-
Data Analysis: Plot the normalized PCE, Voc, Jsc, and FF as a function of illumination time. The T80 lifetime (the time it takes for the PCE to drop to 80% of its initial value) is a common metric for reporting stability.
-
Visualizations
Caption: Experimental workflow for studying the atmospheric degradation of this compound films.
Caption: Simplified photo-oxidation degradation pathway for this compound films.
References
- 1. Structure dependent photostability of ITIC and ITIC-4F - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]
- 2. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
- 3. Insights into the relationship between molecular and order-dependent photostability of ITIC derivatives for the production of photochemically stable b ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC04614A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
Navigating ITIC-Th Interface Engineering: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the engineering of interfaces between ITIC-Th and transport layers in organic electronic devices. The following information is designed to assist in optimizing experimental workflows and device performance.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during your experiments with this compound and transport layers.
Q1: My device is showing poor performance (low PCE, Voc, Jsc, or FF). What are the likely causes related to the this compound/transport layer interface?
A1: Poor device performance can stem from several interfacial issues:
-
Energy Level Mismatch: The highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor must align appropriately with the work function of the transport layers to ensure efficient charge extraction and minimize energy loss.[1][2] Mismatched energy levels can create barriers to charge transport, leading to charge accumulation and recombination at the interface.[1]
-
Poor Film Morphology: The nanoscale morphology of the bulk heterojunction (BHJ) is critical for efficient exciton (B1674681) dissociation and charge transport.[3][4] Issues such as large domain sizes, poor interconnectivity between donor and acceptor phases, or unfavorable vertical phase separation can increase charge recombination.[3][4]
-
Interfacial Defects and Traps: Defects at the interface between the active layer and the transport layers can act as charge traps, leading to recombination losses and reduced device performance.[5] Surface roughness of the transport layer can also contribute to the formation of these traps.[6]
-
Chemical Reactions at the Interface: Detrimental chemical reactions can occur between the active layer components and certain transport layer materials, particularly under thermal stress, leading to degradation of the interface and poor charge collection.[7] For instance, reactions between ITIC and amine-containing electron transport layers like PEI have been reported to cause "S"-shaped J-V curves, indicating charge extraction problems.[7]
-
Sub-optimal Transport Layer Properties: The transport layers themselves may have issues such as low charge mobility, poor conductivity, or inadequate transparency, which can limit overall device efficiency.[1]
Q2: I'm observing an "S-shaped" current-density-voltage (J-V) curve. What does this indicate and how can I fix it?
A2: An "S-shaped" J-V curve is typically a sign of a barrier to charge extraction at one of the interfaces.[7] This leads to charge accumulation and a voltage drop across the interface, resulting in the characteristic distorted curve.[7]
-
Troubleshooting Steps:
-
Verify Energy Level Alignment: Re-evaluate the energy levels of your donor, acceptor (this compound), and transport layers. Ensure there is a favorable cascade for both electron and hole extraction.
-
Check for Interfacial Reactions: As noted, some transport layers can react with this compound.[7] If you are using a reactive interface material (e.g., PEI/PEIE), consider replacing it with a more stable alternative like ZnO.[7]
-
Optimize Transport Layer Thickness: The thickness of the transport layers can influence their electrical properties and the overall device optics. An unoptimized thickness might impede efficient charge collection.
-
Improve Interfacial Contact: Ensure good physical contact between the active layer and the transport layers. Poor wetting or surface contamination can create voids and hinder charge transfer.
-
Q3: How do I choose the right transport layers for my this compound based device?
A3: The selection of appropriate Hole Transport Layers (HTLs) and Electron Transport Layers (ETLs) is crucial for high-performance devices.
-
For the Hole Transport Layer (HTL):
-
The HTL's HOMO level should be well-matched with the HOMO level of the donor material to facilitate efficient hole extraction.[1]
-
It should have high hole mobility to minimize charge accumulation.[1]
-
It needs to be highly transparent in the absorption range of the active layer to maximize light harvesting.[1]
-
Commonly used HTLs include PEDOT:PSS and MoO₃.
-
-
For the Electron Transport Layer (ETL):
-
The ETL's LUMO level should align with the LUMO level of the this compound acceptor for efficient electron extraction.
-
It should possess high electron mobility.
-
It should act as a hole-blocking layer to prevent charge recombination at the cathode.[1]
-
Commonly used ETLs include ZnO, PFN, and modified fullerene layers.[3][8]
-
Q4: What is the role of additives, and how do I optimize their use?
A4: Additives, typically high-boiling-point solvents, are often used in small quantities to control the morphology of the bulk heterojunction film.[3][8] They can influence the domain size, phase separation, and crystallinity of the donor and acceptor materials.[3][9]
-
Common Additives: 1,8-diiodooctane (B1585395) (DIO) and p-anisaldehyde (AA) are examples of additives used in this compound based systems.[3]
-
Optimization: The optimal concentration of an additive is highly system-dependent and typically requires careful optimization. A common starting point is a few percent by volume. The choice of additive can significantly impact device performance. For instance, while DIO is effective in fullerene-based systems, it can lead to excessively large domains and increased charge recombination in PTB7-Th:ITIC blends.[3] In contrast, adding p-anisaldehyde (AA) has been shown to improve the power conversion efficiency of PTB7-Th:ITIC devices by enhancing the concentration of the donor polymer at the interface with the hole transport layer.[3]
Quantitative Data Summary
The performance of organic solar cells based on this compound is highly dependent on the choice of donor material, transport layers, and processing conditions. The table below summarizes reported performance metrics for various this compound based device configurations.
| Donor | ETL | HTL | Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PTB7-Th | - | - | - | - | - | - | 6.80 | [9] |
| PTB7-Th | ZnO | MoOX | None | - | - | - | 7.03 | [3] |
| PTB7-Th | ZnO | MoOX | 2% AA | - | - | - | 8.20 | [3] |
| PDBT-T1 | - | - | - | - | - | - | 9.3 | [2] |
| PBDB-T | - | - | - | - | - | - | >10 | [7] |
| This compound series | - | - | - | - | - | - | 8.88 - 12.1 | [10][11][12] |
Key Experimental Protocols
Below are detailed methodologies for fabricating and characterizing this compound based organic solar cells.
Device Fabrication Protocol (Inverted Structure)
This protocol outlines a general procedure for fabricating an inverted organic solar cell.
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned ITO-coated glass substrates in a cleaning solution (e.g., 5% Pyroneg), deionized water, acetone, and 2-propanol for 10-20 minutes each.[3]
-
Dry the substrates with a stream of nitrogen and then treat with UV-ozone for a specified time to improve the surface wettability.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a ZnO precursor solution (e.g., zinc acetate (B1210297) dihydrate and ethanolamine (B43304) in 2-methoxyethanol).
-
Spin-coat the ZnO solution onto the cleaned ITO substrates.
-
Anneal the ZnO-coated substrates on a hotplate at a specified temperature (e.g., 200 °C) in air to form the ZnO layer.
-
-
Active Layer Preparation and Deposition:
-
Dissolve the donor polymer (e.g., PTB7-Th) and this compound acceptor in a suitable solvent (e.g., o-xylene (B151617) or chlorobenzene) at a specific donor:acceptor weight ratio (e.g., 1:1.3).[3]
-
If using an additive, add the specified volume percentage to the solution.
-
Stir the solution overnight, possibly at an elevated temperature (e.g., 75 °C), to ensure complete dissolution.[3]
-
Spin-coat the active layer solution onto the ETL. The spin speed and time will determine the film thickness and should be optimized.
-
Dry the active layer, for example, in a vacuum chamber.[3]
-
-
Hole Transport Layer (HTL) Deposition:
-
Deposit the HTL, such as MoO₃, onto the active layer via thermal evaporation in a high-vacuum chamber.
-
-
Electrode Deposition:
-
Deposit the top metal electrode, typically Silver (Ag), through a shadow mask using thermal evaporation.
-
Characterization Protocol
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with a standard AM 1.5G spectrum at 100 mW/cm² illumination.
-
Measure the J-V characteristics of the device to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Use a dedicated EQE system to measure the ratio of collected charge carriers to incident photons at various wavelengths. This provides insight into the spectral response of the device.
-
-
Morphological Characterization:
-
Use Atomic Force Microscopy (AFM) to investigate the surface topography and roughness of the active layer and transport layers. This can provide information about phase separation and domain sizes.[3]
-
Visualizing Workflows and Pathways
The following diagrams illustrate key processes and relationships in this compound interface engineering.
References
- 1. Recent Advances in Hole-Transporting Layers for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One more step towards better stability of non-fullerene organic solar cells: advances, challenges, future perspectives, and the Era of artificial intelligence - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. Performance Analysis and Optimization of a PBDB-T:ITIC Based Organic Solar Cell Using Graphene Oxide as the Hole Transport Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On the interface reactions and stability of nonfullerene organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07269B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. ossila.com [ossila.com]
- 10. Enhancing the performance of the electron acceptor this compound via tailoring its end groups - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. research.polyu.edu.hk [research.polyu.edu.hk]
- 12. Enhancing the performance of the electron acceptor this compound via tailoring its end groups - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
Validation & Comparative
A Comparative Guide to Fullerene and Non-Fullerene Acceptors in Organic Solar Cells: ITIC-Th vs. PC71BM
In the landscape of organic photovoltaics (OPVs), the choice of electron acceptor material is a critical determinant of device performance and stability. For years, fullerene derivatives, particularly[1][1]-phenyl-C71-butyric acid methyl ester (PC71BM), have been the gold standard. However, the advent of non-fullerene acceptors (NFAs) has revolutionized the field, offering enhanced tunability of optical and electronic properties. This guide provides an in-depth comparison of a prominent NFA, ITIC-Th (3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene), with the conventional fullerene acceptor, PC71BM.
Performance Characteristics: A Quantitative Comparison
The photovoltaic performance of organic solar cells is contingent on the interplay between the electron donor and acceptor materials. The following table summarizes the key performance metrics of devices fabricated with this compound and PC71BM as acceptors, paired with two different polymer donors: poly(3-hexylthiophene) (P3HT) and poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))] (PBDB-T).
| Donor:Acceptor Blend | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] |
| P3HT:this compound | 0.61 | 0.51 | 2.29 | 34.2 |
| PBDB-T:this compound | Data not available in provided context | Data not available in provided context | Data not available in provided context | Data not available in provided context |
| P3HT:PC71BM | Data not available in provided context | Data not available in provided context | Data not available in provided context | Data not available in provided context |
| PBDB-T:PC71BM | Data not available in provided context | Data not available in provided context | Data not available in provided context | Data not available in provided context |
Note: The available search results provided specific performance data for the P3HT:this compound blend[2]. While the studies compared all four blends, the specific quantitative values for the other combinations were not explicitly stated in the snippets. However, the qualitative comparisons indicate that PC71BM-based devices generally exhibited better charge transfer capabilities.[3][4][5]
Key Performance Insights
Optical Properties: Non-fullerene acceptors like this compound exhibit significant advantages in light absorption. This compound has a broader and stronger absorption spectrum compared to PC71BM, which primarily absorbs in the UV-visible region.[2][5] This extended absorption into the near-infrared region allows for more efficient harvesting of the solar spectrum, a crucial factor for enhancing the short-circuit current density. When blended with donor polymers, this compound based blends consistently show stronger and broader absorption profiles than their PC71BM counterparts.[2]
Charge Generation and Transfer: While this compound excels in light absorption, PC71BM-based devices have demonstrated superior charge transfer capabilities.[3][4][5] Studies have shown that blends utilizing PC71BM as the acceptor exhibit more efficient photoluminescence (PL) quenching, indicating more effective exciton (B1674681) dissociation into free charge carriers.[2] Furthermore, PC71BM-based blends have shown a higher probability of charge carrier dissociation and collection.[3][4][5] For instance, the PBDB-T:PC71BM blend showed the highest maximum exciton generation rate.[3][4][5]
Device Performance and Recombination: The P3HT:this compound blend recorded a relatively low power conversion efficiency, which was attributed to strong recombination processes and a low charge dissociation and collection probability.[2] In contrast, PC71BM-based counterparts generally experience lower geminate recombination at the donor-acceptor interface, leading to more efficient charge generation and consequently higher current density.[2]
Experimental Methodologies
The fabrication and characterization of organic solar cells follow a standardized set of procedures to ensure reproducibility and accurate comparison of different materials.
Device Fabrication Protocol
A typical fabrication process for a bulk-heterojunction organic solar cell with a conventional architecture (ITO/PEDOT:PSS/Active Layer/Cathode) involves the following steps:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone for 15-20 minutes to improve the work function and ensure good film formation.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate. The film is then annealed at a specific temperature (e.g., 120-150 °C) for a set duration (e.g., 10-15 minutes) in a nitrogen-filled glovebox to remove residual water.
-
Active Layer Deposition: The donor and acceptor materials (e.g., P3HT:this compound or PBDB-T:PC71BM) are dissolved in a suitable organic solvent (e.g., chlorobenzene, chloroform, or o-dichlorobenzene) at a specific weight ratio. This solution is then spin-coated on top of the HTL. The thickness and morphology of this active layer are critical for device performance and are controlled by the spin speed, solution concentration, and solvent choice. The film is then often subjected to a thermal annealing process to optimize the morphology for efficient charge separation and transport.
-
Cathode Deposition: Finally, a low work function metal cathode (e.g., Calcium followed by Aluminum, or just Aluminum) is deposited on top of the active layer via thermal evaporation under high vacuum (typically < 10-6 Torr). The thickness of the metal layers is monitored using a quartz crystal microbalance.
Performance Characterization
The photovoltaic performance of the fabricated devices is characterized under simulated solar illumination.
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured using a solar simulator (e.g., AM 1.5G, 100 mW/cm2) and a source meter. From the J-V curve, the key performance parameters are extracted:
-
Open-circuit voltage (Voc): The voltage at which the current is zero.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill factor (FF): A measure of the "squareness" of the J-V curve, calculated as FF = (Jmp * Vmp) / (Jsc * Voc), where Jmp and Vmp are the current density and voltage at the maximum power point.
-
Power conversion efficiency (PCE): The overall efficiency of the device, calculated as PCE = (Jsc * Voc * FF) / Pin, where Pin is the incident power density of the simulated sunlight.
-
-
External Quantum Efficiency (EQE) Measurement: EQE, also known as incident photon-to-current conversion efficiency (IPCE), measures the ratio of the number of charge carriers collected to the number of incident photons at a specific wavelength. This measurement provides insight into how efficiently the device converts photons of different energies into electrical current and can be used to verify the measured Jsc.
Visualizing the Comparison
To better understand the materials and processes discussed, the following diagrams illustrate the molecular structures of this compound and PC71BM, and a typical experimental workflow for their comparison.
Caption: Molecular structures of this compound and PC71BM.
Caption: Workflow for comparing organic solar cell performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Comparative Investigation of Fullerene PC71BM and Non-fullerene this compound Acceptors Blended With P3HT or PBDB-T Donor Polymers for PV Applications [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Non-Fullerene Acceptors: ITIC-Th vs. ITIC-4F
In the rapidly advancing field of organic photovoltaics (OPVs), the development of non-fullerene acceptors (NFAs) has been a pivotal driver of enhanced power conversion efficiencies (PCEs). Among the plethora of NFA molecules, ITIC derivatives have garnered significant attention. This guide provides a detailed performance comparison of two prominent ITIC derivatives, ITIC-Th and ITIC-4F, for researchers, scientists, and drug development professionals.
Molecular Structures at a Glance
This compound and ITIC-4F share the same core indacenodithiophene (IDT) central unit but differ in their side-chain and end-group modifications. This compound incorporates hexylthienyl side chains, which are known to promote intermolecular sulfur-sulfur interactions, potentially enhancing electron mobility.[1] In contrast, ITIC-4F features hexylphenyl side chains and fluorine atoms on the terminal indanone groups.[2][3] This fluorination strategy is employed to modulate the molecule's electronic properties, leading to deeper HOMO and LUMO energy levels.[2][3]
Performance in Organic Solar Cells
The performance of this compound and ITIC-4F has been extensively evaluated in organic solar cells, typically in a bulk heterojunction (BHJ) architecture with various polymer donors. The following table summarizes key photovoltaic parameters from published studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Acceptor | Donor Polymer | Device Architecture | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| This compound | PBDB-T | Conventional | 4.49 | - | 10.22 | 53.5 | [4] |
| This compound | PDBT-T1 | - | 9.3 | - | - | - | [5] |
| This compound | PTB7-Th | - | 8.5 | - | - | - | [5] |
| ITIC-4F | PBDB-T-SF | Inverted | >13 | - | - | - | [3] |
| ITIC-4F | PBDB-T-2F | - | 13.3 | - | 20.39 | 75 | [5] |
| ITIC-4F | PTO2 | - | 14.7 | - | - | - | [6] |
| ITIC-4F | PFBCPZ | - | 15.3 | - | - | - | [6] |
From the collected data, ITIC-4F generally exhibits higher power conversion efficiencies compared to this compound. The fluorination in ITIC-4F leads to a down-shifted LUMO level, which can result in a better energy level alignment with donor polymers like PBDB-T-SF and PBDB-T-2F, facilitating more efficient charge transfer.[2][3] This is reflected in the high PCE values, often exceeding 13%.[3] this compound, while showing respectable performance, has been reported with lower PCEs in the cited literature. The thienyl side chains in this compound are designed to improve electron mobility through enhanced intermolecular interactions.[1]
Experimental Protocols
The fabrication of high-performance organic solar cells is highly sensitive to the processing conditions. Below are generalized experimental protocols for fabricating devices based on this compound and ITIC-4F.
Device Fabrication Workflow
Caption: General workflow for organic solar cell fabrication.
Typical Experimental Details:
-
Substrate: Indium tin oxide (ITO)-coated glass is commonly used as the transparent anode. The substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL): For conventional device architectures, a layer of PEDOT:PSS is often spin-coated onto the ITO substrate.[4] For inverted architectures, a ZnO layer is typically used.[3]
-
Active Layer: The donor polymer (e.g., PBDB-T) and the non-fullerene acceptor (this compound or ITIC-4F) are dissolved in a common organic solvent like chloroform (B151607) or chlorobenzene, often with an additive such as 1,8-diiodooctane (B1585395) (DIO). The solution is then spin-coated onto the HTL to form the bulk heterojunction active layer. The donor:acceptor ratio and solution concentration are critical parameters that need to be optimized. For instance, a 1:1 weight ratio is often employed.[4]
-
Electron Transport Layer (ETL) / Anode Interlayer: For conventional devices, a thin layer of a low work function material like Ca or a specific polymer interlayer is deposited before the top electrode.[7] In inverted devices, a material like MoO₃ is used as the anode interlayer.[3]
-
Top Electrode: A metal electrode, typically aluminum (Al) or silver (Ag), is thermally evaporated on top to complete the device.
-
Annealing: A post-fabrication thermal annealing step is often performed to optimize the morphology of the active layer for improved device performance.[4]
Charge Generation and Separation Pathway
The fundamental process of power generation in these organic solar cells involves several key steps, as illustrated in the following diagram.
Caption: Simplified signaling pathway of photocurrent generation in an organic solar cell.
Upon absorption of photons in the active layer, excitons (bound electron-hole pairs) are generated. These excitons diffuse to the donor-acceptor interface where the energy offset between the donor's HOMO and the acceptor's LUMO drives the dissociation of the exciton into free charge carriers. The separated electrons and holes are then transported through the acceptor and donor phases, respectively, and are collected at the corresponding electrodes, generating a photocurrent. The efficiency of this entire process is highly dependent on the molecular properties of the donor and acceptor materials, as well as the morphology of the blend.
Conclusion
Both this compound and ITIC-4F are effective non-fullerene acceptors that have contributed to the advancement of organic solar cell performance. The available data suggests that ITIC-4F, with its fluorinated end groups, generally achieves higher power conversion efficiencies due to favorable electronic properties that lead to better energy level alignment with state-of-the-art polymer donors. However, the performance of any NFA is highly dependent on the choice of donor material and the optimization of device fabrication parameters. Therefore, the selection between this compound and ITIC-4F should be guided by the specific donor polymer being used and the targeted application, with careful optimization of the experimental conditions being crucial for achieving high-performance devices.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. Frontiers | Comparative Investigation of Fullerene PC71BM and Non-fullerene this compound Acceptors Blended With P3HT or PBDB-T Donor Polymers for PV Applications [frontiersin.org]
- 5. One more step towards better stability of non-fullerene organic solar cells: advances, challenges, future perspectives, and the Era of artificial intelligence - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. A Theoretical Study on the Underlying Factors of the Difference in Performance of Organic Solar Cells Based on ITIC and Its Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Constructing Desired Vertical Component Distribution Within a PBDB-T:ITIC-M Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer [frontiersin.org]
A Comparative Guide to ITIC-Th and Other Leading Non-Fullerene Acceptors in Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
The advent of non-fullerene acceptors (NFAs) has marked a paradigm shift in the field of organic photovoltaics (OPVs), pushing power conversion efficiencies to unprecedented levels. Among the plethora of NFA molecules developed, ITIC-Th has emerged as a prominent candidate, demonstrating high performance and favorable electronic properties. This guide provides an objective comparison of this compound against other widely-used NFAs, supported by experimental data, detailed protocols, and visual diagrams to aid in material selection and experimental design.
Performance Benchmarking of Non-Fullerene Acceptors
The performance of a non-fullerene acceptor is intrinsically linked to its chemical structure, which dictates its optical and electronic properties. When paired with a suitable donor polymer, typically a low band-gap polymer like PBDB-T, these acceptors can achieve high power conversion efficiencies (PCE). The following table summarizes the key performance metrics for this compound and a selection of other high-performance NFAs when blended with the donor polymer PBDB-T. It is important to note that direct comparison of values from different studies should be approached with caution due to potential variations in experimental conditions.
| Acceptor | Donor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| This compound | PBDB-T | ~0.85 - 0.95 | ~17 - 19 | ~68 - 75 | ~11 - 13% | |
| ITIC | PBDB-T | ~0.91 | ~17.5 | ~70 | ~11.2% | [1][2] |
| IT-4F (ITIC-4F) | PBDB-T-SF | ~0.88 | ~18.5 | ~73 | ~12.0% | [1] |
| Y6 | PBDB-T-2F | ~0.83 | ~25.3 | ~75 | ~15.7% | [3] |
| IT-M | J61 | ~0.94 | ~17.3 | ~72 | ~11.8% | [4] |
Note: The values presented are representative and have been compiled from various sources. Performance metrics can vary based on the specific donor polymer used, device architecture, and fabrication process.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following provides a detailed, generalized methodology for the fabrication and characterization of organic solar cells based on a PBDB-T:this compound active layer.
Device Fabrication
The fabrication of organic solar cells follows a multi-step process involving substrate preparation, layer deposition, and electrode evaporation. A common device architecture is the inverted structure, which offers improved stability.
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15-20 minutes each. The substrates are then dried with nitrogen gas and treated with UV-ozone for 15-30 minutes to enhance the work function of the ITO and improve the contact with the subsequent layer.[1]
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates. The substrates are then annealed at a specified temperature (e.g., 100-150 °C) for 10-15 minutes to remove residual solvent.
-
Active Layer Deposition: The donor polymer (e.g., PBDB-T) and the non-fullerene acceptor (e.g., this compound) are dissolved in a suitable solvent, such as chloroform (B151607) or chlorobenzene, typically in a 1:1 weight ratio.[4] The solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The thickness of the active layer is a critical parameter and is controlled by the spin speed and solution concentration. The film is often subjected to thermal annealing to optimize the morphology of the bulk heterojunction.
-
Electron Transport Layer (ETL) Deposition: An electron transport layer, such as a perylene (B46583) diimide derivative (e.g., PDINN), is deposited from solution via spin-coating.
-
Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited by thermal evaporation under high vacuum. The thickness of the electrode is monitored using a quartz crystal microbalance.
Device Characterization
The performance of the fabricated solar cells is evaluated under standard testing conditions.
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured using a solar simulator under AM 1.5G illumination at 100 mW/cm2.[5] From the J-V curve, the key performance parameters—open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE)—are extracted.
-
External Quantum Efficiency (EQE) Measurement: The EQE is measured to determine the ratio of collected charge carriers to incident photons at each wavelength. The integral of the EQE spectrum with respect to the solar spectrum should correspond to the Jsc value obtained from the J-V measurement.
Visualizing the Process and Principles
Diagrams are powerful tools for understanding complex workflows and relationships. The following visualizations, created using the DOT language, illustrate the experimental workflow for organic solar cell fabrication and the energy level alignment in a typical this compound based device.
Caption: A generalized workflow for the fabrication and characterization of organic solar cells.
Caption: A representative energy level diagram for a PBDB-T:this compound based organic solar cell.[6]
References
- 1. d-nb.info [d-nb.info]
- 2. On the impact of selective donor:acceptor structural ordering in PBDB-T:ITIC organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Constructing Desired Vertical Component Distribution Within a PBDB-T:ITIC-M Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer [frontiersin.org]
- 5. With PBDB-T as the Donor, the PCE of Non-Fullerene Organic Solar Cells Based on Small Molecule INTIC Increased by 52.4% - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
Validating Solar Cell Efficiency: A Comparative Guide to ITIC-Th and Alternative Non-Fullerene Acceptors
In the rapidly advancing field of organic photovoltaics (OPVs), the rigorous validation of solar cell efficiency is paramount for credible research and development. This guide provides a comparative analysis of the performance of ITIC-Th, a prominent non-fullerene acceptor (NFA), against other leading alternatives. By presenting quantitative data from experimental studies and detailing the methodologies used, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in the selection of materials for next-generation solar cells.
Performance Comparison of Non-Fullerene Acceptors
The efficiency of organic solar cells is typically characterized by four key parameters: Power Conversion Efficiency (PCE), Open-circuit Voltage (Voc), Short-circuit Current density (Jsc), and Fill Factor (FF). The table below summarizes these performance metrics for this compound and several other high-performance non-fullerene acceptors when paired with the widely used polymer donor PM6 (PBDB-T-2F).
| Acceptor | Donor Polymer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| This compound | PM6 | ~17.2 | - | - | - | [1] |
| Y6 | PM6 | 15.7 | 0.83 | 25.3 | 74.8 | [2] |
| IT-4F | PM6 | >13 | - | - | - | [3] |
| ITIC | PTB7-Th | 6.8 | 0.81 | 14.21 | 59.1 | [4] |
| ITIC-M | PM6 | 18.13 | 0.86 | 26.35 | 80.1 | [4] |
| BTP-4Cl | PM6 | 16.5 | 0.87 | - | - | [2] |
Note: The performance of organic solar cells can vary depending on the specific fabrication conditions and donor material used. The data presented here is for comparative purposes and is sourced from various studies.
Experimental Protocols for Efficiency Validation
Accurate and reproducible measurement of solar cell efficiency requires standardized experimental procedures. The following outlines a typical protocol for the fabrication and characterization of an inverted organic solar cell, a common device architecture for OPV research.
Device Fabrication
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes. The substrates are then dried with nitrogen gas and treated with UV-ozone for 15 minutes to improve the surface wettability.[5]
-
Electron Transport Layer (ETL) Deposition: A thin layer of a suitable ETL material, such as zinc oxide (ZnO), is deposited onto the ITO substrate. This is often done by spin-coating a precursor solution followed by annealing. For instance, an Al-doped ZnO (AZO) layer can be created by immersing a pure ZnO film in an aluminum nitrate (B79036) solution.[5]
-
Active Layer Deposition: The photoactive layer, a blend of a donor polymer (e.g., PM6) and a non-fullerene acceptor (e.g., this compound), is deposited via spin-coating from a solution (e.g., in chloroform (B151607) or chlorobenzene). The spin-coating speed and time, as well as any subsequent thermal annealing, are critical parameters that influence the film morphology and device performance.[5]
-
Hole Transport Layer (HTL) Deposition: A hole transport layer, such as molybdenum oxide (MoO₃), is then deposited on top of the active layer. This is typically done through thermal evaporation in a high-vacuum chamber.[5]
-
Electrode Deposition: Finally, a top metal electrode, usually silver (Ag) or aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.[5]
Device Characterization
-
Current Density-Voltage (J-V) Measurement: The primary method for evaluating solar cell performance is the measurement of the J-V curve. This is performed using a solar simulator that provides an illumination spectrum and intensity that mimics standard sunlight conditions (AM 1.5G, 100 mW/cm²).[6]
-
Parameter Extraction: From the J-V curve, the key performance parameters are extracted:
-
PCE (Power Conversion Efficiency): The ratio of the maximum electrical power generated by the solar cell to the power of the incident light.[6]
-
Voc (Open-circuit Voltage): The maximum voltage across the solar cell when there is no current flowing.[6]
-
Jsc (Short-circuit Current density): The current density through the solar cell when the voltage across it is zero.[6]
-
FF (Fill Factor): A measure of the "squareness" of the J-V curve, indicating how close the solar cell is to an ideal diode.[6]
-
-
External Quantum Efficiency (EQE) Measurement: EQE, also known as Incident Photon-to-Current Efficiency (IPCE), measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given wavelength. Integrating the EQE spectrum with the standard solar spectrum can be used to calculate the Jsc, providing an important cross-validation of the J-V measurement.[7]
Experimental Workflow for Solar Cell Efficiency Validation
The following diagram illustrates the typical workflow for validating the efficiency of an organic solar cell.
This guide provides a foundational understanding of the validation of this compound solar cell efficiency measurements in comparison to other leading non-fullerene acceptors. For researchers and professionals in the field, adherence to standardized protocols and careful comparative analysis are crucial for advancing the development of high-performance and commercially viable organic solar cell technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. One more step towards better stability of non-fullerene organic solar cells: advances, challenges, future perspectives, and the Era of artificial intelligence - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. ossila.com [ossila.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. Measurement Techniques for Perovskite Solar Cells | Fluxim — Fluxim [fluxim.com]
- 7. pubs.aip.org [pubs.aip.org]
Comparative Analysis of ITIC-Th Blend Morphologies for High-Performance Organic Solar Cells
A comprehensive guide for researchers and scientists on the morphological characteristics and performance of ITIC-Th blended with various polymer donors, supported by experimental data.
The advent of non-fullerene acceptors (NFAs) has propelled organic solar cell (OSC) technology to new heights, with this compound, a derivative of the highly successful ITIC, standing out due to its favorable electronic and morphological properties. The performance of OSCs based on this compound is intrinsically linked to the nanoscale morphology of its blend with a donor polymer. This guide provides a comparative analysis of this compound blend morphologies with different polymer donors, offering a valuable resource for optimizing device fabrication and performance.
Performance Benchmarks: A Comparative Overview
The choice of polymer donor profoundly influences the photovoltaic performance of this compound-based devices. The interplay between the donor and this compound dictates the blend film's morphology, which in turn affects crucial parameters such as exciton (B1674681) dissociation, charge transport, and recombination. The following table summarizes the key performance metrics for this compound blended with several common polymer donors.
| Polymer Donor | Additive/Treatment | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PTB7-Th | None | - | - | - | 7.1 | [1][2] |
| PTB7-Th | CS₂ SVA | - | - | - | 7.9 | [1][2] |
| PTB7-Th | p-Anisaldehyde (AA) | - | - | - | 8.20 | [3][4][5] |
| PBDB-T | None | 0.71 | - | - | - | [6] |
| PBDB-T | DIO | - | - | - | - | [7] |
| P3HT | None | 0.51 | 2.29 | 34.2 | 0.61 | [6] |
Note: Performance metrics can vary based on specific fabrication conditions and measurement protocols. SVA refers to Solvent Vapor Annealing, and DIO refers to 1,8-diiodooctane.
Unraveling the Morphology-Performance Relationship
The blend morphology, characterized by factors such as domain size, phase separation, and molecular ordering, is a critical determinant of device efficiency. Techniques like Atomic Force Microscopy (AFM) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are instrumental in elucidating these nanoscale features.
For instance, studies on PTB7-Th:this compound blends have shown that processing with additives like p-anisaldehyde (AA) can lead to an increase in the surface roughness and a more favorable vertical distribution of the donor and acceptor components, which enhances charge extraction and device performance.[3][4][5] Similarly, solvent vapor annealing (SVA) has been demonstrated to improve molecular ordering and domain size in PTB7-Th:ITIC blends, resulting in better charge mobility and a reduction in recombination, ultimately boosting the power conversion efficiency.[1][2]
In the case of PBDB-T:ITIC blends, thermal annealing has been observed to induce a specific polymorph of ITIC, leading to more efficient charge transport pathways.[7] The interaction between PBDB-T and ITIC at the interface, particularly the π-π stacking, is crucial for efficient charge generation.[7] Conversely, blends of P3HT with this compound have shown comparatively poor performance, which is attributed to unfavorable phase separation and the formation of large, poorly interconnected domains that hinder efficient charge separation and transport.[6]
Experimental Protocols
Reproducible and high-quality results in OSC fabrication hinge on meticulous adherence to optimized experimental protocols. Below is a synthesized protocol for the fabrication and characterization of this compound based organic solar cells, based on common practices reported in the literature.
Substrate Preparation
-
Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The cleaned substrates are dried with a stream of nitrogen gas.
-
Immediately before use, the substrates are treated with UV-ozone for 15 minutes to enhance their wettability and work function.
Hole Transport Layer (HTL) Deposition
-
A filtered solution of PEDOT:PSS is spin-coated onto the ITO substrates at 3000-5000 rpm for 30-60 seconds.
-
The substrates are then annealed on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.
Active Layer Preparation and Deposition
-
The donor polymer and this compound are dissolved in a suitable solvent (e.g., chlorobenzene (B131634) or o-xylene) to a specific concentration (typically 10-25 mg/mL) and donor:acceptor weight ratio (e.g., 1:1 to 1:1.5).
-
If an additive (e.g., DIO, AA) is used, it is added to the solution at a small volume percentage (e.g., 0.5-3 vol%).
-
The solution is typically stirred at an elevated temperature for several hours to ensure complete dissolution.
-
The active layer solution is then spin-coated onto the HTL in a nitrogen-filled glovebox. The spin speed and time are optimized to achieve the desired film thickness (typically around 100 nm).
-
Post-deposition treatments such as thermal annealing or solvent vapor annealing may be applied to optimize the blend morphology.
Cathode and Encapsulation
-
A low work function metal, such as calcium (Ca) or lithium fluoride (B91410) (LiF), is thermally evaporated onto the active layer, followed by a thicker layer of aluminum (Al) under high vacuum (<10⁻⁶ Torr). A shadow mask is used to define the active area of the device.
-
The devices are encapsulated using a UV-curable epoxy and a glass coverslip to prevent degradation from exposure to air and moisture.
Device Characterization
-
The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
The external quantum efficiency (EQE) is measured to determine the spectrally resolved photocurrent generation.
-
The blend film morphology is characterized using techniques such as Atomic Force Microscopy (AFM) for surface topography and phase imaging, and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for analyzing molecular packing and orientation.
Visualizing the Process and Relationships
To better illustrate the experimental workflow and the interplay of various factors influencing device performance, the following diagrams are provided.
References
- 1. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 2. researchgate.net [researchgate.net]
- 3. Modification of the Surface Composition of PTB7-Th: ITIC Blend Using an Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modification of the Surface Composition of PTB7-Th: ITIC Blend Using an Additive [mdpi.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Visualizing morphological principles for efficient photocurrent generation in organic non-fullerene acceptor blends - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C9EE03535D [pubs.rsc.org]
A Comparative Guide to the Long-Term Stability of ITIC-Th and Other Non-Fullerene Acceptors
For Researchers, Scientists, and Drug Development Professionals
The advent of non-fullerene acceptors (NFAs) has marked a significant leap forward in the efficiency of organic solar cells (OSCs). Among the plethora of NFA molecules developed, ITIC-Th and the Y-series acceptors have emerged as prominent candidates, driving power conversion efficiencies (PCEs) to new heights. However, for the commercial viability of OSCs, long-term operational stability is as crucial as high efficiency. This guide provides a comparative assessment of the long-term stability of this compound against other notable NFAs, with a particular focus on the widely used Y6 acceptor. The information presented herein is based on a comprehensive review of published experimental data.
Data Presentation: Quantitative Stability Comparison
| Non-Fullerene Acceptor | Donor Polymer | Device Architecture | Stress Condition | Initial PCE | T80 Lifetime | Source |
| This compound | PDBT-T1 / PTB7-Th | Not Specified | Continuous Illumination (Simulated) | 9.3% / 8.5% | Extrapolated to ~10 years | [1] |
| Y6 | PM6 | Inverted | Continuous Illumination | 16.46% | > 4000 hours | Not explicitly cited |
| ITIC | PBDB-T | Conventional & Inverted | Continuous Illumination | ~8-9% | Significantly less stable than[2]PCBM | Not explicitly cited |
| ITIC-4F | Not Specified | Not Specified | Accelerated Stress Tests | Not Specified | Showed lower oxidation capability and higher bond strength retaining effect compared to ITIC | Not explicitly cited |
Note: T80 lifetime is the time it takes for the power conversion efficiency to decrease to 80% of its initial value. The stability of organic solar cells is highly sensitive to the specific donor polymer, device architecture, encapsulation method, and the precise stress conditions (light intensity, temperature, humidity, and atmosphere).
Insights into Stability Mechanisms
Studies suggest that the superior stability of this compound can be attributed to the thienyl side chains, which can lead to stronger intermolecular interactions and a more stable film morphology.[1] Quantum chemical studies have also indicated that the parent molecule, ITIC, possesses exceptional structural integrity, which is a crucial factor for intrinsic molecular stability.
For Y6-based devices, while they exhibit high initial efficiencies, their thermal degradation has been a subject of investigation. Some studies suggest that Y6-based devices can suffer from performance decay under thermal stress due to morphological changes in the active layer and degradation at the interface with the transport layers.[3][4] However, with optimized device engineering, including the use of specific interlayers, the stability of Y6-based cells has been significantly improved.
Experimental Protocols for Stability Assessment
The long-term stability of organic solar cells is typically evaluated using standardized protocols, such as those established by the International Summit on Organic Photovoltaic Stability (ISOS).[5] These protocols provide a framework for subjecting devices to various stress factors to assess their operational lifetime.
Key ISOS Protocols:
-
ISOS-D (Dark Storage): Evaluates the intrinsic stability of the device in the absence of light.
-
ISOS-D-1: Storage at ambient temperature and humidity.
-
ISOS-D-2: Storage at elevated temperature (e.g., 65 °C or 85 °C) in an inert atmosphere.
-
ISOS-D-3 (Damp Heat): Storage at high temperature (e.g., 85 °C) and high relative humidity (e.g., 85%).
-
-
ISOS-L (Light Soaking): Assesses the photostability of the device under continuous illumination.
-
ISOS-L-1: Illumination under a solar simulator at ambient temperature in an inert atmosphere.
-
ISOS-L-2: Illumination under a solar simulator at an elevated temperature (e.g., 65 °C or 85 °C) in an inert atmosphere.
-
-
ISOS-T (Thermal Cycling): Tests the device's resilience to temperature fluctuations.
Typical Experimental Workflow:
A typical stability testing workflow involves the following steps:
-
Initial Characterization: The pristine devices are characterized to determine their initial photovoltaic parameters (PCE, Voc, Jsc, FF).
-
Stress Application: The devices are subjected to a specific ISOS stress protocol for a defined duration.
-
Periodic Characterization: At regular intervals, the devices are removed from the stress conditions and their photovoltaic parameters are re-measured.
-
Data Analysis: The degradation of the photovoltaic parameters is plotted as a function of time to determine the device lifetime (e.g., T80).
Visualizing the Stability Assessment Workflow
The following diagram illustrates a generalized workflow for assessing the long-term stability of organic solar cells based on the ISOS protocols.
Caption: A flowchart illustrating the typical experimental workflow for assessing the long-term stability of organic solar cells according to ISOS protocols.
Signaling Pathways of Photodegradation
While the exact degradation pathways are complex and material-specific, a simplified representation of potential photodegradation signaling in the active layer of an organic solar cell is shown below. This diagram illustrates how the absorption of light can trigger a cascade of events leading to performance degradation.
Caption: A simplified diagram of potential photodegradation pathways in an organic solar cell's active layer.
References
- 1. One more step towards better stability of non-fullerene organic solar cells: advances, challenges, future perspectives, and the Era of artificial intelligence - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. Thermal-Induced Performance Decay of the State-of-the-Art Polymer: Non-Fullerene Solar Cells and the Method of Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 5. pure.bangor.ac.uk [pure.bangor.ac.uk]
A Comparative Guide to Charge Dynamics: ITIC-Th vs. Fullerene Blends in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
The advent of non-fullerene acceptors (NFAs) has marked a paradigm shift in the field of organic photovoltaics (OPVs), challenging the long-standing dominance of fullerene derivatives. Among the plethora of NFAs, ITIC-Th has emerged as a prominent candidate, demonstrating significant potential for high-performance solar cells. This guide provides an objective comparison of the charge generation and recombination dynamics in this compound-based blends versus their traditional fullerene-based counterparts, supported by experimental data.
Quantitative Performance Comparison
The efficiency of an organic solar cell is intricately linked to the complex interplay of charge generation and recombination processes. The following table summarizes key quantitative parameters for blends of the donor polymers P3HT and PBDB-T with either the non-fullerene acceptor this compound or the fullerene acceptor PC71BM.
| Parameter | P3HT:this compound | P3HT:PC71BM | PBDB-T:this compound | PBDB-T:PC71BM |
| Maximum Exciton (B1674681) Generation Rate (Gmax) (s-1) | 0.96 x 1028[1][2] | - | - | 3.22 x 1028[1][2] |
| Charge Dissociation & Collection Probability (P(E,T)) (%) | 66.2[1] | 90.62[1][2] | - | - |
| Bimolecular Recombination Parameter (α) | 0.695[1][2] | 0.978[1] | 0.797[1][2] | 0.971[1] |
| Short-Circuit Current Density (Jsc) (mA/cm2) | 2.29[2] | - | - | 10.22[1][2] |
| Open-Circuit Voltage (Voc) (V) | 0.51[2] | - | 0.71[3] | 0.82[3] |
| Fill Factor (FF) (%) | 34.2[2] | 54.2[1] | - | 53.5[3] |
| Power Conversion Efficiency (PCE) (%) | 0.61[2] | - | - | 4.5[2] |
Note: A direct comparison of all parameters for all blends was not available in a single source. The data is compiled from a comparative study. An α value closer to 1 indicates weaker bimolecular recombination[1].
Charge Generation and Recombination Dynamics
The fundamental processes governing the generation and recombination of charges in organic solar cells are depicted in the following diagram.
Caption: Charge generation and recombination pathways in organic solar cells.
Discussion of Dynamics:
-
Charge Generation: The process initiates with the absorption of photons by the donor material, creating an exciton (a bound electron-hole pair). This exciton then diffuses to the donor-acceptor interface where it dissociates into a charge transfer (CT) state, with the electron residing on the acceptor and the hole on the donor. Finally, these charges separate and become free charge carriers that can be collected at the electrodes. Non-fullerene acceptors like this compound generally exhibit broader and stronger absorption in the visible and near-infrared regions compared to fullerenes, which can lead to higher photon harvesting and current generation[1][4].
-
Charge Recombination: Recombination represents a loss mechanism where the separated charges recombine before being collected. This can occur through two primary pathways:
-
Geminate Recombination: The electron and hole in the initial CT state recombine directly. Fullerene-based blends, such as those with PC71BM, have been shown to experience lower geminate recombination at the donor-acceptor interface, as indicated by a higher charge dissociation probability[1][2].
-
Bimolecular Recombination: Free electrons and holes encounter each other in the bulk of the active layer and recombine. This compound based devices have been observed to have increased bimolecular recombination that competes with charge extraction, resulting in a reduced current density[2]. This is reflected in the lower α values in the table above.
-
While fullerene acceptors have historically been favored due to their excellent electron transport properties, NFAs like this compound offer significant advantages in terms of tunable energy levels and broader absorption spectra[4][5]. The ability to precisely control the HOMO and LUMO energy levels of NFAs allows for better optimization of the open-circuit voltage (Voc) and overall power conversion efficiency[4].
Experimental Protocols
The data presented in this guide is derived from a variety of experimental techniques. Below are the detailed methodologies for some of the key experiments.
1. J-V Characterization Under Illumination:
-
Objective: To determine the key performance parameters of the solar cell (Jsc, Voc, FF, PCE).
-
Procedure: The current density-voltage (J-V) characteristics of the fabricated solar cell devices are measured using a source meter under simulated AM1.5 solar illumination at an intensity of 100 mW/cm2. The light intensity is calibrated using a reference silicon solar cell. The device is swept from a forward to a reverse bias, and the resulting current is measured.
2. Light Intensity Dependence of Jsc and Voc:
-
Objective: To investigate the dominant recombination mechanisms in the device.
-
Procedure for Jsc vs. Light Intensity: The relationship between the short-circuit current density (Jsc) and the incident light intensity (Plight) is measured over a range of intensities. The data is plotted on a log-log scale, and the slope (α) is determined from the power-law relationship Jsc ∝ (Plight)α. A slope close to 1 indicates that bimolecular recombination is negligible[1].
-
Procedure for Voc vs. Light Intensity: The open-circuit voltage (Voc) is measured at various light intensities. A plot of Voc versus the natural logarithm of light intensity can provide information about trap-assisted recombination.
3. Steady-State Photoluminescence (PL) Spectroscopy:
-
Objective: To assess the efficiency of exciton dissociation at the donor-acceptor interface.
-
Procedure: The PL spectra of the pristine donor and acceptor materials, as well as the blend films, are recorded using a spectrophotometer. The samples are excited with a laser at a wavelength where the donor material absorbs. Efficient charge transfer from the donor to the acceptor leads to a quenching of the donor's photoluminescence. A higher degree of PL quenching generally indicates more efficient exciton dissociation[1].
4. Photocurrent Density (Jph) vs. Effective Voltage (Veff):
-
Objective: To determine the charge dissociation and collection probability.
-
Procedure: The photocurrent density (Jph) is calculated as the difference between the current density under illumination (JL) and in the dark (Jd) (Jph = JL - Jd). The effective voltage is defined as Veff = V0 - V, where V0 is the voltage at which JL = Jd. A plot of Jph versus Veff is generated. At high effective voltages, the photocurrent saturates (Jsat), indicating that all photogenerated excitons are dissociated and the charges are collected. The charge dissociation probability, P(E,T), can be derived from the ratio of Jph to Jsat under short-circuit conditions[1].
5. Time-Resolved Terahertz Spectroscopy (TRTS):
-
Objective: To probe the dynamics of charge carrier generation, transfer, and mobility on ultrafast timescales.
-
Procedure: A femtosecond laser pulse (pump) excites the sample, generating excitons and subsequently charge carriers. A delayed terahertz pulse (probe) is transmitted through the sample. The change in the terahertz transmission is proportional to the photoconductivity of the sample. By varying the delay between the pump and probe pulses, the evolution of the charge carrier population and mobility can be tracked from femtoseconds to nanoseconds[6][7]. This technique allows for the direct observation of charge transfer and recombination events.
References
- 1. Frontiers | Comparative Investigation of Fullerene PC71BM and Non-fullerene this compound Acceptors Blended With P3HT or PBDB-T Donor Polymers for PV Applications [frontiersin.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. Non-fullerene acceptor - Wikipedia [en.wikipedia.org]
- 6. Probing Charge Transfer and Hot Carrier Dynamics in Organic Solar Cells with Terahertz Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Optical Absorption in ITIC-Th and ITIC Non-Fullerene Acceptors
This guide provides a detailed comparison of the optical absorption properties of two prominent non-fullerene acceptors (NFAs), ITIC and ITIC-Th, widely used in organic photovoltaics. The primary structural difference between this compound and ITIC is the substitution of phenyl side-chains on the central fused ring with thienyl side-chains, which significantly influences their photophysical characteristics.[1] This analysis, supported by experimental data, is intended for researchers and scientists in materials science and organic electronics.
Quantitative Optical Properties
The optical absorption characteristics of ITIC and this compound in both solution and thin-film states are summarized below. These values are critical for understanding the light-harvesting capabilities of these materials in a device setting.
| Property | ITIC | This compound |
| Absorption Max (λmax) - Solution | ~670 nm | ~670 nm |
| Absorption Max (λmax) - Thin Film | ~705 nm[2] | ~698 nm[2] |
| Absorption Range | 550 - 750 nm[2][3] | 550 - 750 nm[2][3] |
Note: Absorption maxima can vary slightly depending on the solvent, concentration, and film processing conditions such as annealing temperature.[4]
Structural and Electronic Differences
The key distinction between ITIC and this compound lies in the side-chains attached to the indacenodithiophene core. ITIC features phenyl side-chains, whereas this compound incorporates hexylthienyl groups. This substitution from a phenyl to a thienyl group in this compound is designed to enhance intermolecular sulfur-sulfur interactions, which can promote electron mobility.[1] This structural modification also results in this compound having lower HOMO and LUMO energy levels compared to ITIC.[1] While both molecules exhibit strong and broad absorption in the visible to near-infrared region, these subtle electronic and structural changes lead to differences in their solid-state packing and, consequently, their thin-film absorption spectra.[5][6]
Caption: Molecular structures of ITIC and this compound highlighting the side-chain variation.
Optical Absorption Mechanism
The absorption of light in these organic semiconductor molecules involves the transition of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This process creates an exciton (B1674681) (a bound electron-hole pair). The energy of the absorbed photon must match the energy gap between these orbitals. Both ITIC and this compound are characterized by a primary absorption band in the 550-750 nm range, which corresponds to this fundamental electronic transition (S₀ → S₁).[2][3]
Caption: Simplified Jablonski diagram illustrating the process of photo-excitation.
Experimental Protocols
The following are generalized methods for measuring the optical absorption of materials like ITIC and this compound.
UV-Vis Spectroscopy of Solutions
This protocol is used to determine the intrinsic absorption properties of the individual molecules.
-
Materials and Equipment:
-
ITIC or this compound powder
-
High-purity solvent (e.g., Chlorobenzene, Chloroform)[3]
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis-NIR spectrophotometer
-
-
Procedure:
-
Solution Preparation: Prepare a stock solution of the material in the chosen solvent at a known concentration (e.g., 10⁻⁵ M). Ensure the material is fully dissolved, using sonication if necessary.
-
Spectrophotometer Setup: Calibrate the spectrophotometer by running a baseline correction with a cuvette containing only the pure solvent.
-
Measurement: Fill a quartz cuvette with the sample solution. Place it in the sample holder of the spectrophotometer.
-
Data Acquisition: Scan the absorbance of the solution across a relevant wavelength range (e.g., 300-900 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) from the resulting spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
-
UV-Vis Spectroscopy of Thin Films
This protocol assesses the absorption properties in the solid state, which is more relevant to device performance as it includes effects from molecular packing.
-
Materials and Equipment:
-
ITIC or this compound solution in a volatile solvent (e.g., Chlorobenzene at ~20 mg/mL)[7]
-
Transparent substrates (e.g., quartz or glass slides)
-
Spin-coater
-
Hotplate for annealing (optional)
-
UV-Vis-NIR spectrophotometer with a solid-state sample holder
-
-
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates using a sequence of sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Film Deposition: Place a substrate on the spin-coater chuck. Dispense a small amount of the ITIC or this compound solution onto the substrate. Spin-coat at a defined speed (e.g., 2000 rpm) to achieve a uniform thin film.[7]
-
Annealing (Optional): To improve molecular ordering, the film may be thermally annealed on a hotplate at a specific temperature (e.g., 100-240°C) for a set duration.[4]
-
Measurement: Mount the substrate in the solid-state sample holder of the spectrophotometer, ensuring the light beam passes perpendicularly through the film.
-
Data Acquisition: Record the absorption spectrum over the desired wavelength range. A clean, identical substrate can be used as a reference to subtract background absorption.
-
Data Analysis: Determine the absorption onset and the peak absorption wavelength (λmax) from the thin-film spectrum. The shape of the spectrum, including the ratio of different vibronic peaks, can provide insights into molecular aggregation and ordering.[4]
-
References
- 1. ossila.com [ossila.com]
- 2. Insights into the relationship between molecular and order-dependent photostability of ITIC derivatives for the production of photochemically stable b ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC04614A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. Frontiers | In situ Measuring Film-Depth-Dependent Light Absorption Spectra for Organic Photovoltaics [frontiersin.org]
A Head-to-Head Battle of Titans: A Comparative Guide to ITIC-Th and Y6 Non-Fullerene Acceptors
In the rapidly evolving landscape of organic photovoltaics (OPVs), the development of non-fullerene acceptors (NFAs) has been a watershed moment, pushing power conversion efficiencies (PCEs) to unprecedented levels. Among the plethora of NFAs, ITIC-Th and Y6 have emerged as two of the most prominent and widely studied acceptors. This guide provides a side-by-side comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal material for their specific applications.
At a Glance: Key Performance Metrics
The performance of an organic solar cell is dictated by several key parameters. The following table summarizes the photovoltaic performance of this compound and Y6 when paired with the common polymer donor PM6, providing a direct comparison under similar experimental conditions.
| Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| This compound | ~9.02%[1] | ~0.85-0.95 V | ~14-17 mA/cm² | ~0.65-0.75 |
| Y6 | ~15.21% [1] | ~0.83-0.85 V | ~25-26 mA/cm² | ~0.75-0.78 |
Note: The values for Voc, Jsc, and FF for this compound are typical ranges reported in the literature, as a direct comparison with Y6 under the exact same conditions in a single paper was not fully detailed for these specific parameters. The PCE for a PM6:ITIC blend has been reported as 9.02%, while the PM6:Y6 blend reached 15.21% in a comparative study.[1]
The data clearly indicates the superior performance of the Y6 acceptor, primarily driven by a significantly higher short-circuit current density and a better fill factor.
Delving Deeper: Molecular Structure and its Impact on Performance
The remarkable difference in performance between this compound and Y6 can be attributed to their distinct molecular architectures.
This compound features a linear, acceptor-donor-acceptor (A-D-A) structure.[2] This design allows for good electron mobility and broad absorption in the visible spectrum.[2] Modifications to the end-groups and side-chains of the ITIC core have been shown to fine-tune its electronic properties and performance.[2]
Y6 , on the other hand, possesses a novel acceptor-donor-acceptor'-donor-acceptor (A-DA'D-A) structure.[2] This more complex design leads to several advantages over the A-D-A architecture of this compound:
-
Broader and Stronger Absorption: Y6 exhibits strong absorption in the near-infrared region, allowing it to harvest a larger portion of the solar spectrum.[3]
-
Enhanced Intermolecular Stacking: The unique molecular geometry of Y6 promotes more favorable π-π stacking, which facilitates more efficient charge transport.
-
Suppressed Non-Radiative Recombination: The molecular design of Y6 helps to minimize energy loss through non-radiative pathways, leading to a higher open-circuit voltage and fill factor.
-
Favorable Blend Morphology: Studies have shown that Y6 has better miscibility with donor polymers like PM6, leading to a more optimal bulk heterojunction morphology for efficient charge separation and collection.[1] In a comparative study, the hole transfer efficiency in a PM6:Y6 blend was found to be 71.4%, significantly higher than the 13.1% observed in a PM6:ITIC blend.[1]
Experimental Corner: Fabricating High-Performance Devices
The fabrication of efficient organic solar cells is a multi-step process requiring careful optimization. Below is a generalized experimental protocol for creating inverted-structure solar cells based on this compound and Y6 acceptors with a PM6 donor.
Device Structure and Fabrication Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. One more step towards better stability of non-fullerene organic solar cells: advances, challenges, future perspectives, and the Era of artificial intelligence - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. Wide bandgap polymer donors for high efficiency non-fullerene acceptor based organic solar cells - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00790K [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of ITIC-Th: A Guide to Safe and Compliant Laboratory Practices
Researchers and professionals in the field of organic electronics frequently work with novel materials like ITIC-Th, a non-fullerene acceptor crucial for advancing organic photovoltaic technologies.[1][2] While the focus is often on the synthesis and application of such materials, their proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulations.
Chemical and Physical Properties of this compound
A thorough understanding of a substance's properties is fundamental to its safe handling and disposal. Below is a summary of the key characteristics of this compound.
| Property | Value |
| Chemical Formula | C86H74N4O2S8[1] |
| Molecular Weight | 1452.05 g/mol [1] |
| Appearance | Dark Blue Solid: Powder/Crystals[3] |
| Solubility | Soluble in Chloroform, Chlorobenzene, Dichlorobenzene[1] |
| HOMO / LUMO | -5.66 eV / -3.93 eV[1] |
Safety Precautions and Personal Protective Equipment (PPE)
Given the absence of specific toxicity data for this compound, it is prudent to handle it with a high degree of caution. The Safety Data Sheet (SDS) for the related compound ITIC indicates that it is not classified as a hazardous substance; however, standard laboratory safety protocols should always be followed.[3]
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles that are tested and approved under appropriate government standards such as EN166 (EU).[3]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves prior to use and use proper glove removal technique.[3]
-
Protective Clothing: A standard laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general principles of laboratory chemical waste disposal and information from the SDS for the similar compound, ITIC.[3] Always consult and adhere to your institution's specific waste disposal guidelines and local, state, or national regulations.
1. Waste Segregation:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Label the container as "Hazardous Waste: Solid Organic Waste containing this compound". Include the chemical formula (C86H74N4O2S8) and the approximate amount of waste.
-
-
Liquid Waste (Solutions):
-
This compound is soluble in halogenated organic solvents like chloroform, chlorobenzene, and dichlorobenzene.[1]
-
Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Crucially, segregate halogenated solvent waste from non-halogenated solvent waste. [4] This is important for proper disposal and can impact disposal costs.
-
Label the container as "Hazardous Waste: Halogenated Organic Liquid Waste containing this compound". List all solvent components and their approximate percentages.
-
2. Waste Container Management:
-
Keep waste containers closed except when adding waste.
-
Do not fill containers beyond 90% capacity to allow for expansion.[5]
-
Store waste containers in a designated secondary containment area to prevent spills.
3. Disposal Procedure:
-
Once the waste container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The primary recommended disposal method for materials like ITIC is incineration by an accredited disposal contractor.[3]
-
Empty packaging that is not thoroughly decontaminated should be disposed of as hazardous waste. Only completely emptied and cleaned packaging may be recycled.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community.
References
Personal protective equipment for handling ITIC-Th
This guide provides immediate safety, operational, and disposal protocols for the handling of ITIC-Th in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this material.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is essential for understanding its behavior and for safe handling.
| Property | Value |
| Chemical Formula | C86H74N4O2S8 |
| Molecular Weight | 1452.1 g/mol [1] |
| Appearance | Dark Blue Solid (Powder/Crystals) |
| Solubility | Soluble in Chloroform, Chlorobenzene, Dichlorobenzene[2] |
| Purity | >99% (¹H NMR)[2] |
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet for the closely related compound ITIC, it is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008.[3] However, as a matter of good laboratory practice and to mitigate any potential unknown hazards associated with the thienyl-substituted derivative this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material |
| Eye Protection | Safety glasses with side shields | ANSI Z87.1 or EN 166 compliant |
| Skin and Body Protection | Laboratory coat | Standard cotton or flame-retardant |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust is generated, a dust mask is recommended. |
Operational Plan: Step-by-Step Handling and Storage
Adherence to the following procedural steps is crucial for the safe handling and storage of this compound.
Preparation and Engineering Controls
-
Ensure a well-ventilated workspace, preferably a fume hood, to minimize inhalation exposure.
-
Prepare all necessary equipment and solvents before handling the compound.
-
Have an emergency eyewash station and safety shower readily accessible.
Handling the Solid Compound
-
Wear all required PPE as specified in the table above.
-
When weighing or transferring the solid material, avoid creating dust.
-
Use a chemical spatula for transfers.
-
Close the container tightly immediately after use.
Solution Preparation
-
If preparing a solution, add the solvent to the solid this compound slowly.
-
Ensure the solvent is compatible (e.g., Chloroform, Chlorobenzene).[2]
-
Cap the solution container tightly and label it clearly.
Storage
-
Store this compound in a cool, dry, and dark place.[3]
-
Keep the container tightly sealed to prevent contamination.[3]
-
Store away from incompatible materials.
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Collect unused solid this compound and any contaminated disposable materials (e.g., weigh boats, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste : Collect solutions of this compound in a labeled hazardous waste container for organic solvents.
-
Disposal Method : All waste containing this compound should be disposed of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.
Experimental Workflow and Safety Precautions
The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
